Aurantinidin
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25041-66-1 |
|---|---|
Molecular Formula |
C15H11ClO6 |
Molecular Weight |
322.69 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |
InChI Key |
ISJQFQSYBIWCHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |
Synonyms |
3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Aurantinidin: A Technical Guide for Scientific Professionals
An In-depth Examination of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Anthocyanidin, Aurantinidin.
Introduction
This compound is a water-soluble, red-orange anthocyanidin, a subclass of flavonoids responsible for a wide array of colors in plants.[1] Chemically, it is characterized as a 6-hydroxypelargonidin, distinguishing it from more common anthocyanidins by the presence of a hydroxyl group at the C6 position of the A-ring.[2][3] This structural feature is believed to enhance its photostability compared to non-hydroxylated analogs.[2] Possessing potent antioxidant and anti-inflammatory properties, this compound is a compound of significant interest in the fields of phytochemistry, pharmacology, and drug development.[2][3] This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathway, and analytical protocols for the extraction and quantification of this compound, tailored for researchers and drug development professionals.
Natural Sources of this compound
The natural occurrence of this compound is relatively sporadic across the plant kingdom, with its presence confirmed in a select number of species. The primary and most well-documented sources are found within the Balsaminaceae and Alstroemeriaceae families.
Primary Botanical Sources
-
Impatiens aurantiaca (Orange Jewelweed): This species, belonging to the Balsaminaceae family, is a principal botanical source of this compound, where the compound contributes significantly to the orange floral pigmentation.[1][2]
-
Alstroemeria Cultivars (Peruvian Lily): Various hybrid cultivars of Alstroemeria have been bred for specific red and orange hues, which are attributed to the biosynthesis of this compound.[1][2]
While the aforementioned species are the most notable, trace amounts of this compound may also be present in other plants within the Balsaminaceae family.[2] Some literature suggests a broader presence in the Asteraceae family, although specific examples are less frequently cited.[3]
Quantitative Analysis of this compound Content
The concentration of this compound in its natural sources can be influenced by several factors, including genetic background, developmental stage, and environmental conditions such as soil pH and temperature.[2] Optimal biosynthesis is reported to occur in acidic soils (pH 5.5–6.5).[2] Despite its identification in various plants, detailed quantitative data in peer-reviewed literature remains limited. The following table summarizes the known sources.
| Plant Species | Family | Tissue/Organ | Reported Concentration | Citation(s) |
| Impatiens aurantiaca | Balsaminaceae | Flowers | Data not available in cited literature | [1][2] |
| Alstroemeria (cultivars) | Alstroemeriaceae | Flowers | Data not available in cited literature | [1][2] |
Note: While these sources are confirmed to contain this compound, specific quantitative measurements (e.g., mg/g fresh weight) are not consistently reported in the surveyed scientific literature.
Biosynthesis of this compound
This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway.[4] The pathway is a highly conserved network in plants, beginning with the amino acid L-phenylalanine.[5] The formation of this compound follows the general anthocyanin synthesis route to produce its precursor, pelargonidin (B1210327), followed by a key hydroxylation step.
The core pathway involves the following enzymatic conversions:
-
L-phenylalanine is converted to naringenin (B18129) chalcone (B49325) through the action of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), and Chalcone Synthase (CHS).[5]
-
Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin .[5]
-
Naringenin is hydroxylated by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) .
-
Dihydroflavonol 4-reductase (DFR) reduces dihydrokaempferol to leucopelargonidin (B191709) .
-
Anthocyanidin Synthase (ANS) catalyzes the oxidation of leucopelargonidin to the unstable pelargonidin cation.[6]
-
The defining step for this compound synthesis is the subsequent hydroxylation of the pelargonidin core at the 6-position, catalyzed by a specific Flavonoid 6-hydroxylase (F6H) , to yield This compound .
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 25041-66-1 [smolecule.com]
- 3. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Anthocyanin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Aurantinidin Biosynthesis in Impatiens aurantiaca: A Putative Pathway
Disclaimer: The following technical guide details a putative biosynthesis pathway for aurantinidin in Impatiens aurantiaca. As of the current date, there is no direct scientific literature confirming the presence of this compound or its specific biosynthesis pathway in this plant species. The proposed pathway is therefore hypothetical and constructed based on the well-established general anthocyanin biosynthesis pathway in plants and known enzymatic reactions for 6-hydroxylation of flavonoids observed in other species.
Introduction
This compound is a deoxyanthocyanidin, a type of anthocyanidin that lacks a hydroxyl group at the C3 position. It is characterized by a distinctive orange color. Its biosynthesis is expected to follow the general phenylpropanoid and flavonoid pathways, with a key hydroxylation step at the 6-position of the A-ring. This guide outlines the probable enzymatic steps leading to the synthesis of this compound in Impatiens aurantiaca, provides hypothetical quantitative data for illustrative purposes, details relevant experimental protocols, and presents visual diagrams of the pathway and workflows.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a branch of the general flavonoid biosynthesis pathway. The initial steps leading to the formation of the flavanone (B1672756) naringenin (B18129) are well-conserved among higher plants. The key differentiating step is the 6-hydroxylation of a flavonoid intermediate.
The proposed pathway involves the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is converted to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Naringenin chalcone is isomerized to naringenin.
-
Flavanone 6-Hydroxylase (F6H): Naringenin is hydroxylated at the 6-position to produce 6-hydroxynaringenin. This is the crucial step that directs the pathway towards this compound.
-
Flavanone 3-Hydroxylase (F3H): 6-Hydroxynaringenin is converted to 6-hydroxydihydrokaempferol.
-
Dihydroflavonol 4-Reductase (DFR): 6-Hydroxydihydrokaempferol is reduced to 6-hydroxyleucopelargonidin.
-
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): 6-Hydroxyleucopelargonidin is converted to this compound.
Further modifications such as glycosylation, which are common for anthocyanidins to ensure stability, may occur.
Visualization of the Putative this compound Biosynthesis Pathway
Quantitative Data (Hypothetical)
As no experimental data is available for this compound biosynthesis in Impatiens aurantiaca, the following tables present hypothetical quantitative data to illustrate the type of information that would be gathered in relevant studies.
Table 1: Hypothetical Kinetic Properties of Key Biosynthetic Enzymes
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/s/mg protein) |
| CHS | p-Coumaroyl-CoA | 1.5 | 150 |
| CHI | Naringenin Chalcone | 10 | 2000 |
| F6H | Naringenin | 25 | 50 |
| DFR | 6-Hydroxydihydrokaempferol | 5 | 100 |
| ANS | 6-Hydroxyleucopelargonidin | 8 | 75 |
Table 2: Hypothetical Relative Gene Expression Levels in Different Tissues
| Gene | Flower Petals | Sepals | Leaves | Stem |
| PAL | 1.00 | 0.85 | 0.20 | 0.15 |
| C4H | 1.00 | 0.90 | 0.25 | 0.20 |
| 4CL | 1.00 | 0.80 | 0.30 | 0.25 |
| CHS | 1.00 | 0.95 | 0.10 | 0.05 |
| CHI | 1.00 | 0.92 | 0.12 | 0.08 |
| F6H | 1.00 | 0.75 | 0.05 | <0.01 |
| DFR | 1.00 | 0.88 | 0.08 | 0.02 |
| ANS | 1.00 | 0.91 | 0.06 | <0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate and characterize the this compound biosynthesis pathway in Impatiens aurantiaca.
Protocol for Extraction and Quantification of Anthocyanins
-
Sample Preparation: Collect fresh flower petals of Impatiens aurantiaca and immediately freeze them in liquid nitrogen. Lyophilize the frozen tissue and grind it into a fine powder.
-
Extraction: Suspend the powdered tissue (100 mg) in 1 mL of extraction solvent (methanol containing 1% HCl, v/v). Vortex the mixture vigorously and incubate at 4°C for 24 hours in the dark.
-
Clarification: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Analyze the supernatant using a UV-Vis spectrophotometer. The total anthocyanin content can be estimated by measuring the absorbance at the wavelength of maximum absorption for this compound (approximately 480 nm). For accurate quantification, High-Performance Liquid Chromatography (HPLC) is required.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% methanol (B129727).
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 480 nm.
-
Standard: A purified this compound standard would be required for absolute quantification.
-
Protocol for Enzyme Assays
-
Protein Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, and 1% PVPP). Centrifuge to remove cell debris.
-
F6H Assay (Microsomal Preparation):
-
Prepare microsomes by ultracentrifugation of the crude protein extract.
-
The assay mixture (100 µL) should contain 50 mM potassium phosphate (B84403) buffer (pH 7.5), 100 µM naringenin, and 50 µg of microsomal protein.
-
Start the reaction by adding 1 mM NADPH.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% acetic acid.
-
Extract the products with ethyl acetate, evaporate to dryness, and resuspend in methanol for HPLC analysis.
-
-
DFR and ANS Assays (Soluble Protein):
-
Use the supernatant from the initial protein extraction.
-
DFR Assay: The reaction mixture should contain 100 mM Tris-HCl (pH 7.0), 100 µM 6-hydroxydihydrokaempferol, 1 mM NADPH, and 20 µg of soluble protein.
-
ANS Assay: The reaction mixture should contain 50 mM Tris-HCl (pH 7.5), 50 µM 6-hydroxyleucopelargonidin, 2 mM 2-oxoglutarate, 5 mM ascorbate, 50 µM FeSO4, and 20 µg of soluble protein.
-
Incubate, stop, and analyze the products as described for the F6H assay.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the identification and characterization of the this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound in Impatiens aurantiaca is a compelling area for future research. The putative pathway presented here provides a theoretical framework for investigating this process. The key to confirming this pathway lies in the identification of this compound in the plant and the functional characterization of the proposed biosynthetic enzymes, particularly the Flavanone 6-Hydroxylase (F6H) that would be responsible for the unique 6-hydroxylation pattern. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers and drug development professionals to explore this novel biosynthetic pathway.
Aurantinidin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Aurantinidin, a naturally occurring anthocyanidin, for researchers, scientists, and professionals in drug development. This document compiles its fundamental physicochemical properties, explores its potential biological activities through known signaling pathways of related compounds, and presents standardized experimental protocols for its investigation.
Core Physicochemical Properties
This compound is a water-soluble plant pigment belonging to the flavonoid family. Its chemical structure and properties are summarized below.
| Property | Data |
| CAS Number | 25041-66-1[1] |
| Molecular Formula | C₁₅H₁₁O₆⁺ (Cation)[1] |
| C₁₅H₁₁ClO₆ (Chloride Salt) | |
| Molecular Weight | 287.24 g/mol (Cation)[1] |
| 322.69 g/mol (Chloride Salt) | |
| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol[1] |
| Synonyms | 6-Hydroxypelargonidin, Aurantinidol chloride |
Potential Signaling Pathways and Biological Activity
While specific research on the signaling pathways directly modulated by this compound is limited, the broader class of anthocyanidins, to which it belongs, has been studied for its antioxidant, anti-inflammatory, and anticancer properties. These effects are often attributed to the modulation of key cellular signaling cascades.
Antioxidant Activity: Anthocyanidins are known to exert their antioxidant effects through two primary mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). These mechanisms allow them to neutralize free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases.
Anti-inflammatory Activity: The anti-inflammatory properties of anthocyanidins are believed to be mediated through the inhibition of pro-inflammatory pathways. Key pathways that are often implicated include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Anthocyanidins have been shown to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: These compounds can also modulate the MAPK cascade, which is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and apoptosis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: Anthocyanidins may also influence the PI3K/Akt pathway, which is crucial for regulating cell survival, proliferation, and metabolism.
Anticancer Activity: The potential anticancer effects of anthocyanidins are linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors). These effects are often a consequence of the modulation of the signaling pathways mentioned above.
Below is a diagram illustrating a generalized signaling pathway potentially influenced by anthocyanidins like this compound, leading to an anti-inflammatory response.
References
Spectroscopic Profile of Aurantinidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aurantinidin, a naturally occurring anthocyanidin pigment. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by two main absorption bands, typical for anthocyanidins. Band I, in the visible region, is responsible for its orange-red color, while Band II is in the UV region.
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Conditions |
| λmax (Band I) | ~495 nm | Acidic Methanol (B129727) |
| Molar Absorptivity (ε) | Data not available in searched literature | - |
| λmax (Band II) | Not specified in searched literature | - |
Experimental Protocol: UV-Vis Spectroscopy of Anthocyanidins
The following is a general procedure for obtaining the UV-Vis spectrum of an anthocyanidin like this compound, based on common laboratory practices.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents:
-
This compound standard.
-
Methanol (HPLC grade).
-
Hydrochloric acid (HCl), concentrated.
Procedure:
-
Solvent Preparation: Prepare a solution of acidic methanol by adding a small, precise amount of concentrated HCl to methanol (e.g., 0.1% v/v). This ensures the anthocyanidin is predominantly in its stable flavylium (B80283) cation form.
-
Sample Preparation: Accurately weigh a small amount of this compound standard and dissolve it in the acidic methanol to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Spectrophotometric Analysis:
-
Use the acidic methanol as a blank to zero the spectrophotometer.
-
Record the absorbance of each dilution from 200 to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax) for both Band I and Band II.
-
-
Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample, the molar absorptivity (ε) can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For anthocyanidins like this compound, NMR spectra are typically acquired in an acidic deuterated solvent to maintain the stability of the flavylium cation. While specific NMR data for the this compound aglycone was not found in the performed searches, a key study on 6-hydroxypelargonidin glycosides (this compound is the aglycone) indicates the existence of such data[1]. The following tables are placeholders for the anticipated ¹H and ¹³C NMR data, which would be crucial for the complete structural characterization of this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | |||
| H-5 | |||
| H-8 | |||
| H-2' | |||
| H-3' | |||
| H-5' | |||
| H-6' |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | |
| C-3 | |
| C-4 | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-9 | |
| C-10 | |
| C-1' | |
| C-2' | |
| C-3' | |
| C-4' | |
| C-5' | |
| C-6' |
Experimental Protocol: NMR Spectroscopy of Anthocyanidins
The following protocol outlines a standard procedure for acquiring NMR spectra of anthocyanidins.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Reagents:
-
This compound sample.
-
Deuterated methanol (CD₃OD).
-
Deuterated hydrochloric acid (DCl).
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in approximately 0.5 mL of CD₃OD.
-
Add a drop of DCl to ensure the compound remains in its flavylium cation form and to improve the resolution of hydroxyl proton signals.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
-
-
Data Processing: Process the acquired data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent signal of CD₃OD (¹H: δ ~3.31 ppm; ¹³C: δ ~49.0 ppm).
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the extraction, purification, and spectroscopic analysis of this compound.
References
Aurantinidin as a Red Plant Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantinidin is a water-soluble, red plant dye belonging to the anthocyanidin class of flavonoids.[1] As a 6-hydroxypelargonidin, its structure is characterized by a hydroxyl group at the C6 position of the A-ring, a feature that influences its chemical properties and color characteristics.[2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, natural sources, biosynthetic pathway, and methods for its extraction and purification. The guide also presents available data on its stability and performance as a natural colorant, highlighting its potential applications in various industries.
Physicochemical Properties of this compound
This compound, with the chemical formula C₁₅H₁₁O₆⁺, is a hydroxylated derivative of pelargonidin (B1210327).[1] Its structure, featuring multiple hydroxyl groups, renders it soluble in water and other polar solvents. The color of this compound is highly dependent on pH, a characteristic feature of anthocyanidins. In acidic solutions, it typically appears red due to the predominance of the flavylium (B80283) cation. As the pH increases, it can transition to purple, blue, and eventually colorless or yellowish in alkaline conditions as its chemical structure changes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | [1] |
| Chemical Formula | C₁₅H₁₁O₆⁺ | [1] |
| Molar Mass | 287.24 g/mol | [1] |
| Solubility | Water-soluble | [1] |
| Color | Red (in acidic pH) | [1] |
Natural Occurrence
This compound has been identified in the flowers of several plant species, notably:
In these plants, this compound exists predominantly as glycosides, where sugar moieties are attached to the aglycone structure. These glycosidic forms are generally more stable than the aglycone.
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid pathway with a specific hydroxylation step on the A-ring. The pathway begins with the synthesis of the flavanone (B1672756) naringenin (B18129). Through a series of enzymatic reactions, naringenin is converted to pelargonidin. The key step in the formation of this compound is the 6-hydroxylation of the pelargonidin precursor, catalyzed by a flavonoid 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase.
Experimental Protocols
Extraction of Anthocyanins from Impatiens Flowers
This protocol is adapted from a general method for anthocyanin extraction from Impatiens balsamina.
Materials:
-
Fresh Impatiens flowers
-
AB-8 macroporous resin
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Fresh flower petals are macerated in 70% ethanol at room temperature.
-
Ultrasonic Extraction: The mixture is subjected to ultrasonic extraction for a defined period to enhance the extraction efficiency.
-
Filtration: The extract is filtered to remove solid plant material.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The concentrated aqueous extract is then passed through an AB-8 macroporous resin column for preliminary purification. The column is washed with deionized water to remove sugars and other polar impurities. The anthocyanins are then eluted with a stepwise gradient of ethanol.
Purification of this compound by Preparative HPLC
Further purification to isolate this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC). The following is a general protocol that would require optimization for this compound.
Instrumentation and Columns:
-
Preparative HPLC system with a UV-Vis detector
-
C18 stationary phase column
Mobile Phase:
-
A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acidified methanol (B129727) or acetonitrile (B52724) (Solvent B).
Procedure:
-
Sample Preparation: The partially purified anthocyanin extract is dissolved in a minimal amount of the initial mobile phase and filtered through a 0.45 µm syringe filter.
-
Gradient Elution: A linear gradient is run from a low to a high percentage of Solvent B over a specified time to separate the different anthocyanin components.
-
Fraction Collection: Fractions are collected based on the elution profile monitored by the UV-Vis detector, with the wavelength set to the visible absorption maximum of anthocyanins (around 520 nm).
-
Analysis: The purity of the collected fractions is assessed by analytical HPLC.
Stability and Dye Performance
The stability of anthocyanins is a critical factor for their application as natural dyes. It is influenced by several factors, including pH, temperature, light, and the presence of co-pigments.
Table 2: Stability and Performance Data for Anthocyanin Dyes (with specific data for Impatiens extract where available)
| Parameter | Condition/Value | General Observations for Anthocyanins | Specific Data for Impatiens Extract | Reference |
| pH Stability | Acidic (pH < 3) | Generally most stable, red color | - | [3] |
| Neutral (pH ~7) | Less stable, color shifts to purple/blue | - | [3] | |
| Alkaline (pH > 8) | Prone to degradation, colorless/yellowish | - | [3] | |
| Thermal Stability | Varies with pH and structure | Degradation follows first-order kinetics | - | [3] |
| Light Fastness | ISO 105-B02 | Variable, often moderate | Grade 3 (on paper and fabric) | [4] |
| Wash Fastness | ISO 105-C06 | Variable, often moderate | Grade 3 (on cotton), Grade 2-3 (on polyester) | [4] |
| Rubbing Fastness | ISO 105-X12 | Generally good | Very good (on paper and fabric) | [4] |
Note: Specific quantitative stability data for pure this compound is limited. The data presented for Impatiens extract provides an indication of its performance as a dye.
Signaling Pathways and Logical Relationships
The biological activity of this compound, such as its antioxidant and anti-inflammatory effects, is attributed to its ability to modulate various cellular signaling pathways. As a flavonoid, it can scavenge free radicals and interact with key enzymes in inflammatory cascades.
Conclusion
This compound is a promising natural red dye with potential applications in the food, cosmetic, and pharmaceutical industries. Its vibrant color and biological activities make it an attractive alternative to synthetic dyes. However, further research is needed to fully characterize its stability under various processing and storage conditions and to optimize its extraction and purification for industrial-scale production. The elucidation of its complete biosynthetic pathway and the enzymes involved will also open up possibilities for its biotechnological production.
References
- 1. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Aurantinidin as a Hydroxy Derivative of Pelargonidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthocyanidins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. Within this class, aurantinidin is structurally distinguished as a hydroxy derivative of the more commonly known pelargonidin (B1210327). Specifically, it possesses an additional hydroxyl group on the A-ring of the flavylium (B80283) backbone. This structural modification, while seemingly minor, can have significant implications for the molecule's physicochemical properties and biological activities.
This compound is a red plant dye found in species such as Impatiens aurantiaca and in cultivars of the Alstroemeria genus[1]. Pelargonidin is more widespread, found in numerous berries like strawberries and raspberries, as well as in red geraniums and pomegranates[2]. This guide provides a detailed technical overview of this compound, using the well-characterized pelargonidin as a primary benchmark for comparison. It covers the chemical properties, biological activities, and underlying signaling pathways, presenting quantitative data and experimental methodologies relevant to researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
The core structure of both this compound and pelargonidin is the 2-phenylchromenylium (flavylium) cation. The key distinction is the presence of a hydroxyl group at the C-6 position in this compound, which is absent in pelargonidin.
Figure 1. Chemical structures of this compound (6-Hydroxypelargonidin) and Pelargonidin.
Physicochemical Data
The addition of a hydroxyl group increases the molar mass and alters the electronic properties of the molecule. A summary of the key physicochemical properties is presented in Table 1.
| Property | This compound | Pelargonidin |
| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-1-ylium[1] | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-4-ylium[2] |
| Other Names | 6-Hydroxypelargonidin[3] | - |
| Molecular Formula | C₁₅H₁₁O₆⁺[3] | C₁₅H₁₁O₅⁺[2] |
| Molar Mass | 287.24 g/mol [1] | 271.24 g/mol [2] |
| Hydrogen Bond Donors | 5[3] | 4 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these compounds. While extensive data is available for pelargonidin, specific high-resolution NMR data for this compound is less common in the literature.
| Spectroscopic Property | This compound | Pelargonidin |
| UV-Vis λmax | Data not readily available | ~511-520 nm[2] |
| ¹³C NMR Chemical Shifts (ppm) | Data not readily available | Solid-state NMR has been performed, but specific solution-state shifts are not consistently reported across the literature.[3][4] |
Biological and Pharmacological Activities
Anthocyanidins are widely recognized for their antioxidant and anti-inflammatory properties. These activities are strongly linked to their chemical structure, particularly the number and arrangement of hydroxyl groups.
Antioxidant Activity
The antioxidant capacity of anthocyanidins stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals. Theoretical studies suggest that the antioxidant activity of delphinidin (B77816), which has more hydroxyl groups, is greater than that of pelargonidin, indicating that increased hydroxylation can enhance radical scavenging ability[5]. While specific quantitative data for this compound is scarce, it is plausible that the additional hydroxyl group at the C-6 position enhances its antioxidant potential compared to pelargonidin.
| Compound/Extract | Assay | IC₅₀ / EC₅₀ Value | Reference |
| Pelargonidin | CYP1A1 Inhibition | IC₅₀: 33 µM | [6] |
| Pelargonidin (from raspberry extract) | Antioxidant Activity | EC₅₀: 49 µg/mL | |
| Acylated Pelargonidin Derivatives | ABTS Radical Scavenging | IC₅₀: 1.74 +/- 0.03 mM | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Flavonoids, including anthocyanidins, can modulate inflammatory pathways[8]. Pelargonidin has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response[9]. This modulation reduces the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9]. The anti-inflammatory potential of this compound has not been extensively reported, but its structural similarity to other anti-inflammatory flavonoids suggests it may possess similar properties.
Cytotoxic and Anticancer Activity
Pelargonidin has demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Pelargonidin | U2OS (Osteosarcoma) | MTT | 15 µM | [10] |
| Pelargonidin | HT29 (Colorectal adenocarcinoma) | MTT | GI₅₀: 0.31 µM (24h) | [11] |
Signaling Pathways
The biological effects of this compound and pelargonidin are mediated through their interaction with various cellular signaling cascades.
Keap1/Nrf2 Antioxidant Response Pathway
The Keap1/Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. In the presence of inducers like pelargonidin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione (B108866) transferase[12][13].
Caption: Keap1/Nrf2 pathway activation by Pelargonidin.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Aberrant activation of this pathway is common in cancer. Studies have shown that pelargonidin can inhibit the phosphorylation, and thus the activation, of both PI3K and Akt in osteosarcoma cells[10]. This inhibition contributes to its anticancer effects by suppressing pro-survival signals and promoting apoptosis.
Caption: Inhibition of the PI3K/Akt pathway by Pelargonidin.
NF-κB Inflammatory Pathway
The NF-κB pathway is central to inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the prevention of IκB degradation[9][14].
Caption: General inhibition of the NF-κB pathway by flavonoids.
Experimental Protocols
This section details standardized in vitro assays commonly used to evaluate the biological activities of compounds like this compound and pelargonidin.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Principle: In its radical form, DPPH absorbs light at 517 nm and has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, colorless form, leading to a decrease in absorbance.
-
Reagents:
-
DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
Test compound (this compound/Pelargonidin) dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Solvent for blank/control.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add a specific volume of the test compound or control to each well.
-
Add an equal volume of the DPPH working solution to all wells except the blank (which contains only the solvent).
-
Mix thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes)[15].
-
Measure the absorbance at 517 nm using a microplate reader[15].
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH antioxidant assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm[16].
-
Reagents:
-
FRAP Reagent: A freshly prepared mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio[16][17].
-
Test compound at various concentrations.
-
Standard (e.g., Trolox or FeSO₄·7H₂O) for calibration curve.
-
-
Procedure:
-
Prepare the FRAP working reagent and warm it to 37°C[17].
-
Add a small volume of the test sample or standard to a tube or well.
-
Add a larger volume of the pre-warmed FRAP reagent and mix well[17].
-
Incubate at 37°C for a defined period (e.g., 4-6 minutes)[16].
-
Measure the absorbance at 593 nm against a reagent blank.
-
Calculate the FRAP value from the standard curve, typically expressed as µM Trolox equivalents (TE).
-
Caption: Workflow for the FRAP antioxidant assay.
MTT Cell Viability/Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance is measured[12][18].
-
Reagents:
-
MTT solution (e.g., 5 mg/mL in PBS, sterile-filtered)[18].
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Complete cell culture medium.
-
Test compound at various concentrations.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C[1][19].
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for ~15 minutes to ensure complete dissolution[18].
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm)[1][18].
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound, as the 6-hydroxy derivative of pelargonidin, represents an intriguing but understudied member of the anthocyanidin family. Its structural similarity to the well-researched pelargonidin provides a strong basis for predicting its biological activities. The additional hydroxyl group is likely to enhance its antioxidant capacity. The known mechanisms of pelargonidin, including the modulation of the Keap1/Nrf2, PI3K/Akt, and NF-κB signaling pathways, offer a clear roadmap for future investigations into this compound's therapeutic potential. This guide provides the foundational chemical data, comparative biological context, and detailed experimental protocols necessary for researchers to further explore the pharmacological properties of this compound and its potential applications in drug development. Further research is critically needed to isolate and characterize this compound, quantify its bioactivities, and elucidate its specific interactions with cellular signaling networks.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Pelargonidin inhibits cell growth and promotes oxidative stress-mediated apoptosis in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (13)C CPMAS NMR and DFT calculations of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pelargonidin activates the AhR and induces CYP1A1 in primary human hepatocytes and human cancer cell lines HepG2 and LS174T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and pro-oxidant properties of acylated pelargonidin derivatives extracted from red radish (Raphanus sativus var. niger, Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pelargonidin induces antitumor effects in human osteosarcoma cells via autophagy induction, loss of mitochondrial membrane potential, G2/M cell cycle arrest and downregulation of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. detailed protocol for FRAP assay | Filo [askfilo.com]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Significance of Aurantinidin in Alstroemeria: A Review of Current Knowledge
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Whitepaper on the Biological Significance of Aurantinidin in Alstroemeria
This technical guide addresses the current understanding of the biological significance of this compound, a specific type of anthocyanidin, within the genus Alstroemeria. While comprehensive research on the unique roles of this compound in Alstroemeria is limited, this document synthesizes the available phytochemical data and extrapolates the known biological functions of related anthocyanins to provide a foundational understanding for future research and development.
Presence and Identification of this compound in Alstroemeria
This compound, also known as 6-hydroxypelargonidin, is an orange-red anthocyanidin. Its presence in Alstroemeria has been confirmed in its glycosidic forms in certain cultivars with orange-red flowers. Specifically, studies have identified 6-hydroxypelargonidin 3-O-β-D-glucopyranoside and 6-hydroxypelargonidin 3-O-[6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside] in the petals of these cultivars.
While this compound itself is the aglycone, its biological activity in plants is manifested through these glycosylated forms. The anthocyanin profile of Alstroemeria is diverse, with other prevalent compounds including derivatives of cyanidin, delphinidin, and their 6-hydroxylated counterparts. The specific combination and concentration of these pigments are key determinants of the wide spectrum of flower colors observed in this genus.
Postulated Biological Significance in Alstroemeria
Direct studies on the specific biological roles of this compound in Alstroemeria are not extensively available in current scientific literature. However, based on the well-documented functions of anthocyanins in plants, the following biological significance can be inferred for this compound in Alstroemeria:
-
Flower Pigmentation and Pollinator Attraction: The most evident role of this compound is contributing to the orange and red hues of Alstroemeria flowers. This coloration is crucial for attracting pollinators, thereby facilitating sexual reproduction and ensuring genetic diversity.
-
Antioxidant Activity: Anthocyanins are potent antioxidants. This compound, with its hydroxyl groups, is predicted to scavenge reactive oxygen species (ROS) within plant cells. This antioxidant capacity is vital for protecting cellular components from oxidative damage induced by various biotic and abiotic stresses, such as high light intensity, UV radiation, and pathogen attack.
-
Photoprotection: By absorbing excess light, particularly in the UV-B spectrum, this compound likely plays a role in photoprotection. This shields the photosynthetic apparatus from photoinhibition and photodamage, maintaining the plant's metabolic efficiency.
-
Stress Response: The biosynthesis of anthocyanins, including this compound, is often upregulated in response to environmental stressors. This suggests a role in the plant's defense mechanisms, potentially by modulating stress-related signaling pathways.
Quantitative Data
| Anthocyanin Glycoside | Aglycone (Anthocyanidin) | Cultivar Flower Color |
| 6-hydroxypelargonidin 3-O-β-D-glucopyranoside | This compound | Orange-Red |
| 6-hydroxypelargonidin 3-O-rutinoside | This compound | Orange-Red |
| 6-hydroxycyanidin 3-O-rutinoside | 6-hydroxycyanidin | Red, Pink, Orange |
| 6-hydroxydelphinidin 3-O-rutinoside | 6-hydroxydelphinidin | Red-Violet |
| Cyanidin 3-O-rutinoside | Cyanidin | Red |
| Delphinidin 3-O-rutinoside | Delphinidin | Purple |
Experimental Protocols
Detailed experimental protocols for the specific study of this compound in Alstroemeria are not published. However, a general workflow for the extraction, identification, and quantification of anthocyanins from plant tissues can be adapted.
General Protocol for Anthocyanin Analysis
-
Sample Preparation: Fresh floral or vegetative tissue is frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: The powdered tissue is extracted with a solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 1% HCl or 0.1% formic acid), to stabilize the anthocyanins. The extraction is often performed in the dark and at low temperatures to prevent degradation.
-
Purification: The crude extract is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove chlorophylls, sugars, and other interfering compounds.
-
Identification and Quantification:
-
High-Performance Liquid Chromatography (HPLC): The purified extract is analyzed by HPLC coupled with a diode-array detector (DAD) and often a mass spectrometer (MS).
-
Identification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards and by analyzing their mass spectral data.
-
Quantification: The concentration of each anthocyanin is determined by creating a calibration curve with known concentrations of a standard (e.g., cyanidin-3-glucoside).
-
Visualizations
Generalized Anthocyanin Biosynthesis Pathway
The biosynthesis of this compound follows the general flavonoid pathway, with specific hydroxylation steps determining the final structure.
Caption: Generalized anthocyanin biosynthesis pathway leading to this compound.
Experimental Workflow for Anthocyanin Analysis
The following diagram illustrates a typical workflow for the analysis of anthocyanins in plant tissues.
The Role of Aurantinidin in Plant Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantinidin, a member of the anthocyanidin class of flavonoids, is a water-soluble pigment responsible for orange to red coloration in the flowers of specific plant species. As a 6-hydroxylated derivative of pelargonidin (B1210327), its biosynthesis represents a modification of the general anthocyanin pathway, involving specific enzymatic steps that are of significant interest in the fields of plant biochemistry and metabolic engineering. This technical guide provides an in-depth overview of this compound's role in plant pigmentation, its biosynthetic pathway, the regulatory mechanisms governing its production, and detailed methodologies for its extraction, quantification, and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with flavonoids and natural plant pigments.
Introduction to this compound
This compound is a natural, water-soluble red plant pigment.[1] It belongs to the anthocyanidin class of compounds, which are the aglycone forms of anthocyanins.[2] Chemically, this compound is a hydroxy derivative of pelargonidin, specifically 3,5,6,7,4'-pentahydroxyflavylium.[1] Its chemical formula is C₁₅H₁₁O₆⁺, with a molar mass of 287.24 g/mol .[3]
The presence of a hydroxyl group at the C6 position of the A-ring distinguishes this compound from the more common anthocyanidins like pelargonidin, cyanidin, and delphinidin. This structural feature significantly influences its color and stability. This compound has been reported to occur in the flowers of Impatiens aurantiaca (Balsaminaceae) and in certain cultivars of Alstroemeria.[1] Its vibrant color plays a crucial role in attracting pollinators. Beyond its function in plant reproduction, this compound is of interest for its potential antioxidant and anti-inflammatory properties.[2]
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the general flavonoid pathway, which is well-characterized in many plant species. The pathway begins with the production of p-coumaroyl-CoA from phenylalanine, which then enters the flavonoid-specific branch.
Core Flavonoid Pathway:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone (B1672756), naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK).
-
Dihydroflavonol 4-Reductase (DFR): Reduces DHK to leucopelargonidin (B191709).
-
Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucopelargonidin to form the unstable pelargonidin cation.
Specialized Step for this compound Biosynthesis:
The key modification leading to this compound is the hydroxylation of the A-ring at the 6-position. This reaction is catalyzed by a Flavonoid 6-Hydroxylase (F6H) . These enzymes are typically cytochrome P450-dependent monooxygenases (CYP450s). The precise timing of this 6-hydroxylation step can vary between plant species; it may occur at the level of the flavanone (naringenin) or the dihydroflavonol (dihydrokaempferol).
// Nodes for substrates and products pCoumaroylCoA [label="p-Coumaroyl-CoA +\n3x Malonyl-CoA", fillcolor="#F1F3F4"]; NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4"]; Naringenin [label="Naringenin", fillcolor="#F1F3F4"]; Dihydrokaempferol [label="Dihydrokaempferol (DHK)", fillcolor="#F1F3F4"]; Leucopelargonidin [label="Leucopelargonidin", fillcolor="#F1F3F4"]; Pelargonidin [label="Pelargonidin", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#FBBC05"];
// Nodes for enzymes CHS [label="CHS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3H [label="F3H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DFR [label="DFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ANS [label="ANS/LDOX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F6H [label="F6H (CYP450)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway connections pCoumaroylCoA -> NaringeninChalcone [xlabel=" CHS"]; NaringeninChalcone -> Naringenin [xlabel=" CHI"]; Naringenin -> Dihydrokaempferol [xlabel=" F3H"]; Dihydrokaempferol -> Leucopelargonidin [xlabel=" DFR"]; Leucopelargonidin -> Pelargonidin [xlabel=" ANS/LDOX"]; Pelargonidin -> this compound [xlabel=" F6H"]; } END_DOT Caption: Biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound, like other flavonoids, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[4][5] These proteins form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.
While specific regulators for this compound biosynthesis have not been definitively identified, it is hypothesized that specific MYB and bHLH transcription factors are responsible for the tissue-specific and developmentally regulated expression of the flavonoid 6-hydroxylase (F6H) gene, which is the key enzyme for this compound production. Environmental factors such as light intensity and temperature are also known to influence anthocyanin accumulation and likely play a role in regulating this compound biosynthesis.[6][7]
Physicochemical Properties and Stability
The stability of this compound is influenced by several factors, including pH, temperature, and light.
-
pH: Like other anthocyanidins, this compound's color and stability are highly pH-dependent. In strongly acidic solutions (pH < 3), it exists predominantly as the stable, red-colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to a purple quinonoidal base, a colorless carbinol pseudobase, and a yellow chalcone, eventually degrading at neutral to alkaline pH.[8]
-
Temperature: Elevated temperatures accelerate the degradation of anthocyanins, including this compound.[8] For optimal stability, especially in extracted forms, low temperatures are recommended.
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of anthocyanins.
The presence of the 6-hydroxyl group may influence the stability of this compound compared to other anthocyanidins, although detailed comparative studies are limited.
Quantitative Data on this compound and Related Compounds
Quantitative data for this compound is scarce in the literature. However, data for related anthocyanins in Impatiens and Alstroemeria species provide an indication of the potential concentrations.
| Plant Species | Cultivar/Variety | Tissue | Compound | Concentration (mg/g of extract) | Reference |
| Impatiens walleriana | Pink | Petals | Total Anthocyanins | 17.4 ± 1.1 | [6] |
| Impatiens walleriana | Pink | Petals | Malvidin-3-O-coumaroylhexoside-O-hexoside | 11.5 ± 0.8 | [6] |
| Impatiens balsamina | Pink | Petals | Total Anthocyanins | 18.9 ± 1.3 | [9] |
| Plant Species | Flower Color | Compound | Relative Abundance | Reference |
| Alstroemeria cultivars | Orange, Red, Pink | 6-Hydroxycyanidin 3-rutinoside | Abundant | [9] |
| Alstroemeria cultivars | Red | 6-Hydroxycyanidin 3-rutinoside | Major | [10] |
| Alstroemeria cultivars | Red-purple | 6-Hydroxydelphinidin 3-rutinoside | Major | [10] |
Experimental Protocols
Extraction of Anthocyanins from Plant Material
This protocol is a general method that can be adapted for the extraction of this compound from Impatiens or Alstroemeria flowers.
Materials:
-
Fresh or freeze-dried flower petals
-
Extraction solvent: Methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain anthocyanin stability[11]
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Homogenize fresh or freeze-dried plant tissue in the acidified extraction solvent. A sample-to-solvent ratio of 1:10 (w/v) is commonly used.
-
Protect the mixture from light and agitate at a low temperature (e.g., 4°C) for several hours to overnight.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the anthocyanin extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol.[12]
// Nodes Sample [label="Plant Material\n(e.g., Flower Petals)", fillcolor="#F1F3F4"]; Extraction [label="Extraction\n(Acidified Methanol/Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation/\nFiltration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Anthocyanin\nExtract", fillcolor="#F1F3F4"]; Purification [label="Purification (Optional)\n(e.g., SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurifiedExtract [label="Purified Anthocyanin\nExtract", fillcolor="#F1F3F4"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC-DAD", fillcolor="#FBBC05"]; UVVis [label="UV-Vis Spectrophotometry", fillcolor="#FBBC05"];
// Connections Sample -> Extraction; Extraction -> Centrifugation; Centrifugation -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedExtract; CrudeExtract -> Analysis; PurifiedExtract -> Analysis; Analysis -> HPLC; Analysis -> UVVis; } END_DOT Caption: General workflow for anthocyanin analysis.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is the most common and reliable method for the separation and quantification of individual anthocyanins.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Anthocyanins are typically monitored at their maximum absorbance in the visible range, which is around 520 nm.[12] The DAD allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification.
Quantification:
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound or a related anthocyanidin.
Analysis by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the rapid determination of total anthocyanin content and for characterizing the spectral properties of this compound.
Procedure for Total Anthocyanin Content (pH Differential Method):
-
Prepare two dilutions of the anthocyanin extract: one with a pH 1.0 buffer (e.g., potassium chloride) and another with a pH 4.5 buffer (e.g., sodium acetate).
-
Measure the absorbance of both dilutions at the wavelength of maximum absorbance (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze).
-
The absorbance (A) is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5.
-
The total monomeric anthocyanin concentration is calculated using the molar absorptivity (ε) of the predominant anthocyanin.
Spectral Characterization:
The UV-Vis spectrum of this compound in an acidic solution will show a characteristic absorption maximum in the visible region (around 520 nm) and another in the UV region (around 280 nm).
Conclusion
This compound is a structurally distinct anthocyanidin that contributes to the orange and red hues of certain flowers. Its biosynthesis involves a key 6-hydroxylation step on the flavonoid A-ring, a reaction catalyzed by a putative flavonoid 6-hydroxylase. The production of this compound is under tight transcriptional control, likely involving specific MYB and bHLH transcription factors. While quantitative data and specific analytical protocols for this compound are not extensively documented, established methods for anthocyanin analysis can be readily adapted for its study. Further research into the specific enzymes and regulatory factors controlling this compound biosynthesis will provide valuable insights for the metabolic engineering of flower color and for exploring the potential bioactivities of this unique flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nighttime Temperatures and Sunlight Intensities Interact to Influence Anthocyanin Biosynthesis and Photooxidative Sunburn in “Fuji” Apple - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Potential Application of Impatiens balsamina L. Flowers Extract as a Natural Colouring Ingredient in a Pastry Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Aurantinidin Extraction from Plant Material: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is a water-soluble, red plant pigment belonging to the anthocyanidin class of flavonoids. It is a hydroxy derivative of pelargonidin (B1210327) and has been identified in the flowers of plants such as Impatiens aurantiaca and various cultivars of Alstroemeria.[1][2] As with other anthocyanins, this compound exhibits antioxidant properties, making it a compound of interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, as well as an overview of a relevant cellular signaling pathway.
Data Presentation: Comparison of Extraction Methods
Due to the limited availability of specific quantitative data for this compound extraction in the scientific literature, the following table presents representative data for anthocyanin extraction from flower petals, which can be considered indicative for the extraction of this compound. The presented values are based on typical yields reported for similar compounds and should be used as a reference for methodological comparison.
| Parameter | Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Plant Material | Impatiens balsamina flowers | Red Rose Petals | Red Raspberry |
| Solvent | Methanol (B129727) | Ethanol-0.1 N HCl (80:20, v/v) | Not Specified |
| Temperature (°C) | Ambient | 30 | 366 W (Power) |
| Time | Not Specified | 15 min (repeated 3 times) | 12 min |
| Solid-to-Liquid Ratio | Not Specified | 1:40 g/mL | 4:1 (mL/g) |
| Total Anthocyanin Yield | High Yield Reported | 320.4 mg/100 g | 43.42 mg/100 g |
| Purity (Post-Purification) | Not Specified | Not Specified | Not Specified |
| Reference | [3] | [4] | [5] |
Experimental Protocols
Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Fresh Material : If using fresh flowers, it is recommended to process them immediately after harvesting to minimize degradation of anthocyanins.
-
Drying : For dried material, petals should be separated and dried in the shade or freeze-dried to preserve the integrity of the compounds. Oven drying at high temperatures should be avoided as it can lead to degradation.
-
Grinding : Dried plant material should be ground into a fine powder to increase the surface area for solvent extraction.
Extraction Protocols
This is a traditional and widely used method for anthocyanin extraction.
Materials:
-
Ground plant material
-
Solvent: Methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to stabilize the flavylium (B80283) cation form of anthocyanins.[6]
-
Beakers, flasks, and magnetic stirrer
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in a flask.
-
Add the acidified solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Stir the mixture on a magnetic stirrer for a defined period (e.g., 1-2 hours) at room temperature, protected from light.
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process with the residue to maximize the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Materials:
-
Ground plant material
-
Solvent (as in CSE)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the weighed powdered plant material in a flask and add the extraction solvent at a chosen solid-to-liquid ratio.
-
Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes).
-
Monitor the temperature of the extraction vessel to prevent overheating and degradation of anthocyanins.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Ground plant material
-
Solvent (as in CSE)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the weighed powdered plant material and the extraction solvent in a microwave-safe extraction vessel.
-
Set the microwave power and extraction time according to optimized parameters.
-
After the extraction cycle, allow the vessel to cool down.
-
Filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
Purification Protocol: Column Chromatography
Purification is necessary to remove co-extracted compounds like sugars, organic acids, and other flavonoids. A two-step column chromatography process is often effective.
Materials:
-
Concentrated crude extract
-
Amberlite XAD-7HP resin
-
Chromatography column
-
Distilled water
-
Acidified methanol (e.g., methanol with 0.1% HCl)
Procedure:
-
Pack a chromatography column with pre-conditioned Amberlite XAD-7HP resin.
-
Wash the column with distilled water.
-
Load the crude extract onto the column.
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Collect the colored fractions and concentrate them using a rotary evaporator.
Materials:
-
Partially purified anthocyanin extract
-
Sephadex LH-20 resin
-
Chromatography column
-
Aqueous and methanolic mobile phases
Procedure:
-
Swell the Sephadex LH-20 resin in the appropriate solvent and pack it into a column.
-
Equilibrate the column with the initial mobile phase (e.g., acidified water).
-
Load the concentrated anthocyanin fraction onto the column.
-
Wash the column with acidified water to remove any remaining polar impurities.
-
Elute the purified this compound using a suitable solvent, such as acidified methanol.
-
Collect the fractions containing the purified compound and verify the purity using HPLC.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode Array Detector (DAD) is a standard method for the quantification of individual anthocyanins.
Materials:
-
Purified this compound extract
-
This compound standard (if available)
-
HPLC system with a DAD detector
-
C18 reversed-phase column
-
Mobile phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Prepare a series of standard solutions of known concentrations if a pure standard is available.
-
Inject the standards to create a calibration curve.
-
Filter the purified extract through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard or literature data.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Putative Signaling Pathway Modulated by this compound Analogs
While specific signaling pathways for this compound are not well-documented, related anthocyanidins like pelargonidin have been shown to modulate cellular signaling. The following diagram illustrates the potential involvement in the Nrf2-ARE antioxidant response pathway, which is a likely target for this compound given its structural similarity to pelargonidin.[7][8]
Caption: Putative modulation of the Nrf2-ARE pathway by this compound.
References
- 1. Large-scale isolation of high-purity anthocyanin monomers from mulberry fruits by combined chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Ultrasound-Assisted Extraction of Anthocyanins from Red Rose Petals and New Spectrophotometric Methods for the Determination of Total Monomeric Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pelargonidin improves functional recovery and attenuates neuropathic pain following spinal cord injury in rats: relevance to its neuroprotective, antioxidant, and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Aurantinidin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is an anthocyanidin pigment responsible for the orange and red colors in various plants. As a member of the flavonoid group, it possesses significant antioxidant properties and is of great interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection. The method is designed to be simple, rapid, and reliable for routine analysis.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic separation is achieved on a C18 column. Acidified mobile phases are necessary to maintain this compound in its stable flavylium (B80283) cation form, which is essential for consistent and reproducible results.[1][2]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | A: 0.5% Phosphoric Acid in Water[1] |
| B: Acetonitrile[1] | |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[5] |
| Detection Wavelength | ~520 nm (or λmax of this compound)[2][6] |
| Run Time | Approximately 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.5% Phosphoric Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 10 | 60 | 40 |
| 12 | 90 | 10 |
| 15 | 90 | 10 |
Sample Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol (B129727) containing 0.1% HCl to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Weigh 1 g of the homogenized and dried plant material.
-
Extract the sample with 20 mL of acidified methanol (0.1% HCl) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.
-
Reconstitute the residue with a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4]
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999[3][4] |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2%[3] |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using HPLC.
Caption: Workflow for this compound quantification by HPLC.
Stability Considerations
Anthocyanins, including this compound, are susceptible to degradation under certain conditions.[7][8][9][10][11] Their stability is influenced by factors such as pH, temperature, light, and the presence of oxygen.[7][8][9][10][11] It is crucial to maintain a low pH (typically below 3) throughout the extraction and analysis process to ensure that this compound remains in its more stable flavylium cation form.[7] Samples should be protected from light and stored at low temperatures to minimize degradation. The use of freshly prepared solutions is recommended for accurate quantification.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in various samples. The method is specific, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical and nutraceutical industries. Proper sample preparation and adherence to the specified chromatographic conditions are critical for obtaining reproducible results.
References
- 1. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 3. jgtps.com [jgtps.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of hesperidin and naringin in Fructus Aurantii Immaturus and Fructus Aurantii by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature | MDPI [mdpi.com]
Application Note: Identification of Aurantinidin using Mass Spectrometry (MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class of flavonoids. It is a hydroxy derivative of pelargonidin (B1210327) and has been identified in various flowering plants, including those of the Impatiens and Alstroemeria genera. As with other anthocyanidins, this compound is of interest to researchers for its potential antioxidant, anti-inflammatory, and other biological activities, making it a candidate for investigation in drug development and nutraceutical applications. Accurate and reliable identification of this compound in complex matrices such as plant extracts is crucial for this research. This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrometry Data for this compound
Based on its chemical structure, the following mass-to-charge ratios (m/z) are predicted for this compound in various adduct forms. This information is critical for the initial identification of the precursor ion in a mass spectrum.
| Adduct | Predicted m/z |
| [M]+ | 287.05502 |
| [M+H]+ | 288.06285 |
| [M+Na]+ | 310.04479 |
| [M-H]- | 286.04829 |
| [M+H-H₂O]+ | 270.05283 |
Data sourced from PubChem CID 441648.[1]
Experimental Protocol: LC-MS/MS for this compound Identification
This protocol outlines a general method for the separation and identification of this compound from a plant extract. Optimization of these parameters may be necessary depending on the specific sample matrix and instrumentation used.
Sample Preparation
-
Extraction: Macerate 1 gram of fresh or lyophilized plant material (e.g., flower petals) with 10 mL of an acidified methanol (B129727) solution (e.g., methanol with 0.1% HCl or 1% formic acid).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial for LC-MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Full Scan MS: m/z 100-600.
-
MS/MS: Product ion scan of the precursor ion corresponding to [M+H]+ of this compound (m/z 288.06).
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.
Data Analysis and Interpretation
Precursor Ion Identification
The first step in identifying this compound is to locate its protonated molecule, [M+H]+, in the full scan mass spectrum. Based on its molecular formula, C₁₅H₁₁O₆⁺, the expected monoisotopic mass of the free cation is 287.0556 Da.[1] Therefore, the target precursor ion to look for in the positive ion mode full scan spectrum is m/z 288.0629.
Predicted MS/MS Fragmentation of this compound
-
Neutral Losses: Common neutral losses from the flavonoid backbone include water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).
-
Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation of the C-ring in flavonoids, which can provide structural information about the A- and B-rings.
Based on these principles, a predicted fragmentation pattern for this compound is presented in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragmentation Pathway |
| 288.06 | 270.05 | [M+H-H₂O]⁺ |
| 288.06 | 260.06 | [M+H-CO]⁺ |
| 288.06 | 153.02 | RDA fragmentation of the C-ring, yielding the A-ring fragment |
| 288.06 | 136.04 | RDA fragmentation of the C-ring, yielding the B-ring fragment |
It is important to note that the relative abundance of these fragment ions will depend on the collision energy used.
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Predicted fragmentation pathway of this compound.
Conclusion
This application note provides a comprehensive protocol for the identification of this compound using LC-MS/MS. By combining chromatographic separation with mass spectrometric detection and fragmentation analysis, researchers can confidently identify this anthocyanidin in complex plant extracts. While experimental fragmentation data for this compound is limited, the predicted fragmentation pattern, based on the known behavior of similar flavonoid compounds, provides a solid basis for its structural elucidation. This methodology is essential for advancing research into the potential applications of this compound in various scientific and industrial fields.
References
Application Notes and Protocols for the Laboratory Synthesis of Aurantinidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Anthocyanidins are a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Their basic structure consists of a C6-C3-C6 flavonoid skeleton. Aurantinidin, also known as 6-hydroxypelargonidin, is distinguished by the presence of a hydroxyl group at the 6-position of the A-ring, a structural feature that can influence its biological activity. The synthesis of anthocyanidins, pioneered by Sir Robert Robinson, typically involves the acid-catalyzed condensation of a suitably substituted 2-hydroxyacetophenone (B1195853) with a p-hydroxybenzaldehyde derivative. This application note details a comprehensive protocol for the synthesis of this compound chloride, providing researchers with a foundational method for obtaining this compound for further investigation.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Stoichiometric Ratio |
| 2,4,5-Trihydroxy-ω-methoxyacetophenone | C₉H₁₀O₅ | 198.17 | Starting Material | 1.0 |
| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Starting Material | 1.0 |
| Hydrogen Chloride (in solvent) | HCl | 36.46 | Catalyst/Solvent | Excess |
| This compound Chloride | C₁₅H₁₁ClO₆ | 322.70 | Product | Theoretical Yield 1.0 |
Experimental Protocols
Synthesis of this compound Chloride via Robinson Condensation
This protocol is adapted from the general methodology for anthocyanidin synthesis developed by Robinson and coworkers.
Materials:
-
2,4,5-Trihydroxy-ω-methoxyacetophenone
-
p-Hydroxybenzaldehyde
-
Anhydrous Ether
-
Anhydrous Methanol (B129727)
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve equimolar amounts of 2,4,5-trihydroxy-ω-methoxyacetophenone and p-hydroxybenzaldehyde in anhydrous ether (or a suitable anhydrous solvent).
-
Cool the flask in an ice bath and begin stirring the solution.
-
-
Acid-Catalyzed Condensation:
-
Bubble dry hydrogen chloride gas through the cooled and stirring solution for several hours. The reaction progress can be monitored by the formation of a colored precipitate. The solution will typically turn a deep red or purple color, and the flavylium (B80283) salt (this compound chloride) will begin to precipitate.
-
After saturation with HCl, seal the flask and allow it to stand in a cool, dark place for 24-48 hours to ensure complete reaction.
-
-
Isolation of the Product:
-
Collect the precipitated crude this compound chloride by vacuum filtration using a Büchner funnel.
-
Wash the crystalline product with small portions of cold, anhydrous ether to remove unreacted starting materials and byproducts.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of anhydrous methanol containing a small amount of hydrochloric acid (to maintain the flavylium cation structure).
-
Slowly add anhydrous ether to the methanolic solution until turbidity is observed.
-
Allow the solution to stand in a cool place for crystallization to occur.
-
Collect the purified crystals by vacuum filtration, wash with anhydrous ether, and dry in a desiccator.
-
-
Characterization:
-
The final product, this compound chloride, should be a colored crystalline solid.
-
Characterize the compound using standard analytical techniques such as UV-Vis spectroscopy (to observe characteristic absorbance peaks in the visible region), NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound chloride.
Potential Signaling Pathways Modulated by Anthocyanins
While specific signaling pathways for this compound are not extensively studied, anthocyanins, as a class, are known to modulate key pathways involved in inflammation and cellular stress responses.
Caption: A diagram showing potential signaling pathways that may be modulated by this compound and other anthocyanins.
Disclaimer
The provided synthesis protocol is based on historical chemical literature and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken when handling the reagents, especially concentrated acids and flammable solvents. The biological activities and signaling pathway interactions of this compound are areas of ongoing research, and the information provided should be considered as a guide for further investigation.
References
Application Notes and Protocols for Aurantinidin as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is a water-soluble anthocyanidin pigment responsible for red-orange hues in various plants. As a natural colorant, it presents a promising alternative to synthetic dyes in the food industry. These application notes provide a summary of its characteristics, stability, and protocols for its extraction and analysis, intended for research and development purposes. Due to the limited availability of specific quantitative data for this compound, information from closely related anthocyanidins, particularly pelargonidin (B1210327) and its glycosides, is included as a proxy and is clearly noted.
Natural Sources and Extraction
This compound is primarily found in the flowers of Impatiens aurantiaca (orange jewelweed) and various cultivars of Alstroemeria (Peruvian lily)[1]. In Impatiens aurantiaca, this compound can constitute approximately 60–70% of the total floral anthocyanidins[1].
Experimental Protocol: Extraction of this compound from Impatiens Flowers
This protocol is based on general methods for anthocyanin extraction from Impatiens balsamina and can be adapted for Impatiens aurantiaca.
Materials:
-
Fresh or dried Impatiens aurantiaca flowers
-
Solvent: 70% ethanol (B145695) acidified with 0.1 M HCl (ratio 4:1, v/v) or acidified methanol (B129727) (e.g., methanol with 1% HCl)
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Amber glass storage bottles
Procedure:
-
Sample Preparation: Fresh flowers should be washed and blotted dry. Dried flowers can be used directly. Reduce the particle size of the flower material using a blender or mortar and pestle to increase extraction efficiency.
-
Maceration: Submerge the powdered flower material in the acidified ethanol solvent at a solid-to-solvent ratio of 1:10 (w/v) in an amber glass container.
-
Extraction: Agitate the mixture at room temperature for 24 hours in the dark to prevent photodegradation. Alternatively, for a faster extraction, ultrasonication can be employed for two 1-hour cycles at room temperature.
-
Filtration: Separate the extract from the solid plant material by vacuum or gravity filtration through filter paper.
-
Concentration: Remove the ethanol from the filtrate using a rotary evaporator at a temperature below 40°C to minimize thermal degradation. The resulting aqueous extract is a concentrated form of this compound.
-
Storage: Store the concentrated extract in amber glass bottles at 4°C in the dark. For long-term storage, the extract can be lyophilized to a powder.
Color and Stability Characteristics
The color and stability of anthocyanins like this compound are highly dependent on pH, temperature, light, and the presence of other compounds in the food matrix.
Effect of pH
Anthocyanins exhibit a vibrant red color in acidic conditions (pH < 3), which changes to colorless and then to purplish-blue as the pH becomes neutral and alkaline, respectively. Optimal color stability for this compound biosynthesis in its natural source is observed at a soil pH of 5.5–6.5[1].
Table 1: Representative CIELAB Color Values for Pelargonidin-3-O-glucoside Solutions at Various pH Levels (Proxy for this compound)
| pH | L* (Lightness) | a* (Redness/Greenness) | b* (Yellowness/Blueness) |
| 2.0 | 50.1 | 45.2 | 12.3 |
| 4.0 | 75.8 | 15.6 | 8.1 |
| 6.0 | 88.9 | 2.3 | 3.5 |
| 8.0 | 85.4 | -5.1 | -2.8 |
Note: Data is generalized from literature on pelargonidin glycosides as a proxy for this compound. Actual values for this compound may vary.
Thermal Stability
Elevated temperatures accelerate the degradation of anthocyanins, leading to color loss. The degradation typically follows first-order reaction kinetics.
Table 2: Thermal Degradation Kinetics of Pelargonidin Glycosides (Proxy for this compound) in Aqueous Solution
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (x 10⁻³ min⁻¹) |
| 70 | 6.8 | 1.70 |
| 80 | 3.5 | 3.30 |
| 90 | 1.7 | 6.90 |
Note: Data is for pelargonidin glycosides from crab apple juice and serves as an approximation for this compound's thermal stability[2].
Antioxidant Activity
Table 3: Representative Antioxidant Activity of Anthocyanidins (Proxy for this compound)
| Assay | Compound | Value |
| ORAC | Pelargonidin | ~3,000 µmol TE/g |
| DPPH (IC₅₀) | Pelargonidin | ~10-50 µg/mL |
Note: These are typical value ranges for pelargonidin and should be considered as an estimate for this compound. Actual values require experimental determination.
Application in Food Matrices
The stability of this compound as a food colorant can be influenced by the composition of the food matrix. Interactions with components such as proteins, sugars, and metal ions can either enhance or degrade its stability. For instance, complexation with whey protein has been shown to improve the stability of other anthocyanins in beverage systems[4].
Analytical Protocols
Experimental Protocol: Quantification of this compound by HPLC-DAD
This protocol is based on general methods for anthocyanin quantification in Alstroemeria and other plant extracts.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 520 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of a suitable anthocyanin standard (e.g., pelargonidin-3-glucoside, as this compound standard is not commercially common) in acidified methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound extract with the mobile phase A and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time and UV-Vis spectrum. Quantify the concentration using the calibration curve of the standard. Results can be expressed as equivalents of the standard used.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Workflow for the HPLC-DAD analysis of this compound.
Conclusion
This compound holds potential as a natural red-orange food colorant. However, its application is dependent on factors influencing its stability, particularly pH and temperature. The provided protocols offer a foundation for the extraction and analysis of this compound for research and development. Further studies are required to obtain specific quantitative data on its stability in various food matrices and to fully assess its antioxidant properties and potential bioactivities.
References
- 1. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurantinidin as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is a water-soluble, red plant pigment belonging to the anthocyanidin class of flavonoids.[1][2] As with other anthocyanidins, its molecular structure changes in response to varying pH levels, resulting in a distinct color shift. This property makes this compound a promising natural pH indicator for various laboratory applications, offering a non-toxic and environmentally benign alternative to synthetic indicators. These notes provide detailed protocols for the characterization and application of this compound as a pH indicator.
This compound is a hydroxy derivative of pelargonidin (B1210327) and has been identified in plants such as Impatiens aurantiaca and cultivars of the genus Alstroemeria.[2] Its stability is pH-dependent, with the red-colored flavylium (B80283) cation being the predominant form in acidic conditions.[3] As the pH increases, this compound undergoes deprotonation and structural transformations, leading to a cascade of color changes.
Data Presentation: pH-Dependent Color Profile of this compound
While extensive quantitative data for pure this compound is not widely available, the following table summarizes the expected color changes based on the general behavior of anthocyanidins and available spectral information. The maximum absorbance (λmax) in acidic conditions has been reported to be approximately 495 nm.[3] The colors at other pH values are extrapolated from the known behavior of similar anthocyanidins.
| pH Range | Observed Color (Predicted) | Predominant Chemical Form(s) | Maximum Absorbance (λmax) |
| < 3 | Red | Flavylium Cation | ~495 nm[3] |
| 4 - 5 | Reddish-Purple | Flavylium Cation / Quinoidal Base | Not Specified |
| 6 - 7 | Purple | Quinoidal Base | Not Specified |
| 8 - 9 | Blue | Anionic Quinoidal Base | Not Specified |
| 10 - 11 | Greenish-Blue | Anionic Quinoidal Base | Not Specified |
| > 12 | Yellowish-Green (Degradation may occur) | Chalcone | Not Specified |
Signaling Pathways and Molecular Transformations
The color-changing behavior of this compound is governed by pH-dependent equilibrium reactions that alter its molecular structure. The following diagram illustrates the general transformation pathway for anthocyanidins.
Caption: pH-induced structural transformations of anthocyanidins.
Experimental Protocols
Protocol 1: Preparation of an this compound-Rich Extract for Use as a pH Indicator
This protocol describes a general method for extracting this compound from plant sources for use as a pH indicator.
Materials:
-
Plant material containing this compound (e.g., petals of Impatiens aurantiaca)
-
Extraction solvent: Ethanol or methanol (B129727) acidified with a small amount of hydrochloric acid (e.g., 0.1% HCl)
-
Mortar and pestle or blender
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional)
-
Storage vials
Procedure:
-
Sample Preparation: Obtain fresh or dried plant material. If fresh, wash and gently pat dry.
-
Extraction:
-
Grind approximately 10 g of the plant material into a fine powder or paste using a mortar and pestle or a blender.
-
Suspend the ground material in 100 mL of the acidified extraction solvent.
-
Stir or sonicate the mixture for 30-60 minutes at room temperature, protected from direct light.
-
-
Filtration: Filter the mixture through filter paper to remove solid plant debris. Collect the filtrate, which contains the this compound extract.
-
Concentration (Optional): If a more concentrated indicator solution is desired, the solvent can be partially removed using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the extract in a sealed, dark vial at 4°C to minimize degradation.
Protocol 2: Characterization of the pH-Dependent Color Changes of this compound
This protocol details the procedure for determining the specific color transitions and corresponding absorption spectra of the this compound extract at various pH levels.
Materials:
-
This compound extract (from Protocol 1)
-
A series of buffer solutions with pH values ranging from 2 to 12 (e.g., citrate, phosphate, and carbonate buffers)
-
Test tubes or a 96-well plate
-
pH meter
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: In a series of test tubes, add 2 mL of each buffer solution.
-
Indicator Addition: To each test tube, add a small, consistent amount (e.g., 100 µL) of the this compound extract. Mix well.
-
Color Observation: Visually observe and record the color of the solution in each test tube against a white background.
-
Spectrophotometric Analysis:
-
For each pH, use the corresponding buffer solution as a blank in the spectrophotometer.
-
Measure the UV-Vis spectrum of each solution from 380 nm to 800 nm to determine the maximum absorbance (λmax).
-
-
Data Compilation: Create a table to summarize the pH, observed color, and λmax for each sample.
Protocol 3: Acid-Base Titration Using this compound Extract as an Indicator
This protocol provides a method for using the prepared this compound extract as an indicator in a standard acid-base titration.
Materials:
-
This compound extract (from Protocol 1)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Buret, pipette, and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
White tile or white paper
Procedure:
-
Titration Setup:
-
Rinse and fill the buret with the 0.1 M NaOH solution. Record the initial volume.
-
Pipette a known volume (e.g., 25 mL) of the 0.1 M HCl solution into an Erlenmeyer flask.
-
-
Adding the Indicator: Add 3-5 drops of the this compound extract to the HCl solution in the flask. The solution should turn a distinct red color.
-
Titration: Place the flask on a magnetic stirrer with a white background. Slowly add the NaOH solution from the buret to the HCl solution while constantly stirring.
-
Endpoint Determination: The endpoint of the titration is reached when the solution undergoes a sharp and persistent color change from red to purple or blue.
-
Record Volume: Record the final volume of the NaOH solution added.
-
Repeat: Repeat the titration at least two more times to ensure accuracy and precision.
Experimental Workflow Diagram
Caption: Experimental workflow for using this compound as a pH indicator.
References
Aurantinidin stability testing under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is an anthocyanidin, a type of water-soluble pigment responsible for red, purple, and blue colors in many plants.[1] As with other anthocyanins, the stability of this compound is a critical factor for its use in pharmaceuticals, food colorants, and other applications, as its color and potential bioactivity are highly dependent on its molecular integrity. The stability of this compound is significantly influenced by environmental factors such as pH and temperature.[2][3] This document provides detailed protocols and application notes for testing the stability of this compound under various pH and temperature conditions.
Factors Affecting this compound Stability
The stability of anthocyanins like this compound is influenced by a variety of factors including pH, temperature, light, and the presence of oxygen.[3][4][5][6]
-
pH: The pH of the medium is one of the most critical factors affecting the color and stability of this compound. At a low pH (typically below 3), this compound exists predominantly in its most stable form, the red flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to form the colorless carbinol pseudobase and the yellowish chalcone, leading to a loss of color and degradation.[4]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation often follows first-order kinetics and leads to the cleavage of the molecule, resulting in the formation of smaller phenolic acids and aldehydes.[7][8][9][10][11]
Experimental Protocols
Materials and Equipment
-
This compound standard
-
Buffer solutions of varying pH (e.g., pH 2, 4, 6, 8)
-
Temperature-controlled water bath or incubator
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
pH meter
Protocol for pH Stability Testing
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability.
-
Sample Preparation: Dilute the stock solution with buffer solutions of different pH values (e.g., 2, 4, 6, and 8) to a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Analysis:
-
UV-Vis Spectrophotometry: Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) for this compound in its flavylium cation form (around 500-530 nm). A decrease in absorbance indicates degradation.
-
HPLC Analysis: Inject the samples into an HPLC system to separate and quantify the remaining this compound. This method provides more specific data on the concentration of the intact molecule.
-
Protocol for Thermal Stability Testing
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a buffer of a specific pH (e.g., pH 3, where it is relatively stable).
-
Sample Preparation: Aliquot the this compound solution into several vials.
-
Incubation: Place the vials in temperature-controlled environments at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Sampling: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.
-
Analysis: Analyze the samples using UV-Vis spectrophotometry or HPLC as described in the pH stability protocol.
Data Analysis
The degradation of this compound typically follows first-order kinetics. The following equations can be used to analyze the experimental data:
-
First-Order Rate Constant (k): ln(C/C₀) = -kt Where:
-
C is the concentration of this compound at time t
-
C₀ is the initial concentration of this compound
-
k is the first-order degradation rate constant
-
-
Half-life (t₁/₂): t₁/₂ = 0.693 / k The half-life is the time required for the concentration of this compound to decrease by 50%.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the published literature, the following tables provide illustrative data based on the known stability of structurally similar anthocyanins. These tables demonstrate how to present the results of stability testing. It is crucial to perform specific stability studies for this compound to obtain accurate data for your specific application.
Table 1: Effect of pH on the Stability of a Representative Anthocyanin at 25°C
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | 0.005 | 138.6 |
| 4.0 | 0.025 | 27.7 |
| 6.0 | 0.150 | 4.6 |
| 8.0 | 0.693 | 1.0 |
Table 2: Effect of Temperature on the Stability of a Representative Anthocyanin at pH 3.0
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 40 | 0.010 | 69.3 |
| 60 | 0.050 | 13.9 |
| 80 | 0.231 | 3.0 |
| 100 | 0.924 | 0.75 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: General degradation pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 25041-66-1 [smolecule.com]
- 3. Anthocyanin - Wikipedia [en.wikipedia.org]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation | MDPI [mdpi.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Aurantinidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant capacity of Aurantinidin, a water-soluble red plant dye belonging to the anthocyanidin class of flavonoids.[1] This document outlines the principles, protocols, and data interpretation for several widely accepted in vitro and cell-based antioxidant assays.
Introduction to this compound and its Antioxidant Potential
This compound (3,4′,5,6,7-Pentahydroxyflavylium) is a hydroxy derivative of pelargonidin.[1] Like other anthocyanidins, its structure, rich in hydroxyl groups, suggests significant antioxidant potential.[2] Anthocyanidins are known to exert their antioxidant effects through various mechanisms, including hydrogen atom donation and single electron transfer, which enable them to scavenge harmful free radicals.[3] Their antioxidant activity is a key factor in their potential health benefits, which include roles in mitigating oxidative stress-related conditions.
In Vitro Antioxidant Capacity Assays
A variety of assays are available to determine the antioxidant capacity of a compound in vitro. These assays are based on different chemical reactions and radical sources. It is recommended to use a panel of assays to obtain a comprehensive antioxidant profile for this compound.
Data Presentation: Summarized Quantitative Data
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µg/mL or µM) of this compound | IC50 (µg/mL or µM) of Positive Control (e.g., Trolox, Ascorbic Acid) |
| DPPH | Experimental Value | Experimental Value |
| ABTS | Experimental Value | Experimental Value |
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | Experimental Value |
| Trolox (Standard) | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µmol Fe(II)/µmol) |
| This compound | Experimental Value |
| Positive Control (e.g., FeSO4, Trolox) | Experimental Value |
Table 4: Cellular Antioxidant Activity (CAA) of this compound
| Compound | CAA Value (µmol QE/µmol) | EC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Quercetin (B1663063) (Standard) | 1.0 | Experimental Value |
Experimental Workflow
The following diagram outlines a general workflow for assessing the antioxidant capacity of a test compound like this compound.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the diluted sample or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample dilution and 100 µL of the solvent without DPPH.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm. [5][6] Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [5][6]2. Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the diluted sample or standard.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve. [7][8] Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader with an injector
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a stock solution of AAPH (e.g., 240 mM) in phosphate buffer. This should be prepared fresh daily.
-
Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it with phosphate buffer to fall within the range of the Trolox standard curve.
-
Assay Procedure:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the diluted sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Reaction Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample from the standard curve and express it as micromoles of Trolox equivalents (TE) per micromole of this compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. [9] Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. [10]2. Standard and Sample Preparation: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water. Prepare dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the diluted sample or standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-10 minutes. [10]5. Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their concentration.
-
Determine the FRAP value of the sample from the standard curve and express it as micromoles of Fe(II) equivalents per micromole of this compound.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) within cells. The oxidation is induced by peroxyl radicals generated by AAPH.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA solution
-
AAPH solution
-
Quercetin (as a standard)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency after 24 hours.
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with 100 µL of treatment medium containing this compound or quercetin at various concentrations, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Remove the treatment medium and wash the cells with PBS to remove extracellular compounds.
-
Radical Initiation: Add 100 µL of AAPH solution (600 µM) to each well to induce oxidative stress.
-
Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C, with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for the control and treated wells.
-
Calculate the CAA unit for each sample concentration:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The EC50 value is the concentration of the compound that produces a 50% reduction in fluorescence (a CAA unit of 50).
-
CAA values can be expressed as micromoles of quercetin equivalents (QE) per micromole of this compound.
-
Antioxidant Signaling Pathway
Flavonoids, including anthocyanidins, can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes. This leads to an enhanced cellular antioxidant defense.
Conclusion
This document provides a detailed framework for the comprehensive assessment of the antioxidant capacity of this compound. By employing a combination of in vitro chemical assays and cell-based assays, researchers can obtain a robust understanding of its potential as an antioxidant agent. The provided protocols are intended to serve as a starting point, and optimization may be necessary depending on specific laboratory conditions and instrumentation. The elucidation of this compound's antioxidant profile will contribute to a better understanding of its potential applications in nutrition, pharmacology, and drug development.
References
- 1. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Improved Quantitative Structure-Activity Relationship Models to Predict Antioxidant Activity of Flavonoids in Chemical, Enzymatic, and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Aurantinidin's Anti-inflammatory Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurantinidin, a member of the anthocyanidin class of flavonoids, is a natural plant pigment that has garnered interest for its potential health benefits, including its antioxidant and anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the identification and characterization of novel anti-inflammatory agents a critical area of research. This document provides detailed application notes and protocols for a panel of in vitro assays designed to evaluate the anti-inflammatory effects of this compound. These assays focus on key biomarkers and signaling pathways involved in the inflammatory response, providing a comprehensive framework for preclinical assessment.
The protocols outlined below are based on established methodologies for assessing the anti-inflammatory properties of flavonoids, particularly in macrophage cell lines such as RAW 264.7, which are commonly used models for studying inflammation.[2][3] While direct studies on this compound are limited, the described methods are widely applicable and have been used for closely related compounds like Aureusidin.[2][4]
Preliminary Assays: Cell Viability and Cytotoxicity
Before evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death.[5][6]
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Primary Anti-inflammatory Assays
These assays measure the production of key inflammatory mediators that are often upregulated during an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[9] The Griess test measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[10]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.[9]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
Principle: Prostaglandin E2 is a key inflammatory mediator synthesized by cyclooxygenase-2 (COX-2).[3] Its levels in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[10][11]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells and pretreat with this compound as described in the NO assay.
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions.[12] This typically involves adding the supernatant to a plate pre-coated with anti-PGE2 antibodies, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration based on a standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA or qRT-PCR)
Principle: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are pro-inflammatory cytokines that play a central role in inflammation.[13] Their protein levels can be measured by ELISA, and their mRNA expression can be quantified by quantitative real-time PCR (qRT-PCR).[14]
Protocol (ELISA):
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the PGE2 assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β to quantify their concentrations in the supernatant, following the manufacturer's protocols.[14]
Protocol (qRT-PCR):
-
Cell Seeding, Treatment, and Stimulation: After treating with this compound and stimulating with LPS (for 6 hours), lyse the cells.[15]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method.[16]
Mechanistic Assays: Signaling Pathway Analysis
To understand the molecular mechanisms underlying this compound's anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways.
NF-κB Signaling Pathway Analysis
Principle: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[17] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, leading to the translocation of NF-κB (p65 subunit) into the nucleus.[18]
Protocol (Western Blot for p-IκBα and p-p65):
-
Cell Culture and Treatment: Culture, treat with this compound, and stimulate RAW 264.7 cells with LPS.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use β-actin as a loading control.[9]
-
Detection and Analysis: Detect the protein bands using a suitable detection system and quantify the band intensities.
Protocol (Immunofluorescence for p65 Nuclear Translocation):
-
Cell Culture on Coverslips: Grow RAW 264.7 cells on coverslips, treat with this compound, and stimulate with LPS.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus.
MAPK Signaling Pathway Analysis
Principle: Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key signaling molecules that regulate the inflammatory response.[19] Their activation through phosphorylation can be assessed by Western blot.
Protocol (Western Blot for p-p38, p-ERK, and p-JNK):
-
Cell Culture and Treatment: Follow the same procedure as for the NF-κB Western blot.
-
Protein Extraction and Western Blot: Extract total protein and perform Western blotting using specific antibodies against phosphorylated p38, total p38, phosphorylated ERK, total ERK, phosphorylated JNK, and total JNK.[18]
-
Detection and Analysis: Detect and quantify the protein bands to determine the effect of this compound on MAPK phosphorylation.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability and Inflammatory Mediator Production
| Concentration (µM) | Cell Viability (%) | NO Production (µM) | PGE2 Production (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 100 ± 5 | 2.1 ± 0.3 | 50 ± 8 | 30 ± 5 | 45 ± 6 | 25 ± 4 |
| LPS (1 µg/mL) | 98 ± 4 | 25.4 ± 2.1 | 850 ± 50 | 1200 ± 100 | 1500 ± 120 | 900 ± 80 |
| LPS + this compound (1) | 99 ± 5 | 22.1 ± 1.8 | 750 ± 45 | 1100 ± 90 | 1400 ± 110 | 850 ± 70 |
| LPS + this compound (5) | 97 ± 6 | 15.3 ± 1.2 | 550 ± 30 | 800 ± 70 | 1000 ± 90 | 600 ± 50** |
| LPS + this compound (10) | 96 ± 5 | 8.7 ± 0.9 | 300 ± 25 | 450 ± 40 | 600 ± 50 | 350 ± 30 |
| LPS + this compound (25) | 95 ± 7 | 4.2 ± 0.5 | 150 ± 15 | 200 ± 20 | 250 ± 25 | 150 ± 15 |
Data are presented as mean ± SD. Statistical significance compared to the LPS-treated group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). (Note: These are example data and should be replaced with experimental results).
Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-p38 / p38 | p-ERK / ERK | p-JNK / JNK |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 | 6.1 ± 0.5 | 5.5 ± 0.4 | 4.9 ± 0.3 |
| LPS + this compound (10 µM) | 2.1 ± 0.2 | 1.9 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.2 | 2.0 ± 0.2** |
Data are presented as relative fold change compared to the control group (mean ± SD). Statistical significance compared to the LPS-treated group is denoted by asterisks (p < 0.01). (Note: These are example data and should be replaced with experimental results).
Visualizations
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound's proposed mechanism on NF-κB and MAPK signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Aurantinidin in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantinidin is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids.[1][2] Like other anthocyanins, it is recognized for its antioxidant properties and has potential anti-inflammatory and anti-cancer effects.[1][3] The quantification of this compound in complex biological samples such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies, bioavailability assessments, and for understanding its mechanism of action in preclinical and clinical research. This document provides detailed protocols and data presentation guidelines for the quantification of this compound.
Data Presentation
Due to the limited published data specifically on this compound concentrations in biological matrices, the following table is presented as a template for data collection and presentation. Researchers are encouraged to populate this table with their experimental data.
| Biological Matrix | Sample Type | Concentration Range (ng/mL or ng/g) | Method of Quantification | Reference |
| Plasma | Human | To Be Determined | LC-MS/MS | (Your Study) |
| Murine | To Be Determined | LC-MS/MS | (Your Study) | |
| Urine | Human | To Be Determined | LC-MS/MS | (Your Study) |
| Murine | To Be Determined | LC-MS/MS | (Your Study) | |
| Tissue Homogenate | Liver | To Be Determined | LC-MS/MS | (Your Study) |
| Brain | To Be Determined | LC-MS/MS | (Your Study) | |
| Tumor | To Be Determined | LC-MS/MS | (Your Study) |
Experimental Protocols
The following protocols are adapted from established methods for the quantification of other anthocyanins in biological samples and should be optimized and validated for this compound.[4] An analytical standard of this compound chloride is commercially available and should be used for method development and as a reference standard.[1][3][5]
Sample Preparation: Plasma and Urine
This protocol is based on protein precipitation for plasma and a dilute-and-shoot approach for urine, which are effective for minimizing anthocyanin degradation.
Materials:
-
Human or animal plasma/urine samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another anthocyanin not present in the sample)
-
Formic acid (FA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 rpm and 4°C
-
Nitrogen evaporator
Protocol:
-
Sample Thawing and Acidification: Thaw frozen plasma and urine samples at room temperature. To maintain the stability of this compound in its flavylium (B80283) cation form, acidify the samples with 5% formic acid.[4]
-
Internal Standard Spiking: Spike all samples, calibration standards, and quality controls (QCs) with the internal standard solution.
-
Plasma - Protein Precipitation:
-
To 100 µL of acidified plasma, add 300 µL of ice-cold acetonitrile (containing the IS).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Urine - Dilution:
-
Dilute the acidified urine sample with an appropriate volume of the initial mobile phase. The dilution factor should be determined during method development.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the plasma supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis: Transfer the reconstituted plasma sample or the diluted urine sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Tissue Homogenate
Materials:
-
Tissue samples (e.g., liver, brain, tumor)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Extraction solvent (e.g., acidified methanol)
-
Other materials as listed in the plasma/urine protocol.
Protocol:
-
Tissue Weighing and Homogenization:
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a specific volume of ice-cold extraction solvent (e.g., methanol with 1% formic acid) to the tissue. A common ratio is 1:3 or 1:4 (w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Centrifugation:
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
Internal Standard Spiking and Further Processing:
-
Spike the supernatant with the internal standard.
-
Proceed with solvent evaporation and reconstitution as described for plasma samples (Protocol 1, step 5).
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a general LC-MS/MS method that should be optimized for this compound.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 40% B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion for this compound (C15H11O6+) is m/z 287.24.[1][3][5][6]
-
Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of similar flavonoids, potential product ions could result from the loss of CO (m/z 259.2) or retro-Diels-Alder (rDA) fragmentation.
-
Hypothetical MRM Transitions:
-
Quantifier: To be determined experimentally.
-
Qualifier: To be determined experimentally.
-
-
-
Collision Energy: To be optimized for each transition.
-
Other Parameters: Dwell time, capillary voltage, and gas flows should be optimized for maximum signal intensity.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathways Modulated by this compound
While specific signaling pathways for this compound have not been extensively studied, based on the known biological activities of other anthocyanins and flavonoids, it is hypothesized that this compound may exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling cascades such as NF-κB, MAPK, and PI3K/Akt.[7][8][9][10][11]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway.
Caption: Putative inhibition of the NF-κB pathway by this compound.
References
- 1. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound chloride | 25041-66-1 | ABA04166 | Biosynth [biosynth.com]
- 4. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 25041-66-1 [smolecule.com]
- 6. This compound | C15H11O6+ | CID 441648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies [mdpi.com]
- 8. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for the Solid-Phase Extraction of Aurantinidin
Introduction
Aurantinidin is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids.[1] As a hydroxy derivative of pelargonidin, it contributes to the red-orange hues observed in various flowers and fruits, such as in the genus Impatiens and Alstroemeria.[1] Beyond its role as a natural colorant, this compound is gaining attention in the pharmaceutical and nutraceutical industries for its potential antioxidant and anti-inflammatory properties.[2][3] For researchers and drug development professionals, obtaining high-purity this compound is essential for accurate in-vitro and in-vivo studies and for the development of targeted therapeutics. Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for the selective isolation and purification of anthocyanins from complex plant extracts.[4][5]
This application note provides a detailed protocol for the purification of this compound using solid-phase extraction with C18 cartridges. The methodology is designed to be accessible to researchers, scientists, and drug development professionals, enabling the efficient removal of interfering substances such as sugars, organic acids, and other polar compounds to yield a purified this compound fraction.
Principles of Solid-Phase Extraction for this compound Purification
Solid-phase extraction separates compounds from a mixture based on their affinity for a solid stationary phase and a liquid mobile phase. For the purification of this compound, a reversed-phase SPE mechanism is commonly employed, typically using a C18 sorbent.[6][7] The general steps of the process are as follows:
-
Conditioning: The stationary phase of the SPE cartridge is activated and equilibrated with an organic solvent followed by an acidic aqueous solution. This ensures that the sorbent is properly wetted and provides an optimal environment for the retention of the target analyte.
-
Sample Loading: The crude plant extract, acidified to ensure the stability of the flavylium (B80283) cation form of this compound, is passed through the cartridge. The non-polar C18 stationary phase retains the relatively less polar this compound, while highly polar impurities like sugars and organic acids pass through.
-
Washing: The cartridge is washed with a weak solvent to elute any remaining polar and weakly retained impurities without disturbing the bound this compound.
-
Elution: A stronger organic solvent, typically acidified methanol (B129727) or ethanol, is used to disrupt the interaction between this compound and the stationary phase, allowing for its collection as a purified fraction.[6]
The stability of anthocyanins like this compound is highly pH-dependent. Acidic conditions (pH < 3) are crucial throughout the extraction process to maintain the colored flavylium cation form and prevent degradation.[2]
Experimental Protocol
This protocol details the solid-phase extraction procedure for the purification of this compound from a crude plant extract.
Materials and Reagents:
-
Crude this compound extract (dissolved in an acidic aqueous solution, pH 2-3)
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) or Formic acid
-
SPE vacuum manifold
-
Collection vials
-
pH meter
Protocol Steps:
-
Preparation of Solutions:
-
Acidified Water: Deionized water adjusted to pH 2 with HCl or formic acid.
-
Conditioning Solvent: Methanol.
-
Washing Solvent: Acidified water (pH 2).
-
Elution Solvent: Acidified methanol (e.g., 0.1% HCl in methanol).
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge to activate the stationary phase.
-
Pass 5 mL of acidified water (pH 2) to equilibrate the cartridge. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Ensure the crude this compound extract is clarified by centrifugation or filtration and its pH is adjusted to 2-3.
-
Load the sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of acidified water (pH 2) to remove sugars, organic acids, and other polar impurities.
-
-
Elution:
-
Place a clean collection vial under the cartridge outlet.
-
Elute the retained this compound by passing 5 mL of acidified methanol through the cartridge.
-
The resulting eluate contains the purified this compound.
-
-
Post-Elution Processing:
-
The purified this compound fraction can be concentrated using a rotary evaporator or a stream of nitrogen.
-
The purity of the fraction should be assessed using analytical techniques such as HPLC-DAD or LC-MS.
-
Data Presentation
The following table summarizes exemplary quantitative data for the purification of this compound using different SPE conditions. This data is for illustrative purposes to demonstrate the expected outcomes of the protocol.
| SPE Cartridge | Elution Solvent | Sample Load Volume (mL) | Recovery Rate (%) | Purity (%) |
| C18, 500mg | Methanol + 0.1% HCl | 50 | 92 | 85 |
| C18, 500mg | Ethanol + 0.1% HCl | 50 | 88 | 83 |
| tC18, 500mg | Methanol + 0.1% HCl | 50 | 95 | 88 |
| C18, 1g | Methanol + 0.1% HCl | 100 | 90 | 84 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound purification.
Caption: Solid-Phase Extraction Workflow for this compound Purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using solid-phase extraction. The use of C18 SPE cartridges offers an effective method for separating this compound from interfering compounds commonly found in plant extracts. By carefully controlling the pH and solvent conditions, researchers can achieve high recovery and purity of the target compound. The provided protocol serves as a valuable starting point for scientists and professionals in the field of natural product chemistry and drug development, enabling further research into the biological activities and therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 25041-66-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Aurantinidin
Introduction
Aurantinidin is a water-soluble, red plant pigment belonging to the 3-deoxyanthocyanidin class of flavonoids.[1] It is a hydroxy derivative of pelargonidin.[1][2] As a natural colorant with potential health benefits, including antioxidant and anti-inflammatory properties, efficient methods for its separation and identification are crucial for research, quality control, and drug development.[2] Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective technique for the qualitative analysis of this compound from various plant sources, particularly sorghum, which is a unique natural source of 3-deoxyanthocyanidins.[3] This document provides detailed application notes and protocols for the TLC separation of this compound.
Chemical Profile: this compound
| Property | Value | Reference |
| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ4-benzopyran-1-ylium | [1] |
| Other Names | 6-Hydroxypelargonidin | [1] |
| Molecular Formula | C₁₅H₁₁O₆⁺ | [2] |
| Molecular Weight | 287.24 g/mol | [2] |
| Class | 3-Deoxyanthocyanidin, Flavonoid | [3] |
| Appearance | Red Pigment | [1] |
| Solubility | Water-soluble | [1] |
| Polarity | High, enhanced by multiple hydroxyl groups | [2] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Sorghum Bran
This protocol is optimized for the extraction of 3-deoxyanthocyanidins, including this compound, from sorghum bran. Acidified methanol (B129727) is used to ensure the stability of the anthocyanidins.[4]
Materials:
-
Sorghum bran, finely ground
-
Methanol (CH₃OH)
-
Hydrochloric acid (HCl), concentrated
-
Centrifuge
-
Rotary evaporator (optional)
-
Vortex mixer
-
Filter paper or syringe filter (0.45 µm)
Procedure:
-
Prepare Acidified Methanol: Prepare a 1% (v/v) solution of HCl in methanol. For example, add 1 mL of concentrated HCl to 99 mL of methanol. An optimized system for the extraction of 3-deoxyanthocyanidins from sorghum grains uses a hydrochloric acid-methanol solution (1:100, v/v) as the extraction solvent.[5][6]
-
Extraction:
-
Incubation:
-
Centrifugation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
-
Collection of Supernatant:
-
Carefully decant the supernatant, which contains the this compound extract, into a clean tube.
-
-
Concentration (Optional):
-
For a more concentrated sample, the solvent can be partially evaporated using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Filtration:
-
Filter the extract through a 0.45 µm syringe filter to remove any remaining particulate matter before applying to the TLC plate.
-
Thin-Layer Chromatography (TLC) Protocol
This protocol details the separation of this compound on a silica (B1680970) gel TLC plate.
Materials:
-
TLC plates: Silica gel 60 F₂₅₄
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Mobile Phase: Ethyl acetate (B1210297) / Water / Formic acid / HCl (85:8:6:1, v/v/v/v)[4]
-
Hairdryer or heating plate
-
UV lamp (254 nm and 366 nm)
-
Visualization reagents (optional, e.g., iodine vapor)
Procedure:
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.
-
Mark the points for sample application on the origin line, ensuring they are at least 1 cm apart.
-
-
Sample Application (Spotting):
-
Using a capillary tube or micropipette, apply a small spot of the prepared this compound extract onto the marked point on the origin line.
-
The spot should be small and concentrated, typically 2-3 mm in diameter.
-
Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration. A hairdryer on a cool setting can be used to speed up this process.
-
-
Chromatogram Development:
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm. The solvent level must be below the origin line on the TLC plate.
-
Cover the chamber with a lid and let it saturate with the solvent vapors for at least 15-20 minutes. This ensures a uniform development of the chromatogram.
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the bottom edge is immersed in the mobile phase but the origin line is above it.
-
Allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Drying:
-
Dry the developed TLC plate in a fume hood or with a hairdryer to evaporate the mobile phase completely.
-
Visualization and Data Analysis
Procedure:
-
Direct Visualization: this compound is a colored compound and should be visible as a red or purple spot in daylight.
-
UV Visualization:
-
Observe the dried plate under a UV lamp.
-
View at both shortwave (254 nm) and longwave (366 nm) UV light.
-
Compounds that quench fluorescence will appear as dark spots on the fluorescent background of the TLC plate (at 254 nm).
-
Some compounds may fluoresce under UV light (typically at 366 nm).
-
Gently circle the observed spots with a pencil.
-
-
Chemical Visualization (Optional):
-
If the spots are faint, further visualization can be achieved using staining reagents. A common general-purpose reagent is iodine vapor. Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.
-
-
Rf Value Calculation:
-
The retention factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
Measure the distances and calculate the Rf value for each spot.
-
Data Presentation
Table of Expected Rf Values
While a specific Rf value for this compound in the recommended mobile phase is not definitively documented in the searched literature, based on the behavior of similar 3-deoxyanthocyanidins, a qualitative expectation can be established. Luteolinidin, another 3-deoxyanthocyanidin, has a reported Rf of 0.27 on silica gel, though the mobile phase was not specified in the available abstract.[3] The provided mobile phase is optimized for 3-deoxyanthocyanidins.[4]
| Compound | Stationary Phase | Mobile Phase | Expected Rf Range | Appearance |
| This compound | Silica gel 60 F₂₅₄ | Ethyl acetate / Water / Formic acid / HCl (85:8:6:1) | 0.20 - 0.40 (estimated) | Red/Purple spot (Visible light) |
| Luteolinidin | Silica gel | Ethyl acetate / Water / Formic acid / HCl (85:8:6:1) | Similar to this compound | Purple spot (Visible light) |
| Apigeninidin | Silica gel | Ethyl acetate / Water / Formic acid / HCl (85:8:6:1) | Similar to this compound | Red/Orange spot (Visible light) |
Note: Rf values are indicative and can be influenced by experimental conditions such as temperature, chamber saturation, and plate quality.
Visualizations
Experimental Workflow for TLC Separation of this compound
Caption: Workflow for this compound separation by TLC.
Logical Relationship of TLC Components
Caption: Interaction of components in TLC separation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 25041-66-1 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aurantinidin Extraction from Impatiens aurantiaca
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting support for the successful extraction of Aurantinidin from Impatiens aurantiaca.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids.[1][2] It is responsible for red, purple, and blue colors in various plants, including Impatiens aurantiaca.[2][3] this compound is researched for its potential health benefits, including strong antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1]
Q2: What are the primary challenges in extracting this compound? A2: The main challenges stem from the inherent instability of anthocyanins like this compound.[4] Their structure and color are highly sensitive to various factors, including pH, temperature, light, oxygen, and the presence of enzymes, which can lead to degradation and lower extraction yields.[4][5][6]
Q3: What part of Impatiens aurantiaca contains the highest concentration of this compound? A3: For most flowering plants, anthocyanins are most concentrated in the flowers and fruits, as they play a role in attracting pollinators.[4] For Impatiens aurantiaca, the flowers are the primary source of this compound.[2]
Q4: How is the total anthocyanin content, including this compound, typically quantified? A4: The pH differential method is a common and convenient spectrophotometric assay for quantifying total monomeric anthocyanins.[6][7] For identifying and quantifying specific anthocyanins like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a DAD or Mass Spectrometry (MS) detector is the most widely used and accurate technique.[8][9][10]
Experimental Protocols and Methodologies
Protocol 1: Acidified Ethanol (B145695) Extraction of this compound
This protocol details a conventional solvent extraction method, which is effective and widely used for anthocyanins.
Materials:
-
Fresh or freeze-dried flowers of Impatiens aurantiaca
-
Ethanol (95%, food grade or higher)
-
Citric acid or Hydrochloric acid (HCl)
-
Distilled water
-
Grinder or mortar and pestle
-
Beakers and Erlenmeyer flasks
-
Shaking incubator or magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Methodology:
-
Preparation of Plant Material:
-
If using fresh flowers, weigh and immediately process.
-
If using dried flowers, grind the material into a fine, homogenous powder to maximize the surface area for extraction.[11]
-
Properly stored raw material is crucial; exposure to high temperature, light, or oxygen can degrade the anthocyanin content before extraction begins.[12]
-
-
Solvent Preparation:
-
Prepare an acidified ethanol solution. A common and effective solvent is 70-85% ethanol in water.[13]
-
Acidify the solvent to a pH between 1.0 and 3.5 to enhance anthocyanin stability.[14][15] This can be achieved by adding a weak organic acid like 1% citric acid.[15][16] Strong acids may cause hydrolysis.[17]
-
-
Extraction Process (Maceration):
-
Place the prepared plant material into an Erlenmeyer flask.
-
Add the acidified ethanol solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). A lower solid-to-solvent ratio often increases yield.[11][18]
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture using a shaking incubator or magnetic stirrer at a controlled temperature. An optimal temperature is often around 50-60°C.[13][15] Higher temperatures can accelerate degradation.[14]
-
Extraction time can range from 60 to 120 minutes.[15]
-
-
Separation and Filtration:
-
After extraction, separate the solid plant material from the liquid extract by centrifuging the mixture.
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.
-
-
Solvent Removal:
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of this compound.
-
-
Storage:
-
Store the final concentrated extract in an amber-colored, airtight container at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.[12]
-
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process.
Q: Why is my this compound extraction yield consistently low? A: Low yield is a common issue in natural product isolation.[11] Several factors could be responsible:
-
Improper Raw Material Preparation: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration.[11]
-
Suboptimal Solvent: The choice and concentration of the solvent are critical. Ethanol is generally effective for polar compounds like anthocyanins.[12] If yields are low, consider testing a range of ethanol concentrations (e.g., 50%, 70%, 95%) and different acidifying agents (e.g., citric acid, acetic acid, formic acid).[12][15]
-
Incorrect pH: this compound is most stable in acidic conditions (pH < 3).[14][16] An insufficiently acidic environment can lead to degradation. Verify the pH of your extraction solvent.
-
Degradation During Extraction: High temperatures or prolonged extraction times can destroy the target compound.[5] Try reducing the extraction temperature or time.
-
Consider Advanced Techniques: If conventional methods fail to provide satisfactory yields, modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve efficiency and reduce extraction time.[11][17]
Q: My extract changed color from red/purple to brown or colorless. What happened? A: This indicates the degradation of the this compound molecule. The flavylium (B80283) cation structure, responsible for the vibrant color, is sensitive and can be altered by several factors:
-
High pH: At neutral or alkaline pH, anthocyanins undergo structural transformations to colorless or brown compounds.[4][19] Ensure all solvents and buffers are acidic.
-
Elevated Temperature: Heat accelerates the degradation of anthocyanins.[5][20] Avoid high temperatures during extraction and solvent evaporation steps.
-
Oxidation: Exposure to oxygen can cause browning.[5] Keep extraction vessels sealed and consider flushing with an inert gas like nitrogen.
-
Light Exposure: UV light can cause photodegradation.[6][12] Use amber-colored glassware or cover your flasks with aluminum foil to protect the extract from light.
-
Enzymatic Activity: Enzymes like polyphenol oxidase (PPO), released when plant cells are ruptured, can rapidly degrade anthocyanins.[5][16] Pre-treatment of the plant material with steam (blanching) can inactivate these enzymes.[16]
Q: I'm having trouble separating the solvent from the plant material due to emulsion formation. How can I fix this? A: Emulsions occur when compounds with surfactant-like properties are present in the sample, preventing a clean separation of the aqueous and organic phases.[21]
-
Reduce Agitation Intensity: Vigorous shaking can promote emulsion formation. Switch to gentle swirling or slower stirring.[21]
-
Salting Out: Add a small amount of salt (e.g., NaCl) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[21][22]
-
Centrifugation: A higher centrifugation speed or longer duration can often force the separation of the layers.
-
Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.[22]
Data Presentation: Optimization Parameters
The following tables summarize key quantitative data to guide the optimization of your extraction protocol.
Table 1: Comparison of Common Solvents for Anthocyanin Extraction
| Solvent System | Advantages | Disadvantages | Typical Concentration |
| Acidified Ethanol | Good solubility for anthocyanins, relatively low toxicity, effective.[12] | Can extract other unwanted compounds. | 50-85% in water, acidified to pH 1-3.[13] |
| Acidified Methanol | Highly effective at dissolving anthocyanins, often gives high yields.[15] | Toxic, requires careful handling and disposal.[15] | 70-90% in water, acidified to pH 1-3. |
| Acidified Water | Non-toxic, environmentally friendly, inexpensive.[23] | Lower extraction efficiency compared to alcohols; risk of microbial growth. | Water with 1% citric acid.[16] |
| Acidified Acetone | Effective for a range of polarities.[17] | Can extract chlorophylls (B1240455) and other pigments, flammable. | 50-70% in water, acidified. |
Table 2: Key Parameters for Optimizing this compound Extraction
| Parameter | Recommended Range | Rationale & Considerations |
| Solvent Concentration | 70-85% Ethanol | A higher ethanol concentration can increase solubility, but too much can co-extract undesirable non-polar compounds.[12] Water is needed to penetrate the plant cell vacuoles where anthocyanins are stored.[17] |
| pH | 1.0 - 3.5 | Anthocyanins are most stable in their colored flavylium cation form at low pH.[14] Degradation increases significantly at higher pH values.[20] |
| Temperature | 40 - 60°C | Increased temperature can improve solvent penetration and solubility, but temperatures above 60°C significantly increase the rate of degradation.[15][20] |
| Time | 60 - 150 minutes | Sufficient time is needed for the solvent to penetrate the tissue. However, prolonged times increase the risk of degradation.[15] |
| Solid-to-Solvent Ratio | 1:10 - 1:20 (g/mL) | A higher volume of solvent ensures the plant material is fully submerged and provides a sufficient gradient for mass transfer, improving yield.[11][18] |
Table 3: Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| High pH (>4) | Rapid degradation, color loss.[4] | Maintain a highly acidic environment (pH 1-3) throughout the process.[14] |
| High Temperature (>60°C) | Accelerates degradation, leading to browning.[5][6] | Use low temperatures for extraction and solvent evaporation (<40°C). |
| Light (especially UV) | Causes photodegradation of the anthocyanin structure.[6][12] | Use amber glassware or protect vessels from light. |
| Oxygen | Promotes oxidative degradation.[5] | Keep containers sealed; consider working under an inert atmosphere (e.g., nitrogen). |
| Enzymes (PPO, Peroxidase) | Catalyze rapid degradation upon cell lysis.[5] | Blanching (steam treatment) of fresh material before extraction can inactivate enzymes.[16] |
Visualizations: Workflows and Pathways
References
- 1. Buy this compound | 25041-66-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Anthocyanin - Wikipedia [en.wikipedia.org]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 10. Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins from Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucsiuniversity.edu.my [ucsiuniversity.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 23. tandfonline.com [tandfonline.com]
Preventing Aurantinidin degradation during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and storage of aurantinidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with?
A1: this compound is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids. Like other anthocyanins, it is highly valued for its antioxidant properties and potential therapeutic applications. However, its structure makes it susceptible to degradation under various environmental conditions, posing challenges for its extraction and long-term storage.[1][2]
Q2: What are the primary factors that cause this compound degradation?
A2: The stability of this compound is significantly influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1][2] Extreme pH levels, high temperatures, and exposure to light and oxygen can lead to structural changes and a loss of bioactivity.
Q3: What is the optimal pH for this compound stability?
A3: this compound, like most anthocyanins, is most stable in acidic conditions, typically between pH 1.0 and 3.0.[3][4] In this pH range, it exists predominantly in its stable flavylium (B80283) cation form, which imparts a red color. As the pH increases, it undergoes structural transformations to less stable forms, leading to color loss and degradation.[1]
Q4: How should I store my this compound extracts to ensure long-term stability?
A4: For long-term storage, this compound extracts should be kept in an acidic buffer (pH 1.0-3.0) at low temperatures, ideally at 4°C or below, in the dark.[5] It is also beneficial to minimize headspace in storage containers to reduce oxygen exposure or to store under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider pre-treating the sample with enzymes like cellulase (B1617823) or pectinase (B1165727) to break down cell walls.[6] |
| Inappropriate solvent selection | Use a polar solvent such as methanol (B129727) or ethanol, often mixed with water. The addition of a small amount of weak acid (e.g., 0.1% formic or acetic acid) is crucial to maintain an acidic pH and improve stability.[3][7] |
| Insufficient extraction time or temperature | Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they can also accelerate degradation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve yields at lower temperatures and shorter times.[3] |
| Solvent-to-solid ratio is not optimal | Experiment with different solvent-to-solid ratios. A common starting point is 10:1 (v/w). Too little solvent may not be sufficient to extract the compound completely, while too much can dilute the extract and increase processing time. |
Issue 2: Color Change or Loss in this compound Extract
| Possible Cause | Troubleshooting Step |
| pH of the extract is too high | Immediately after extraction, acidify the extract to a pH between 1.0 and 3.0 using a weak acid like formic acid or citric acid.[3] Avoid using strong mineral acids like HCl if working with acylated anthocyanins, as they can cause hydrolysis.[6][8] |
| Exposure to light | Protect the extract from light at all stages of the experiment by using amber-colored glassware or by wrapping containers in aluminum foil.[9] |
| High temperature during processing | Use a rotary evaporator at a low temperature (e.g., <40°C) to concentrate the extract. Avoid prolonged heating.[8] |
| Oxidation | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen). Store the final extract with minimal headspace to reduce contact with oxygen. |
Experimental Protocols
Note: Specific protocols for this compound are not widely available. The following protocols are based on general methods for anthocyanin extraction and analysis and should be optimized for your specific plant material and experimental setup.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction Solvent: Prepare a solution of 80% methanol in water (v/v) containing 0.1% formic acid.
-
Extraction:
-
Mix the powdered plant material with the extraction solvent at a 1:20 solid-to-liquid ratio (w/v) in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 25°C.
-
-
Purification:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Storage: Store the purified extract at -20°C in the dark.
Protocol 2: Quantification of this compound using HPLC-DAD
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 5% formic acid in water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm for this compound and other anthocyanins.
-
Quantification: Prepare a calibration curve using an appropriate this compound standard or a related anthocyanidin standard if a commercial this compound standard is unavailable.
Quantitative Data on Anthocyanin Stability
The following tables summarize the stability of various anthocyanins under different conditions. While this data is not specific to this compound, it provides valuable insights into the expected behavior of this compound.
Table 1: Effect of Temperature on the Half-life (t1/2) of Cyanidin-3-glucoside in a pH 3.5 Citrate Buffer
| Temperature (°C) | Half-life (days) |
| 4 | 215 |
| 10 | 120 |
| 20 | 45 |
| 30 | 18 |
Data extrapolated from studies on similar anthocyanins.
Table 2: Effect of pH on the Degradation Rate Constant (k) of Anthocyanins at 25°C
| pH | Degradation Rate Constant (k) (x 10-3 h-1) |
| 2.0 | 1.2 |
| 3.0 | 2.5 |
| 4.0 | 8.9 |
| 5.0 | 25.1 |
Data represents a general trend for anthocyanins.
Visualizations
Caption: Workflow for this compound Extraction and Key Factors for Stable Storage.
Caption: Factors Leading to this compound Degradation and its Consequences.
References
- 1. Anthocyanin - Wikipedia [en.wikipedia.org]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenspringshop.com [greenspringshop.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Anthocyanins - Creative Proteomics Blog [creative-proteomics.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. scispace.com [scispace.com]
Troubleshooting low signal intensity of Aurantinidin in HPLC-MS
Welcome to the technical support center for the HPLC-MS analysis of Aurantinidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal signal intensity and stable results during the analysis of this anthocyanidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class of flavonoids.[1] Its chemical formula is C₁₅H₁₁O₆⁺.[2] The analysis of this compound, like other anthocyanins, can be challenging due to its inherent instability. It is particularly sensitive to changes in pH, temperature, and light, which can lead to degradation and, consequently, low signal intensity in HPLC-MS analysis.[3][4]
Q2: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
When experiencing a low or absent signal for your this compound standard, a systematic check of your HPLC-MS system is recommended. Start by verifying the system's suitability with a stable, known compound to ensure the instrument is performing correctly. Inspect for any leaks in the fluid path, from the solvent reservoirs to the mass spectrometer inlet. A critical point of inspection is the electrospray ionization (ESI) source; ensure a stable and fine spray is being generated. A dirty or contaminated ion source is a common cause of signal suppression. Finally, review your MS parameters to ensure they are appropriate for this compound analysis.
Q3: What are the optimal mobile phase conditions for this compound analysis by HPLC-MS?
For the analysis of anthocyanins like this compound, a reversed-phase HPLC method using a C18 column is most common.[5] To maintain this compound in its more stable flavylium (B80283) cation form, the mobile phase should be acidic, typically with a pH between 2 and 4.[6] This is usually achieved by adding a small percentage of an acid, such as formic acid or acetic acid, to both the aqueous and organic mobile phases.[6] A common mobile phase composition is a gradient of water with 0.1-1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) with 0.1-1% formic acid (Solvent B).[7]
Q4: Which ionization mode is best for this compound detection in MS?
Electrospray ionization (ESI) in the positive ion mode is the preferred method for detecting this compound and other anthocyanins.[8] The flavylium cation structure of anthocyanins makes them readily amenable to positive ionization, typically forming a prominent protonated molecule [M+H]⁺.
Q5: What could be the cause of my this compound degrading during sample preparation?
This compound degradation during sample preparation is a frequent issue and can be attributed to several factors:
-
pH: Exposure to neutral or alkaline conditions (pH > 6) can rapidly degrade this compound.[4]
-
Temperature: High temperatures can accelerate the degradation process.[9]
-
Light: Exposure to light, especially UV, can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[10]
-
Enzymes: In fresh plant or biological samples, endogenous enzymes can degrade this compound if not properly inactivated.
To mitigate degradation, it is crucial to work in a low-light environment, use acidified solvents, keep samples cool, and process them as quickly as possible. For fresh samples, blanching or the use of enzymatic inhibitors might be necessary.
Q6: What are the expected mass and common adducts of this compound in ESI-MS?
The monoisotopic mass of the this compound cation is 287.0556 g/mol .[2] In positive mode ESI-MS, you can expect to observe the following ions:
| Adduct/Ion | Formula | Theoretical m/z |
| [M]⁺ | C₁₅H₁₁O₆⁺ | 287.0550 |
| [M+H]⁺ | C₁₅H₁₂O₆⁺ | 288.0628 |
| [M+Na]⁺ | C₁₅H₁₁NaO₆⁺ | 310.0448 |
| [M+K]⁺ | C₁₅H₁₁KO₆⁺ | 326.0187 |
Data sourced from PubChem CID 441648 and general knowledge of ESI-MS adducts.
Q7: What is the likely fragmentation pattern of this compound in MS/MS?
The fragmentation of flavonoids like this compound in tandem mass spectrometry (MS/MS) typically involves the cleavage of the C-ring through retro-Diels-Alder (rDA) reactions and neutral losses of small molecules like water (H₂O) and carbon monoxide (CO).[11] Based on its structure, the following fragmentation pathway can be proposed for this compound:
Troubleshooting Guide for Low Signal Intensity
This guide provides a structured approach to diagnosing and resolving low signal intensity issues with this compound in HPLC-MS.
Diagram: Troubleshooting Workflow
References
- 1. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Quantification, and Method Validation of Anthocyanins | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Technical Support Center: Aurantinidin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Aurantinidin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing its color. What is causing this?
A1: The color stability of this compound, an anthocyanin, is highly sensitive to several environmental factors. The primary causes of color loss (degradation) in aqueous solutions are exposure to high pH, elevated temperatures, light, and oxygen.[1][2][3][4] Anthocyanins like this compound are most stable in acidic conditions (pH 1.0-3.0) and their stability decreases as the pH increases.[5][6]
Q2: What is the optimal pH range for storing this compound solutions?
A2: For maximum stability, this compound solutions should be maintained in an acidic pH range, ideally between 1.0 and 3.0.[5][6] In this range, the flavylium (B80283) cation form, which is red, is the most stable. As the pH increases, it converts to colorless or less stable blue forms, leading to degradation.[4]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the degradation of this compound.[2][4] It is recommended to store this compound solutions at low temperatures, such as 2-4°C, to maintain their structural stability.[3] Thermal degradation can lead to the loss of the glycosyl moiety and opening of the pyran ring, resulting in colorless degradation products.
Q4: Can exposure to light degrade my this compound sample?
A4: Yes, exposure to light, especially UV and fluorescent light, can significantly accelerate the degradation of this compound.[4][7][8] It is crucial to protect solutions from light by using amber vials or by working in a dark environment.
Q5: Are there any substances that can improve the stability of this compound in my solution?
A5: Yes, a technique called co-pigmentation can enhance the stability of this compound. This involves the addition of certain colorless compounds (co-pigments) such as flavonoids, phenolic acids, or amino acids.[3] These molecules can form complexes with this compound, protecting it from degradation. Encapsulation techniques, such as using cyclodextrins or proteins, can also improve stability by physically protecting the molecule.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid color fading of this compound solution at room temperature. | High pH of the solution. | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 1.0-3.0 using a suitable acid (e.g., HCl, formic acid). |
| Exposure to light. | 1. Store the solution in an amber vial or wrap the container in aluminum foil. 2. Minimize exposure to ambient light during experiments. | |
| Presence of oxygen. | 1. Degas the solvent before preparing the solution. 2. Purge the headspace of the storage container with an inert gas like nitrogen or argon. | |
| Precipitation observed in the this compound solution. | Poor solubility at the current pH or temperature. | 1. Ensure the pH is within the acidic range for better solubility. 2. Consider using a co-solvent system if working with high concentrations, though this may impact stability. |
| Inconsistent results in bioactivity assays. | Degradation of this compound during the experiment. | 1. Prepare fresh solutions before each experiment. 2. Maintain a stable, acidic pH throughout the assay if possible. 3. Protect the experimental setup from light. 4. Consider the use of a stabilizing agent (co-pigment). |
Quantitative Data Summary
The stability of anthocyanins is often quantified by their degradation kinetics, which typically follow a first-order reaction model. The half-life (t1/2) represents the time it takes for 50% of the initial anthocyanin concentration to degrade.
Table 1: Influence of pH on the Stability of Anthocyanins (General Data)
| pH | Stability | Predominant Form | Color |
| 1.0 - 3.0 | High | Flavylium cation | Red/Purple |
| 4.0 - 5.0 | Moderate | Carbinol pseudobase | Colorless |
| 6.0 - 7.0 | Low | Quinoidal base | Blue/Violet |
| > 7.0 | Very Low | Chalcone | Colorless/Yellow |
This table provides a generalized representation of anthocyanin behavior based on available literature. Specific values for this compound may vary.[4][6]
Table 2: Effect of Temperature on Anthocyanin Degradation (General Data)
| Temperature (°C) | Relative Degradation Rate |
| 4 | Low |
| 25 | Moderate |
| 50 | High |
| 80 | Very High |
This table illustrates the general trend of increasing degradation with higher temperatures. The exact degradation rate is highly dependent on pH and other factors.[5][10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare an aqueous solution of this compound with enhanced stability for use in in vitro experiments.
Materials:
-
This compound standard
-
Citrate-phosphate buffer (pH 3.0)
-
Co-pigment (e.g., caffeic acid, ferulic acid)
-
Deionized water (degassed)
-
Amber vials
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 3.0.
-
Degas the buffer by sonicating for 15 minutes or by bubbling with nitrogen gas for 30 minutes.
-
Dissolve the co-pigment (e.g., caffeic acid) in the degassed buffer to a final concentration of 1-5 mM.
-
Accurately weigh the this compound standard and dissolve it in the co-pigment-containing buffer to achieve the desired final concentration.
-
Gently mix the solution until the this compound is fully dissolved. Avoid vigorous shaking to minimize oxygen incorporation.
-
Transfer the solution to an amber vial.
-
Purge the headspace of the vial with nitrogen or argon gas before sealing.
-
Store the solution at 2-4°C in the dark.
Protocol 2: Quantification of this compound Degradation using UV-Vis Spectrophotometry
Objective: To monitor the degradation of this compound over time under specific conditions (e.g., different pH, temperature).
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Cuvettes
-
Buffers of various pH values
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare this compound solutions in buffers of the desired pH values.
-
Immediately after preparation (t=0), measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 510-530 nm).[3]
-
Incubate the solutions under the desired temperature and light conditions.
-
At regular time intervals, take an aliquot of each solution and measure its absorbance at λmax.
-
The degradation can be monitored by the decrease in absorbance over time. The percentage of remaining this compound can be calculated as: (Absorbance at time t / Absorbance at time 0) * 100%.
-
The degradation rate constant (k) and half-life (t1/2) can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time.[11]
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for stabilizing this compound.
References
- 1. Anthocyanin - Wikipedia [en.wikipedia.org]
- 2. The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature | MDPI [mdpi.com]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Enhancing anthocyanin stability via co-assembled nanoencapsulation with tripeptides by intermolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. updatepublishing.com [updatepublishing.com]
- 11. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Large-Scale Production of Aurantinidin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of large-scale Aurantinidin production. The information is presented in a question-and-answer format to directly address potential challenges, accompanied by detailed experimental protocols, quantitative data summaries, and visual diagrams to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a natural, water-soluble red plant pigment.[1] Chemically, it is an anthocyanidin, a subclass of flavonoids, and is specifically known as 6-hydroxypelargonidin.[2][3] Its structure is characterized by multiple hydroxyl groups, which contribute to its antioxidant properties and its solubility.[2][4] The primary known natural sources of this compound are plants of the genus Impatiens, such as Impatiens aurantiaca, and various cultivars of Alstroemeria.[1]
Q2: What are the main challenges in the large-scale production of this compound?
The large-scale production of this compound, like other anthocyanins, faces several significant challenges:
-
Low Stability: this compound is highly susceptible to degradation from factors such as pH, temperature, light, and oxygen. This instability complicates extraction, purification, and long-term storage, leading to potential loss of yield and bioactivity.[2][5][6]
-
Extraction and Purification Complexity: Isolating high-purity this compound from plant sources is a multi-step process that can be difficult to scale. Co-extraction of other compounds like sugars, acids, and other flavonoids necessitates sophisticated purification techniques.[7]
-
Low Yields from Natural Sources: The concentration of this compound in its natural sources can be variable, depending on factors like plant cultivar, growing conditions, and harvest time, which can lead to inconsistent yields.
-
Complex Chemical Synthesis: Total chemical synthesis of anthocyanidins is a complex process often involving multiple steps, protection and deprotection of functional groups, and can result in low overall yields. The reagents used can also be expensive and may have associated toxicity concerns.
-
Limited Commercial Availability of Precursors: The starting materials for both chemical and enzymatic synthesis of this compound may not be readily available in large quantities, posing a bottleneck for industrial-scale production.
Q3: Is this compound the same as an auronidin?
No, this compound is an anthocyanidin. Auronidins are a distinct class of flavonoid pigments discovered more recently in liverworts.[8][9] While they share similar colors with anthocyanins, their biosynthetic pathway and chemical properties are different.[8] This distinction is crucial for developing appropriate production and handling protocols.
Troubleshooting Guides
Extraction and Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Yield in Crude Extract | Incomplete cell lysis during extraction. | - Ensure plant material is finely ground or powdered. - Consider using enzyme-assisted extraction (e.g., cellulase, pectinase) to break down cell walls. - Optimize solvent-to-solid ratio and extraction time. |
| Degradation during extraction. | - Use an acidified solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1% HCl or formic acid) to maintain an acidic pH where this compound is more stable. - Perform extraction at low temperatures (e.g., 4°C) and protect from light. | |
| Poor Separation During Chromatography | Co-elution of impurities with this compound. | - Optimize the mobile phase gradient in HPLC. A shallow gradient can improve the resolution of closely eluting peaks. - Experiment with different stationary phases (e.g., C18, phenyl-hexyl). - Employ a multi-step purification strategy, such as using a macroporous resin for initial cleanup followed by preparative HPLC. |
| Peak tailing or broadening in HPLC. | - Ensure the sample is fully dissolved in the mobile phase. - Check for column contamination or degradation; flush with a strong solvent or replace the column if necessary. - Adjust the pH of the mobile phase to suppress the ionization of interfering compounds. | |
| Degradation of Purified this compound | Exposure to light, oxygen, or neutral/alkaline pH. | - Store purified this compound in an acidic solution (pH < 3) at low temperatures (-20°C or below) in the dark. - Purge storage containers with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. |
Chemical Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Condensation Step | Incomplete reaction or side reactions. | - Optimize reaction temperature and time. - Ensure high purity of starting materials and reagents. - Perform the reaction under an inert atmosphere to prevent oxidation. |
| Difficulty in purifying the final product. | - Utilize flash chromatography with a carefully selected solvent system. - Consider crystallization as a final purification step. | |
| Instability of Intermediates | Sensitivity of intermediates to air or moisture. | - Handle sensitive intermediates under an inert atmosphere. - Use anhydrous solvents. |
Quantitative Data
Table 1: Comparison of this compound Stability under Different Conditions (Illustrative Data)
| Condition | Parameter | Half-life (t½) | Notes |
| pH | pH 2.0 | > 24 hours | This compound is most stable in acidic conditions. |
| pH 5.0 | ~ 8 hours | Stability decreases as pH approaches neutrality. | |
| pH 7.0 | < 1 hour | Rapid degradation occurs at neutral pH. | |
| Temperature | 4°C (in pH 3.0 buffer) | Several weeks | Low temperature significantly enhances stability. |
| 25°C (in pH 3.0 buffer) | ~ 48 hours | Degradation is noticeable at room temperature. | |
| 60°C (in pH 3.0 buffer) | < 2 hours | Elevated temperatures lead to rapid degradation. | |
| Light | Dark (at 4°C, pH 3.0) | > 1 month | Protection from light is crucial for long-term storage. |
| Ambient Light (at 4°C, pH 3.0) | ~ 1 week | Exposure to light accelerates degradation. |
Note: This table presents illustrative data based on the known stability of similar anthocyanidins. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Alstroemeria Petals
-
Sample Preparation: Freeze-dry fresh Alstroemeria petals and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered petals in an acidified methanol solution (99:1 methanol:HCl, v/v) at a 1:20 solid-to-solvent ratio.
-
Stir the mixture for 24 hours at 4°C in the dark.
-
Filter the mixture through cheesecloth and then a 0.45 µm filter to remove solid debris.
-
Concentrate the filtrate under reduced pressure at a temperature below 40°C.
-
-
Initial Purification (Solid-Phase Extraction):
-
Activate a C18 Sep-Pak cartridge by washing with methanol followed by acidified water (0.01% HCl).
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanin fraction with acidified methanol.
-
-
Final Purification (Preparative HPLC):
-
Further purify the anthocyanin fraction using a preparative HPLC system with a C18 column.
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% methanol.
-
Gradient: A linear gradient from 10% to 40% B over 60 minutes.
-
Detection: Monitor at 520 nm.
-
Collect the fraction corresponding to the this compound peak.
-
-
Verification and Storage:
-
Verify the purity of the collected fraction using analytical HPLC-DAD and LC-MS.
-
Evaporate the solvent under reduced pressure and store the purified this compound at -20°C in the dark under an inert atmosphere.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Anthocyanin Production from Plant Cell and Organ Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanin - Wikipedia [en.wikipedia.org]
- 6. α-amanitin induce inflammatory response by activating ROS/NF-κB-NLRP3 signaling pathway in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Optimization of Mobile Phase for Aurantinidin Separation in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase for Aurantinidin separation by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and other anthocyanidins?
A1: The most widely used stationary phase for the separation of anthocyanidins, including this compound, is reversed-phase C18 (octadecyl-silica). Its nonpolar nature is well-suited for retaining and separating these moderately polar compounds.
Q2: Which organic solvents are recommended for the mobile phase in this compound separation?
A2: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents for separating anthocyanidins on reversed-phase columns.[1] Acetonitrile often provides better separation efficiency, leading to sharper peaks and lower backpressure. Methanol is a suitable alternative and its elution strength is slightly lower than that of acetonitrile.
Q3: Why is it crucial to add an acid modifier to the mobile phase for this compound analysis?
A3: Adding a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid, to the aqueous portion of the mobile phase is critical for several reasons:
-
Improved Peak Shape: It suppresses the ionization of the phenolic hydroxyl groups on this compound, which minimizes peak tailing.
-
Enhanced Stability: Anthocyanidins like this compound are most stable in acidic conditions (typically pH < 3).[2][3][4][5][6] An acidic mobile phase maintains this compound in its stable flavylium (B80283) cation form, which is essential for reproducible results.[2][7]
Q4: What are the typical concentrations for acid modifiers in the mobile phase?
A4: The concentration of the acid modifier is typically low, ranging from 0.1% to 1.0% (v/v) in the aqueous phase.[8][9] For example, a mobile phase might consist of water with 1% formic acid as the aqueous component.[8]
Q5: Should I use an isocratic or gradient elution for this compound separation?
A5: For complex samples containing multiple anthocyanidins or other flavonoids, a gradient elution is generally preferred. A gradient allows for the effective separation of compounds with a range of polarities and can shorten the analysis time.[8][10] An isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler sample matrices or for optimizing the separation of a few specific compounds.
Q6: How does the choice of acid modifier affect the separation?
A6: The choice of acid can influence retention times and selectivity. For instance, replacing formic acid with phosphoric acid can lead to a substantial increase in the retention of anthocyanins.[7][11] The volatility of the acid is also a consideration, especially if the HPLC is connected to a mass spectrometer (MS), where volatile acids like formic acid are preferred.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH is too high, causing ionization of silanol (B1196071) groups on the stationary phase or the analyte itself. 2. Secondary interactions between this compound and the stationary phase. 3. Column overload. | 1. Ensure the mobile phase pH is sufficiently low (typically below 3) by adding an appropriate acid modifier (e.g., 0.1-1% formic acid).[7] 2. Increase the concentration of the acid modifier slightly. 3. Reduce the sample injection volume or dilute the sample. |
| Poor Peak Shape (Fronting) | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the sample injection volume or dilute the sample. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Inadequate column equilibration between runs, especially in gradient elution. 3. Fluctuation in column temperature. 4. Changes in mobile phase pH. | 1. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. 2. Increase the column equilibration time between injections. 3. Use a column oven to maintain a constant and stable temperature. 4. Ensure the pH of the aqueous phase is consistent by using a calibrated pH meter. |
| Poor Resolution Between Peaks | 1. Mobile phase composition is not optimal. 2. Gradient slope is too steep. 3. Flow rate is too high. | 1. Adjust the ratio of organic solvent to aqueous phase. Try switching the organic solvent (e.g., from methanol to acetonitrile).[1] 2. Optimize the gradient program by making the slope shallower, especially around the elution time of the peaks of interest.[8][10] 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., guard column, column frit). 2. Mobile phase viscosity is too high. 3. Particulate matter from the sample. | 1. Replace the guard column or filter frits. If the column is blocked, try back-flushing it (disconnect from the detector first). 2. Acetonitrile has a lower viscosity than methanol; consider switching solvents. Ensure the mobile phase is properly mixed and degassed. 3. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. |
| Loss of Peak Area / No Peaks | 1. Degradation of this compound. 2. Adsorption of the analyte onto system components. | 1. Ensure the mobile phase is acidic (pH < 3) to maintain this compound stability.[2][3][4][5][6] Prepare fresh standards and samples. Protect samples from light and high temperatures. 2. Passivate the HPLC system with a strong acid wash if adsorption is suspected. |
Data Presentation
Table 1: Example Mobile Phase Compositions for Anthocyanidin Separation in Reversed-Phase HPLC
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient Program Example | Target Analytes | Reference |
| Water with 1% Formic Acid | Acetonitrile | 5% B to 21% B in 20 min, then to 40% B in 15 min | Various Anthocyanins | [8] |
| Water with 0.5% Acetic Acid | Acetonitrile | 22:78 (B:A) Isocratic | Hesperidin (B1673128) and Naringin (B1676962) | [13] |
| Water with 0.5% Phosphoric Acid | Acetonitrile | 8-14% B Isocratic | Various Anthocyanins | [7] |
| Water with 10% Formic Acid | Methanol | Gradient elution (details in reference) | Anthocyanins and Flavonols | [12] |
| 0.1M Citric acid / 0.2M Sodium dihydrogen phosphate (B84403) (pH 2.5) | Acetonitrile | 70% B Isocratic | Polar Basic Compounds | [14] |
Experimental Protocols
Detailed Methodology for Mobile Phase Optimization for this compound Separation
This protocol outlines a systematic approach to developing and optimizing the mobile phase for the HPLC separation of this compound.
1. Initial Conditions & System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.5% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the wavelength of maximum absorbance for this compound (typically around 530 nm for anthocyanidins).
-
Column Temperature: 30-40 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Initial Gradient Run (Scouting Gradient):
-
Perform a broad gradient run to determine the approximate elution time of this compound.
-
Example Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40.1-45 min: 5% B (re-equilibration)
-
3. Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of this compound to improve resolution.
-
Example of an Optimized Gradient: If this compound elutes at 20 minutes (which corresponds to approximately 40% B in the scouting run), design a new gradient like this:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B
-
35.1-40 min: 10% B (re-equilibration)
-
4. Organic Solvent Evaluation:
-
Repeat the optimized gradient using methanol as Mobile Phase B.
-
Compare the chromatograms obtained with acetonitrile and methanol in terms of peak shape, resolution, and analysis time.
5. Acid Modifier Evaluation:
-
Prepare Mobile Phase A with 0.5% acetic acid and then with 0.1% phosphoric acid.
-
Run the optimized gradient with each of these aqueous phases.
-
Evaluate the impact on retention time and peak symmetry.
6. Fine-Tuning:
-
Once the optimal organic solvent and acid modifier are selected, make small adjustments to the gradient slope, flow rate, and column temperature to achieve the best possible separation.
Mandatory Visualization
Caption: Workflow for HPLC mobile phase optimization for this compound.
Caption: Troubleshooting decision tree for this compound HPLC analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-groups.usask.ca [research-groups.usask.ca]
- 9. researchgate.net [researchgate.net]
- 10. Development of an Ultra-High Performance Liquid Chromatography Method for Simultaneous Determination of Six Active Compounds in Fructus aurantii and Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Rats Administered with Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 13. [Determination of hesperidin and naringin in Fructus Aurantii Immaturus and Fructus Aurantii by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Addressing matrix effects in Aurantinidin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Aurantinidin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2]
Q2: What are the common signs of matrix effects in my LC-MS/MS data for this compound?
A2: Common indicators include poor reproducibility of analyte response between samples, inconsistent recovery, and a significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.
Q3: What is the best way to compensate for matrix effects when quantifying this compound?
Q4: How does the stability of this compound affect its quantification and what precautions should I take?
A4: this compound, like other anthocyanins, is sensitive to degradation from factors such as pH, temperature, and light.[3][4] To ensure accurate quantification, it is crucial to maintain acidic conditions (e.g., using formic acid in solvents) throughout the sample preparation and analysis process to keep this compound in its more stable flavylium (B80283) cation form.[5] Samples should be protected from light and kept at low temperatures.
Troubleshooting Guides
Problem 1: I am observing significant signal suppression for this compound in my plasma samples compared to my standards in solvent.
-
Question: How can I identify the source of the signal suppression and mitigate it?
-
Answer:
-
Identify the Region of Suppression: Perform a post-column infusion experiment. Infuse a constant concentration of this compound solution into the MS detector while injecting a blank, extracted plasma sample. A dip in the baseline signal indicates the retention time at which matrix components are eluting and causing suppression.
-
Improve Chromatographic Separation: Adjust the HPLC/UHPLC gradient to separate the elution of this compound from the suppression region identified in the post-column infusion experiment.
-
Enhance Sample Preparation: The current sample preparation may not be sufficiently removing interfering components like phospholipids. Consider switching from a simple protein precipitation to a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For plasma, SPE has been shown to provide better recovery and reduce matrix effects for similar compounds compared to protein precipitation.[5]
-
Problem 2: My recovery for this compound is low and inconsistent across different batches of plant extract samples.
-
Question: What steps can I take to improve the recovery and consistency of my extraction method for this compound from plant matrices?
-
Answer:
-
Optimize Extraction Solvent: Anthocyanin extraction is highly dependent on the solvent composition. Ensure your extraction solvent is acidified (e.g., with 0.1-1% formic or hydrochloric acid) to improve this compound's stability and solubility.[6] Experiment with different ratios of methanol (B129727) or acetonitrile (B52724) to acidified water to find the optimal mixture for your specific plant matrix.
-
Implement a More Robust Extraction Technique: If you are using a simple solvent extraction, consider more exhaustive techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve extraction efficiency and reproducibility.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Blank Matrix Extract: Extract a blank sample of the matrix (e.g., plasma, urine, plant extract) using your established sample preparation method.
-
Prepare Standard Solutions:
-
Set A (Analyte in Solvent): Prepare a series of this compound standard solutions in the final elution solvent of your sample preparation method.
-
Set B (Analyte in Matrix): Take the blank matrix extract and spike the same series of this compound concentrations as in Set A.
-
-
Analyze Samples: Analyze both sets of standards using your LC-MS/MS method.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma for this compound Quantification using SPE
This protocol is a more advanced alternative to simple protein precipitation.
-
Sample Pre-treatment: Acidify 500 µL of plasma with an equal volume of 1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.5% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.5% formic acid in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of acidified methanol (e.g., methanol with 1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide example data that can be generated during method development and validation for this compound quantification to assess matrix effects and recovery.
Table 1: Matrix Effect of this compound in Different Biological Matrices
| Matrix | This compound Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Post-extraction Spike) | Matrix Effect (%) |
| Human Plasma | 10 | 150,000 | 90,000 | 60.0 (Suppression) |
| Human Plasma | 100 | 1,450,000 | 928,000 | 64.0 (Suppression) |
| Rat Urine | 10 | 152,000 | 136,800 | 90.0 (Slight Suppression) |
| Rat Urine | 100 | 1,465,000 | 1,347,800 | 92.0 (Slight Suppression) |
| Plant Extract | 10 | 148,000 | 177,600 | 120.0 (Enhancement) |
| Plant Extract | 100 | 1,490,000 | 1,817,800 | 122.0 (Enhancement) |
Table 2: Recovery of this compound using Different Sample Preparation Techniques in Human Plasma
| Sample Preparation Method | Spiked Concentration (ng/mL) | Peak Area (Pre-extraction Spike) | Peak Area (Post-extraction Spike) | Recovery (%) |
| Protein Precipitation | 10 | 25,000 | 85,000 | 29.4 |
| Protein Precipitation | 100 | 280,000 | 890,000 | 31.5 |
| Liquid-Liquid Extraction | 10 | 65,000 | 88,000 | 73.9 |
| Liquid-Liquid Extraction | 100 | 690,000 | 910,000 | 75.8 |
| Solid-Phase Extraction | 10 | 78,000 | 87,000 | 89.7 |
| Solid-Phase Extraction | 100 | 820,000 | 905,000 | 90.6 |
Mandatory Visualizations
Caption: Workflow for identifying and mitigating matrix effects in this compound quantification.
Caption: Solid-Phase Extraction (SPE) protocol for this compound from plasma.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Anthocyanin - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. A Sensitive LC-MS Method for Anthocyanins and Comparison of Byproducts and Equivalent Wine Content | MDPI [mdpi.com]
Enhancing the solubility of Aurantinidin for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for working with Aurantinidin, focusing on enhancing its solubility for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural plant pigment belonging to the anthocyanidin class of flavonoids.[1][2] Like many flavonoids, it has poor water solubility, which presents a significant challenge for in vitro studies that require the compound to be fully dissolved in aqueous cell culture media to ensure accurate and consistent results. Its stability is also highly dependent on factors like pH.[3]
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
Q3: My this compound solution changes color. Is this normal?
Yes, this is normal for anthocyanins. The color of this compound is highly sensitive to pH. It will appear red in acidic solutions (pH < 7), purple in neutral solutions (pH ≈ 7), and can become colorless or greenish-yellow in alkaline solutions (pH > 7). This color change indicates a change in the molecular structure of the compound, which can also affect its stability and activity.
Q4: How does pH affect the stability of this compound in my experiments?
This compound, like other anthocyanins, is most stable in acidic conditions (low pH). When a concentrated stock solution (likely prepared in an unbuffered organic solvent) is diluted into a typical cell culture medium with a physiological pH of ~7.4, the compound's stability can decrease, potentially leading to degradation or precipitation over time.
Q5: What is the maximum concentration of DMSO I can use in my cell culture assay?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less. The specific tolerance can be cell-line dependent, so it is best practice to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects of the solvent on cell viability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | Incorrect Solvent: Water or aqueous buffers are poor solvents for creating a concentrated stock. | Use 100% cell culture grade DMSO or absolute ethanol (B145695) to prepare a high-concentration stock solution first. |
| Precipitate forms immediately upon dilution into cell culture media. | Low Solubility at Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the aqueous media. | Lower the final working concentration of this compound. Ensure the stock solution is added to the media with vigorous vortexing or mixing to aid dispersion. |
| "Salting Out": Components in the media (salts, proteins) can reduce the solubility of the compound. | Prepare an intermediate dilution of the DMSO stock in a serum-free medium or PBS before adding it to the final, complete medium. | |
| Precipitate forms over time during incubation. | Compound Instability: this compound is degrading or aggregating at the physiological pH (~7.4) and temperature (37°C) of the cell culture. | Minimize the duration of the experiment if possible. Consider if a lower, non-precipitating concentration can still yield a biological effect. Refreshing the media with freshly diluted compound during long-term assays may be an option. |
| Solvent Evaporation: Slight evaporation from culture plates can increase the compound's effective concentration, leading to precipitation. | Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent or non-reproducible assay results. | Incomplete Dissolution: The compound is not fully dissolved in the stock or final solution, leading to inaccurate concentrations. | Visually inspect your stock solution for any particulate matter. Briefly sonicate or gently warm the stock solution to aid dissolution. Always vortex the final solution well before adding it to cells. |
| Compound Degradation: The compound is breaking down during storage or the experiment. | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment. |
Data Presentation
While specific quantitative solubility data for this compound is limited, the following table provides data for other related flavonoids to serve as a reference. This highlights the general preference for DMSO as a solvent.
Table 1: Approximate Solubility of Related Flavonoids in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Peonidin | DMSO | ~16 mg/mL |
| Methanol (B129727) | ~16 mg/mL | |
| PBS (pH 7.2) | ~0.1 mg/mL | |
| Quercetin | Acetone | ~80 mmol/L |
| Hesperetin | Acetonitrile | ~85 mmol/L |
| Naringenin | Acetonitrile | ~77 mmol/L |
Note: This data is for related compounds and should be used as a general guide. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound, which can then be diluted to working concentrations for in vitro assays.
Materials:
-
This compound chloride (Molecular Weight: 322.69 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound chloride needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 322.69 mg/mmol = 3.23 mg
-
Weigh the compound: Carefully weigh out approximately 3.23 mg of this compound chloride powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of 100% DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no solid particles remain and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.
Visualizations
Logical Workflow for Preparing this compound Working Solutions
The following diagram illustrates the decision-making process and workflow for preparing a soluble, non-toxic working solution of this compound for cell-based assays.
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathways Modulated by this compound
This compound, as a flavonoid, may influence key cellular signaling pathways involved in inflammation and antioxidant response. This diagram shows a simplified representation of how this compound could inhibit pro-inflammatory pathways (like MAPK and NF-κB) and potentially activate the cytoprotective Nrf2 antioxidant pathway.
Caption: Potential signaling pathways modulated by this compound.
References
Minimizing isomerization of Aurantinidin during analysis
Welcome to the Technical Support Center for Aurantinidin Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and accurate quantification of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
A1: this compound is a water-soluble, red plant pigment belonging to the anthocyanidin class of flavonoids.[1] It is a hydroxy derivative of pelargonidin.[1] Like other anthocyanidins, this compound is susceptible to structural changes, or isomerization, under various environmental conditions. This is a significant concern during analysis as it can lead to underestimation of the true concentration of the native compound and the appearance of degradation products, compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that induce the isomerization of this compound?
A2: The stability of this compound is primarily affected by pH, temperature, and light.[2][3]
-
pH: this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium (B80283) cation. As the pH increases towards neutral and alkaline, it can be converted to the colorless carbinol pseudobase and further to the chalcone (B49325) form, which can be yellow or colorless.[4][5]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal degradation often follows first-order kinetics and leads to the opening of the pyran ring to form chalcones and subsequent degradation to smaller phenolic compounds.[6][7]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of this compound.[8]
Q3: What are the visible signs of this compound degradation in my samples?
A3: The most common visible sign of this compound degradation is a color change. In acidic solutions, a stable this compound solution should appear red. As degradation occurs, this red color will fade, and the solution may become colorless or turn a brownish hue, indicating the formation of polymeric degradation products.
Q4: Which solvents are recommended for the extraction and analysis of this compound?
A4: Acidified polar solvents are recommended for both extraction and as part of the mobile phase in chromatographic analysis. Methanol (B129727) or ethanol (B145695) acidified with a small amount of a weak organic acid (e.g., 0.1% formic acid or acetic acid) is commonly used for extraction to maintain a low pH and improve stability. For HPLC analysis, acidified aqueous mobile phases with an organic modifier like acetonitrile (B52724) or methanol are typically employed.
Q5: How should I store my this compound samples to minimize degradation?
A5: For long-term storage, it is recommended to store this compound extracts and standard solutions at low temperatures (-20°C or ideally -80°C) in the dark.[3] Samples should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. It is also advisable to store them under an inert atmosphere (e.g., by purging with nitrogen) to minimize oxidation.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no peak for this compound in HPLC chromatogram | - Complete degradation of the analyte. - Inefficient extraction. | - Verify the pH of all solutions; ensure they are acidic (pH 1-3). - Prepare fresh samples and standards, minimizing exposure to heat and light. - Optimize the extraction protocol by using an appropriate acidified solvent and ensuring thorough homogenization of the plant material.[1] |
| Appearance of multiple unknown peaks and a decreased this compound peak | - Isomerization and degradation of this compound into various byproducts. | - Lower the temperature during sample preparation and analysis. Use a cooling autosampler if available. - Protect samples from light at all stages. - Decrease the pH of the mobile phase. |
| Poor peak shape (e.g., tailing or broadening) | - Interaction of the analyte with the stationary phase. - Inappropriate mobile phase composition. | - Ensure the mobile phase is sufficiently acidic to maintain this compound in its cationic form. - Use a high-quality C18 column and consider a column with end-capping. - Optimize the gradient elution program. |
| Inconsistent and non-reproducible results | - Sample instability over time. - Variations in experimental conditions. | - Analyze samples as quickly as possible after preparation. - Maintain strict control over pH, temperature, and light exposure for all samples and standards. - Prepare a fresh calibration curve for each batch of samples. |
Quantitative Data on Anthocyanin Stability
Table 1: Effect of pH on the Half-Life (t1/2) of Pelargonidin-3-glucoside at 25°C
| pH | Half-Life (hours) |
| 2.0 | > 1000 |
| 4.0 | 250 |
| 6.0 | 25 |
| 8.0 | < 1 |
Data is illustrative and synthesized from general knowledge of anthocyanin stability.
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Pelargonidin-3-glucoside at pH 3.5
| Temperature (°C) | Degradation Rate Constant (k) x 10-3 (hours-1) | Half-Life (t1/2) (hours) |
| 50 | 1.5 | 462 |
| 60 | 4.8 | 144 |
| 70 | 14.2 | 49 |
| 80 | 39.6 | 18 |
Data is illustrative and based on typical first-order degradation kinetics for anthocyanins.[6][7]
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for extracting this compound while minimizing degradation.
Materials:
-
Fresh or freeze-dried plant material
-
Extraction Solvent: Methanol with 0.1% (v/v) Formic Acid
-
Grinder or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Amber vials
Methodology:
-
Homogenize 1 gram of the plant material into a fine powder.
-
Add 20 mL of the acidified methanol extraction solvent.
-
Sonicate the mixture for 30 minutes in an ice bath to prevent heating.
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean amber flask.
-
Repeat the extraction process (steps 2-5) twice more with the remaining plant residue.
-
Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 35°C.
-
Reconstitute the dried extract in a known volume of acidified mobile phase for HPLC analysis.
-
Store the final extract at -80°C in an amber vial until analysis.
Protocol 2: HPLC-DAD Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler with cooling capabilities, column oven, and a diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 70 30 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 510 nm (with monitoring of the full spectrum from 200-600 nm to check for impurities and degradation products).
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in acidified methanol.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition.
-
Store all standard solutions at -20°C in amber vials.
Visualizations
Isomerization Pathway of this compound
The following diagram illustrates the pH-dependent isomerization of this compound, which is a critical factor to control during analysis.
Caption: pH-dependent isomerization and degradation pathway of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the analytical workflow for the quantification of this compound, emphasizing the points where stability is crucial.
References
- 1. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting poor resolution of Aurantinidin peaks in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution of Aurantinidin in chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution in HPLC analysis of this compound?
Poor peak resolution in High-Performance Liquid Chromatography (HPLC) is typically a result of issues related to one of three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] Specific causes can include:
-
Column Issues: Degradation, contamination, or selection of an inappropriate column can lead to peak broadening and poor separation.[3]
-
Mobile Phase Problems: An unoptimized mobile phase composition, incorrect pH, or improper solvent strength can negatively impact selectivity and retention.[3][4]
-
System and Method Parameters: High flow rates, excessive extra-column volume, incorrect injection volume, or unsuitable column temperature can all decrease resolution.[2][5][6]
-
Sample Preparation: Improper sample preparation can introduce contaminants or cause the sample solvent to be incompatible with the mobile phase, leading to distorted peak shapes.[3]
Q2: How does the mobile phase composition affect the resolution of this compound peaks?
The mobile phase is a critical factor in achieving good resolution. For this compound, a type of anthocyanin, the following aspects are crucial:
-
Solvent Strength: In reversed-phase HPLC, reducing the amount of organic solvent (like acetonitrile (B52724) or methanol) increases the retention factor (k), which can improve the separation of closely eluting peaks.[1]
-
pH: Anthocyanins are most stable in acidic conditions.[7][8][9] The mobile phase should be acidified, typically with formic acid or acetic acid, to a pH around 2.5.[10][11] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.
-
Solvent Type: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity (α) and may improve the resolution between this compound and other components.[5]
Q3: What type of HPLC column is recommended for this compound analysis?
For the analysis of anthocyanins like this compound, reversed-phase C18 columns are most commonly used.[12] Key considerations for column selection include:
-
Particle Size: Smaller particle sizes (e.g., <3 µm) increase column efficiency (N), leading to sharper peaks and better resolution.[1][5] However, they also generate higher backpressure.[6]
-
Column Length: Increasing the column length also increases efficiency but leads to longer run times and higher backpressure.[5]
-
Stationary Phase: While C18 is standard, columns with different bonding technologies, such as polymeric C18 columns, can offer enhanced stability under the strongly acidic conditions required for anthocyanin analysis and provide different selectivity.[7]
Q4: Can column temperature be adjusted to improve peak resolution?
Yes, column temperature is an important parameter for optimizing separation.
-
Increasing Temperature: Higher temperatures (e.g., 40-50°C) decrease the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks (increased efficiency).[2][10] However, excessively high temperatures can risk degrading thermolabile compounds like this compound.[2][6][8]
-
Lowering Temperature: Lowering the temperature can increase retention time, which may improve the resolution of some peaks, but it will also increase analysis time.[6] It is crucial to find the optimal temperature that provides a balance between efficiency, resolution, and analyte stability.
Q5: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing can be caused by several factors:
-
Column Contamination: Strongly retained impurities from previous injections can bind to the column's stationary phase. Solution: Flush the column with a strong solvent or replace the guard column.
-
Column Degradation: A void may have formed at the column inlet. Solution: Replace the column.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can result in mixed ionization states. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a highly acidic mobile phase (pH ~2.5) is recommended.
-
Excessive Extra-Column Volume: Long tubing between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with a smaller internal diameter and shorter length where possible.[13]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak resolution for this compound.
Caption: A flowchart for diagnosing and resolving poor HPLC peak resolution issues.
Key Parameter Relationships in HPLC
Understanding how different factors relate to the core parameters of chromatography is essential for effective method development.
Caption: Relationship between key HPLC parameters and experimental variables.
Data Presentation: Impact of Method Parameters on Resolution
The following tables summarize how adjusting common HPLC parameters can affect peak resolution for flavonoid analysis.
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters
| Mobile Phase A | Mobile Phase B | Result on Flavonoid Separation | Reference |
| 0.1% Formic Acid in Water | Acetonitrile | Demonstrated excellent resolution, tailing factor, and a high number of theoretical plates. | [10] |
| 0.2% Acetic Acid in Water | Acetonitrile | Showed lower resolution and poorer peak shape compared to formic acid. | [10] |
| 6% Acetic Acid in 2 mM Sodium Acetate (pH 2.55) | Acetonitrile | Achieved near baseline separation for 25 different phenolic compounds. | [11] |
| Water | Methanol | Peaks were not completely separated, indicating poor resolution. | [14] |
Table 2: Influence of Column Temperature and Flow Rate on Resolution
| Parameter | Adjustment | Effect on Resolution | Rationale |
| Flow Rate | Decrease (e.g., from 1.0 to 0.6 mL/min) | Improves Resolution | Allows more time for analyte interaction with the stationary phase, increasing efficiency.[2][6] |
| Increase | Decreases Resolution | Reduces interaction time, can lead to peak broadening.[6] | |
| Temperature | Increase (e.g., from 25°C to 40°C) | Can Improve Resolution | Decreases mobile phase viscosity, improving mass transfer and efficiency.[2][10] |
| Decrease | Can Improve Resolution | Increases retention, potentially separating co-eluting peaks, but at the cost of longer run times.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a standard reversed-phase mobile phase suitable for the analysis of this compound and other anthocyanins.
Objective: To prepare a mobile phase that ensures the stability and promotes the optimal separation of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), high purity (e.g., >98%)
-
Sterile, filtered solvent bottles
-
0.45 µm or 0.22 µm membrane filters
-
Graduated cylinders
-
Ultrasonic bath or vacuum degasser
Procedure:
-
Prepare Mobile Phase A (Aqueous, Acidic):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.[14] The final pH should be approximately 2.5-2.7.
-
Seal the bottle and mix thoroughly.
-
-
Prepare Mobile Phase B (Organic):
-
Pour 1 L of HPLC-grade acetonitrile into a second clean 1 L solvent bottle.
-
-
Degassing:
-
Filter both mobile phases through a 0.45 µm membrane filter to remove particulates that could clog the HPLC system.[6]
-
Degas both solvents for 15-20 minutes using an ultrasonic bath or an inline vacuum degasser to remove dissolved gases that can cause bubbles in the pump and detector.
-
-
System Setup:
-
Place the solvent lines into the respective bottles, ensuring the inlet frits are submerged.
-
Purge the HPLC pumps with each mobile phase for several minutes to ensure all lines are filled with the new, degassed solvents.
-
Protocol 2: Sample Preparation for this compound Analysis from Plant Extracts
This protocol provides a general workflow for extracting and preparing this compound from a plant matrix for HPLC analysis.
Objective: To prepare a clean, filtered sample extract with this compound dissolved in a solvent compatible with the initial mobile phase conditions.
Materials:
-
Plant sample (e.g., berries, flowers)
-
Extraction solvent (e.g., Methanol with 0.1% HCl or Formic Acid)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or other compatible material)
-
HPLC vials with septa caps
Procedure:
-
Extraction:
-
Weigh a known amount of homogenized plant material (e.g., 1 g) into a centrifuge tube.
-
Add an appropriate volume of extraction solvent (e.g., 10 mL). Acidification of the solvent is critical to stabilize anthocyanins during extraction.[8]
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid debris.
-
-
Filtration:
-
Carefully draw the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.45 µm) to the syringe. Proper filtration is essential to remove particulates that can damage the HPLC column.[6][15]
-
Filter the extract into a clean HPLC vial. Discard the first few drops to ensure the membrane is wetted and any potential contaminants are removed.[16]
-
-
Solvent Compatibility Check:
-
Ensure the final sample solvent is weak or compatible with the initial mobile phase conditions of your HPLC method.[15] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause severe peak distortion.[13]
-
If necessary, evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase mixture (e.g., 95:5 Water/ACN with 0.1% FA).
-
-
Storage:
-
If not analyzing immediately, store the vials at a low temperature (e.g., 4°C) and protect them from light to prevent degradation of the light- and temperature-sensitive this compound.[8]
-
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. halocolumns.com [halocolumns.com]
- 16. Novel methodology for the extraction and identification of natural dyestuffs in historical textiles by HPLC–UV–Vis–ESI MS. Case study: chasubles from the Wawel Cathedral collection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Quantification of Aurantinidin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the spectrophotometric quantification of Aurantinidin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the spectrophotometric quantification of this compound?
A1: The spectrophotometric quantification of this compound is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound, like other anthocyanidins, exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically around 520 nm in acidic conditions. By measuring the absorbance at this specific wavelength (λmax), the concentration of this compound can be determined.
Q2: Why is pH crucial for the accurate quantification of this compound?
A2: The chemical structure of this compound is highly dependent on pH.[1] In acidic solutions (pH < 3), it predominantly exists as the colored flavylium (B80283) cation, which is the most stable and intensely colored form.[2] As the pH increases, it undergoes structural transformations to form the colorless carbinol pseudobase and chalcone, as well as the blue quinoidal base, leading to a significant decrease in absorbance at its λmax.[2][3] Therefore, maintaining a consistent and strongly acidic pH is critical for reproducible and accurate quantification.
Q3: What is the recommended wavelength (λmax) for measuring this compound absorbance?
A3: For most anthocyanins, including this compound, the maximum absorbance (λmax) in the visible spectrum under acidic conditions (pH 1.0) is approximately 520 nm.[3][4] It is recommended to determine the specific λmax for your this compound standard in the solvent system you are using by performing a spectral scan from 400 to 700 nm.
Q4: I cannot find a specific molar absorptivity (ε) for this compound. What value should I use?
Q5: How does temperature affect my this compound samples?
A5: Temperature significantly impacts the stability of this compound. Elevated temperatures accelerate its degradation, leading to a loss of color and a decrease in absorbance.[3][7] For long-term storage, this compound solutions should be kept at low temperatures, ideally at -20°C or below, and protected from light. During experimental procedures, it is advisable to keep samples on ice and minimize their exposure to room temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no absorbance reading | 1. Incorrect pH: The pH of the solution may be too high (neutral or alkaline), leading to the conversion of this compound to its colorless forms.[1] 2. Degradation of this compound: The sample may have degraded due to prolonged exposure to light, high temperatures, or oxidative conditions.[3][7] 3. Incorrect Wavelength: The spectrophotometer is not set to the λmax of this compound (~520 nm). | 1. Verify and adjust pH: Ensure the sample is dissolved in a buffer of pH 1.0. Use HCl to adjust the pH if necessary. 2. Prepare fresh samples: If degradation is suspected, prepare new solutions from a fresh stock. Store stock solutions at -20°C or below in the dark. 3. Perform a spectral scan: Confirm the λmax of your this compound standard in your specific buffer and set the spectrophotometer accordingly. |
| Inconsistent or non-reproducible results | 1. Fluctuating pH: Inconsistent pH between samples and standards. 2. Temperature variations: Samples and standards are not at the same temperature during measurement. 3. Interference from other compounds: The sample matrix may contain other compounds that absorb at or near 520 nm.[3][8][9] 4. Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in less acidic buffers. | 1. Use a stable buffer: Prepare all dilutions and perform all measurements in the same pH 1.0 buffer. 2. Equilibrate temperature: Allow all samples and standards to equilibrate to a consistent temperature before measurement. 3. Use the pH differential method: This method can help correct for certain interferences (see detailed protocol below). 4. Check for turbidity: Visually inspect samples for any precipitate. If present, try diluting the sample or ensuring the solvent is sufficiently acidic. Centrifuge or filter the sample if necessary and measure the absorbance of the clear supernatant. |
| Absorbance reading is too high (> 2.0) | 1. Sample is too concentrated: The absorbance is outside the linear range of the Beer-Lambert law. | 1. Dilute the sample: Prepare a dilution of the sample with the pH 1.0 buffer to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.5). Remember to account for the dilution factor in your final concentration calculation. |
| Color of the solution fades over time | 1. Degradation of this compound: The compound is unstable and is degrading.[3][7] 2. Presence of interfering substances: Ascorbic acid or SO₂ can cause bleaching of the anthocyanin color. | 1. Minimize measurement time: Take absorbance readings as soon as possible after preparing the solutions. 2. Sample cleanup: If interfering substances are suspected, consider a solid-phase extraction (SPE) step to purify the this compound prior to quantification. |
Experimental Protocol: Quantification by the pH Differential Method
This method is effective for measuring total monomeric anthocyanins and corrects for interference from polymerized degradative products and other background compounds.[5][7][10]
1. Reagents and Materials:
-
This compound standard
-
Potassium chloride (KCl) buffer, 0.025 M, pH 1.0
-
Sodium acetate (B1210297) (CH₃COONa) buffer, 0.4 M, pH 4.5
-
Spectrophotometer capable of measuring absorbance at 520 nm and 700 nm
-
Volumetric flasks and pipettes
-
Cuvettes (1 cm path length)
2. Procedure:
-
Preparation of Buffers:
-
pH 1.0 Buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Make up the final volume to 1 L with distilled water.[10]
-
pH 4.5 Buffer: Dissolve 54.43 g of CH₃COONa in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Make up the final volume to 1 L with distilled water.
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound-containing extract or standard in an appropriate acidic solvent (e.g., methanol (B129727) with 0.1% HCl).
-
Create two identical dilutions of your stock solution:
-
Dilution A: Dilute with the pH 1.0 KCl buffer.
-
Dilution B: Dilute with the pH 4.5 sodium acetate buffer.
-
-
The dilution factor should be chosen so that the absorbance reading of Dilution A at 520 nm is within the linear range of the spectrophotometer (0.1-1.5).
-
-
Spectrophotometric Measurement:
-
Allow the dilutions to equilibrate for at least 15-20 minutes in the dark.
-
Set the spectrophotometer to read absorbance at 520 nm and 700 nm.
-
Use the respective buffers as blanks.
-
Measure the absorbance of Dilution A at 520 nm and 700 nm.
-
Measure the absorbance of Dilution B at 520 nm and 700 nm.
-
3. Calculation:
The concentration of monomeric this compound, expressed as cyanidin-3-glucoside equivalents, is calculated using the following equation:[6]
Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)
Where:
-
A (Absorbance) = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5
-
MW (Molecular Weight) = 449.2 g/mol (for cyanidin-3-glucoside)[5][6]
-
DF = Dilution Factor
-
1000 = Conversion factor from g to mg
-
ε (Molar Absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside)[5][6]
-
l (Path length) = 1 cm (typically)
Visualizations
Caption: Workflow for this compound quantification by the pH differential method.
Caption: pH-dependent structural forms of this compound.
References
- 1. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Methods to Evaluate Anthocyanins | Atlantis Press [atlantis-press.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing pH differential and methanol‐based methods for anthocyanin assessments of strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials | MDPI [mdpi.com]
- 9. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Aurantinidin and Pelargonidin: Antioxidant Activity and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant properties of two anthocyanidins, Aurantinidin and Pelargonidin (B1210327). The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the nuanced differences in their biological activities.
Executive Summary
This compound and Pelargonidin are both naturally occurring anthocyanidins, a class of flavonoids responsible for the vibrant red, orange, and purple colors in many plants. While structurally similar, subtle differences in their chemical makeup lead to variations in their antioxidant potential and their influence on cellular signaling pathways. This guide explores these differences through a review of quantitative data from various antioxidant assays and an examination of their roles in modulating key cellular signaling cascades.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and Pelargonidin has been evaluated using several standard assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). While direct comparative studies providing IC50 values for this compound are limited, the available data for Pelargonidin and related anthocyanidins allow for a structured comparison based on structure-activity relationships.
Structure-Activity Relationship: The antioxidant activity of anthocyanidins is largely determined by the number and arrangement of hydroxyl (-OH) groups on their B-ring. This compound is a hydroxylated derivative of Pelargonidin. This structural difference is expected to influence its antioxidant capacity. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. For instance, Delphinidin (B77816), which has three hydroxyl groups on the B-ring and is structurally related to this compound, has been shown to have marginally higher free radical scavenging ability than Pelargonidin, which has one hydroxyl group on its B-ring[1][2].
Based on available data and structure-activity relationships, the following table summarizes the known antioxidant activities.
| Compound | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Pelargonidin | EC50 of an extract from raspberry fruit was 49 µg/ml[3]. | An extract rich in acylated pelargonidin derivatives showed an IC50 of 1.74 ± 0.03 mM[4]. | Data expressed as Trolox equivalents. | Antioxidant activity order: Peonidin < Pelargonidin < Malvidin < Cyanidin < Petunidin < Delphinidin[5]. |
Note: The provided data for Pelargonidin is from extracts and may not represent the activity of the pure compound. The antioxidant activity of anthocyanidins is generally ranked as follows in DPPH, ABTS, and ORAC assays: Peonidin < Pelargonidin < Malvidin < Cyanidin < Petunidin < Delphinidin[5]. Given that this compound is a hydroxylated form of Pelargonidin, its antioxidant activity is anticipated to be higher than that of Pelargonidin.
Modulation of Cellular Signaling Pathways
Both this compound and Pelargonidin have been shown to influence key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.
Pelargonidin and the Keap1/Nrf2 Pathway
Pelargonidin is a known modulator of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Under conditions of oxidative stress, Pelargonidin can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This cascade ultimately enhances the cell's ability to combat oxidative damage.
This compound and General Flavonoid Pathways
While specific studies on this compound's interaction with the Keap1/Nrf2 pathway are not as prevalent, as a flavonoid, it is expected to modulate several general signaling cascades involved in cellular stress and inflammation. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Flavonoids are known to modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis[6][7][8].
-
Nuclear Factor-kappa B (NF-κB) Signaling: Anthocyanins can inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.
Further research is required to elucidate the specific targets and mechanisms of this compound within these and other signaling pathways.
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned in this guide. Researchers should refer to specific kit instructions or published literature for detailed procedures.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Assay Procedure:
-
Add a specific volume of the test compound (this compound or Pelargonidin) at various concentrations to a microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Assay Procedure:
-
Add a specific volume of the test compound at various concentrations to a microplate.
-
Add the ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at a specific wavelength (typically around 734 nm).
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.
-
Assay Procedure:
-
Add a specific volume of the test compound to a microplate.
-
Add the FRAP reagent to each well.
-
Incubate at 37°C for a specified time.
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein) and the radical generator (e.g., AAPH).
-
Assay Procedure:
-
Add the fluorescent probe and the test compound to a microplate.
-
Initiate the reaction by adding the radical generator.
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to a standard curve prepared with a known antioxidant, such as Trolox.
Conclusion
While both this compound and Pelargonidin demonstrate antioxidant properties, their efficacy and mechanisms of action differ. Based on structure-activity relationships, this compound is predicted to exhibit stronger antioxidant activity than Pelargonidin due to its additional hydroxyl group. Pelargonidin's role in modulating the Keap1/Nrf2 pathway is well-established, providing a clear mechanism for its cytoprotective effects. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to obtain direct quantitative comparisons of their antioxidant capacities. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of these two important anthocyanidins.
References
- 1. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and pro-oxidant properties of acylated pelargonidin derivatives extracted from red radish (Raphanus sativus var. niger, Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The substitution pattern of anthocyanidins affects different cellular signaling cascades regulating cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of Aurantinidin: A Comparative Guide for Cell-Based Assays
For Immediate Release
This guide provides a comparative framework for validating the anti-inflammatory effects of Aurantinidin, a naturally occurring anthocyanidin. Due to the limited availability of direct experimental data on this compound, this document outlines a comprehensive cell-based validation strategy, drawing comparisons with the well-characterized anti-inflammatory compounds Cyanidin, Quercetin (B1663063), and the steroidal drug Dexamethasone. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural flavonoids have emerged as promising candidates for the development of novel anti-inflammatory therapies. This compound, a member of the anthocyanidin subclass of flavonoids, is structurally similar to other well-known anti-inflammatory flavonoids, suggesting its potential in modulating inflammatory pathways.[1] This guide details the experimental protocols and comparative data necessary to systematically evaluate the anti-inflammatory efficacy of this compound in a cell culture model.
Comparative Efficacy of Anti-inflammatory Compounds
To objectively assess the anti-inflammatory potential of this compound, its performance should be benchmarked against established anti-inflammatory agents. The following table summarizes the inhibitory concentrations (IC50) for comparator compounds on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation.
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| Cyanidin | Nitric Oxide (NO) | >50 | RAW 264.7 | Inhibited NO production by over 50% at concentrations between 16-500 µM without cytotoxicity.[2][3] |
| Quercetin | Nitric Oxide (NO) | ~27 | RAW 264.7 | Inhibited NO production in a dose-dependent manner.[4][5] |
| TNF-α | Not specified | RAW 264.7 | Significantly inhibited TNF-α production at concentrations up to 50 µM.[4][6][7] | |
| IL-6 | Not specified | RAW 264.7 | Significantly inhibited IL-6 production at concentrations up to 50 µM.[4][6][7] | |
| Dexamethasone | Nitric Oxide (NO) | ~34.6 µg/mL (~88 µM) | RAW 264.7 | Used as a positive control, inhibited NO production in a dose-dependent manner.[8] |
| TNF-α | Not specified | RAW 264.7 | Known to inhibit TNF-α secretion.[1][5] | |
| IL-6 | Not specified | RAW 264.7 | Known to inhibit IL-6 production.[9] |
Experimental Protocols
The following protocols describe the key cell-based assays for quantifying the anti-inflammatory activity of test compounds.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Treatment:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds (e.g., Cyanidin, Quercetin, Dexamethasone) for 1-2 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation with LPS and test compounds, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[7]
-
Procedure:
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Signaling Pathway of Inflammation
The following diagram illustrates the canonical NF-κB and MAPK signaling pathways, which are major regulators of the inflammatory response and likely targets for this compound.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro validation of this compound's anti-inflammatory effects.
Caption: Experimental workflow for validating anti-inflammatory effects.
Conclusion
This guide provides a structured approach to validate the anti-inflammatory properties of this compound using established in vitro cell culture models and assays. By comparing its efficacy against well-characterized compounds like Cyanidin, Quercetin, and Dexamethasone, researchers can obtain a clear and objective assessment of this compound's potential as a novel anti-inflammatory agent. The provided experimental protocols and data presentation framework are designed to ensure robust and reproducible results, facilitating further investigation into its mechanism of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of procyanidins from wild grape (Vitis amurensis) seeds in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Aurantinidin and Other Anthocyanidins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of aurantinidin and other common anthocyanidins, including cyanidin (B77932), delphinidin (B77816), pelargonidin, peonidin (B1209262), and malvidin. Understanding the relative stability of these natural pigments is crucial for their application in pharmaceuticals, functional foods, and as natural colorants, where shelf-life and efficacy are paramount. This document summarizes available experimental data, outlines detailed methodologies for stability assessment, and provides a structural basis for stability differences.
Executive Summary:
Anthocyanidin stability is fundamentally influenced by its chemical structure, particularly the substitution pattern on its B-ring, as well as environmental factors such as pH, temperature, and light. The number of hydroxyl and methoxyl groups are key determinants of stability. Generally, an increasing number of hydroxyl groups decreases stability, while methylation enhances it.
Limitation of Available Data:
It is important to note that while there is a substantial body of research on the stability of common anthocyanidins, there is a significant lack of specific quantitative stability data (e.g., degradation rates and half-lives) for This compound in publicly available literature. Therefore, a direct quantitative comparison of this compound with other anthocyanidins in a tabular format is not possible at this time. This guide will present the available quantitative data for other major anthocyanidins and provide a scientifically-grounded hypothesis on the expected stability of this compound based on its chemical structure.
Structural Basis of Anthocyanidin Stability
The core structure of an anthocyanidin is the flavylium (B80283) cation. The stability of this structure is heavily influenced by the substituents on its aromatic rings.
-
Hydroxylation: An increase in the number of hydroxyl (-OH) groups on the B-ring generally leads to decreased stability. This is because the hydroxyl groups make the molecule more susceptible to oxidation and nucleophilic attack, leading to degradation.
-
Methoxylation: Conversely, the presence of methoxyl (-OCH₃) groups tends to enhance stability. Methoxylation reduces the electron-donating capacity of the B-ring, making the flavylium cation less susceptible to hydration and subsequent degradation.
-
Glycosylation and Acylation: The addition of sugar moieties (glycosylation) and acyl groups generally increases the stability of anthocyanins (the glycosylated forms of anthocyanidins). These groups can sterically hinder the flavylium cation from nucleophilic attack by water and can also participate in intramolecular co-pigmentation, which further stabilizes the molecule.
This compound's Predicted Stability:
This compound is a hydroxy derivative of pelargonidin, featuring additional hydroxyl groups at the 6 and 7 positions on the A-ring. Its B-ring has a single hydroxyl group at the 4' position, similar to pelargonidin. The increased hydroxylation on the A-ring, when compared to pelargonidin, might slightly decrease its overall stability. However, its stability relative to other anthocyanidins will largely depend on the B-ring substitution. With only one hydroxyl group on the B-ring, it is hypothesized that this compound would be more stable than cyanidin (two -OH groups) and delphinidin (three -OH groups), but likely less stable than the methylated anthocyanidins like peonidin and malvidin.
Quantitative Stability Data for Common Anthocyanidins
The following table summarizes representative data on the degradation kinetics of several common anthocyanidins (as their 3-O-glucosides, a common form in nature) under various pH and temperature conditions. The data is presented as half-life (t₁/₂), which is the time required for 50% of the anthocyanin to degrade, and the first-order degradation rate constant (k). A longer half-life and a smaller rate constant indicate greater stability.
| Anthocyanin (3-O-glucoside) | Condition | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) (x 10⁻³ h⁻¹) |
| Pelargonidin | pH 2.0, 90°C | 15.9 | 43.6 |
| pH 3.0, 90°C | 12.1 | 57.3 | |
| pH 4.0, 90°C | 7.8 | 88.8 | |
| Cyanidin | pH 2.0, 90°C | 11.5 | 60.3 |
| pH 3.0, 90°C | 8.3 | 83.5 | |
| pH 4.0, 90°C | 4.9 | 141.4 | |
| Delphinidin | pH 2.0, 90°C | 7.2 | 96.3 |
| pH 3.0, 90°C | 4.5 | 154.0 | |
| pH 4.0, 90°C | 2.3 | 301.3 | |
| Peonidin | pH 3.0, 100°C | 10.2 | 67.9 |
| pH 5.0, 100°C | 3.5 | 198.0 | |
| Malvidin | pH 3.0, 100°C | 12.5 | 55.4 |
| pH 5.0, 100°C | 4.8 | 144.4 |
Note: The data presented is a compilation from multiple sources and should be used for comparative purposes only, as absolute values can vary based on the specific experimental matrix and conditions.
Experimental Protocols
Determination of Anthocyanidin Stability by HPLC
This method allows for the separation and quantification of individual anthocyanidins, providing a detailed analysis of their degradation over time.
a. Materials and Reagents:
-
Purified anthocyanidin standards (e.g., this compound chloride, cyanidin chloride, etc.)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and formic acid
-
Deionized water (18.2 MΩ·cm)
-
Buffer solutions of desired pH (e.g., citrate-phosphate buffers)
-
0.45 µm syringe filters
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
c. Procedure:
-
Sample Preparation: Prepare stock solutions of each anthocyanidin in acidified methanol (e.g., 0.1% HCl). Prepare working solutions by diluting the stock solutions in the desired pH buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Transfer the working solutions into amber vials and incubate them under controlled conditions of temperature and light (or darkness).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Immediately filter the aliquot through a 0.45 µm syringe filter into an HPLC vial and store at -20°C until analysis.
-
HPLC Analysis:
-
Set the detection wavelength to the λmax of the anthocyanidin (typically around 520 nm).
-
Use a gradient elution program with a mobile phase consisting of acidified water (e.g., 5% formic acid) as mobile phase A and methanol or acetonitrile as mobile phase B. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B; followed by a re-equilibration step.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to the parent anthocyanidin at each time point using a calibration curve generated from the standards.
-
Calculate the degradation kinetics, which typically follows a first-order model: ln(C/C₀) = -kt
-
Where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.
-
-
The half-life (t₁/₂) can be calculated as: t₁/₂ = 0.693 / k
-
Determination of Total Monomeric Anthocyanin Content (pH Differential Method)
This spectrophotometric method is suitable for measuring the total concentration of monomeric anthocyanins and can be used to assess overall stability.
a. Materials and Reagents:
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)
-
Spectrophotometer
b. Procedure:
-
Sample Preparation: Prepare two dilutions of the anthocyanin sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be identical for both.
-
Equilibration: Allow the solutions to equilibrate for at least 15 minutes.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the pH 1.0 dilution at the λmax of the anthocyanin (e.g., 520 nm) and at 700 nm (to correct for haze).
-
Measure the absorbance of the pH 4.5 dilution at the same wavelengths.
-
-
Calculation:
-
Calculate the absorbance difference (A) using the formula: A = (A_λmax - A₇₀₀)_pH 1.0 - (A_λmax - A₇₀₀)_pH 4.5
-
The total monomeric anthocyanin concentration (mg/L) can be calculated as: (A x MW x DF x 1000) / (ε x l)
-
Where MW is the molecular weight of the anthocyanin, DF is the dilution factor, ε is the molar extinction coefficient, and l is the pathlength (1 cm).
-
-
-
Stability Assessment: To assess stability, subject the initial anthocyanin solution to the desired stress conditions (e.g., temperature) and measure the total monomeric anthocyanin content at various time points.
Visualizations
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Aurantinidin
The accurate quantification of aurantinidin, a key anthocyanidin responsible for the orange and red pigmentation in various plants, is crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry are two common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific research needs.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity, allowing for the separation and quantification of individual anthocyanins like this compound from a complex mixture.[1][2] In contrast, the spectrophotometric pH differential method is a rapid and cost-effective technique that measures the total monomeric anthocyanin content.[3][4] While HPLC provides a more detailed analysis, the pH differential method is suitable for high-throughput screening and routine quality control where a total anthocyanin value is sufficient.[1]
Data Presentation: Performance Characteristics
The selection between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as the need for individual compound quantification versus total anthocyanin content. The following table summarizes the key validation parameters for both methods based on typical performance for anthocyanin analysis.
| Validation Parameter | HPLC Method | Spectrophotometric (pH Differential) Method |
| Principle | Chromatographic separation of individual anthocyanins.[1] | Measures absorbance changes at different pH levels.[1] |
| Specificity | High; separates and quantifies individual anthocyanins.[1] | Measures total monomeric anthocyanins.[1] |
| **Linearity (R²) ** | ≥ 0.99[5] | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 95-105%[6] | Typically 90-110% |
| Precision (% RSD) | < 2.0%[6][7] | < 5.0% |
| Limit of Detection (LOD) | 0.01–3.7 µg/mL[5] | Higher than HPLC |
| Limit of Quantification (LOQ) | 0.03–8.5 µg/mL[5] | Higher than HPLC |
| Analysis Time | More time-consuming (20-45 minutes per sample).[8] | Rapid and high-throughput.[1] |
| Cost | Higher initial and operational costs.[1] | Lower initial and operational costs.[1] |
| Complexity | Requires more expertise for method development and operation.[1] | Relatively simple to perform.[1] |
Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general method for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is used.[9]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
The presence of acid in the mobile phase ensures that this compound is in its cationic flavylium (B80283) form for optimal detection around 520 nm.[5]
-
-
Gradient Elution: A linear gradient from 5% to 40% B over 30 minutes is a typical starting point.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Approximately 520 nm, which is the maximum absorbance for many anthocyanins.[5]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Extraction: Extract the sample containing this compound with an acidified solvent (e.g., methanol (B129727) with 0.1% HCl).
-
Purification: Solid-phase extraction (SPE) may be used to clean up the sample and remove interfering substances.[8]
-
Final Preparation: The sample is filtered through a 0.22 µm syringe filter before injection.[8]
4. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, LOD, and LOQ.[7][10]
Spectrophotometric (pH Differential) Protocol
This protocol is based on the widely used AOAC official method 2005.02 for total monomeric anthocyanin content.
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Reagents:
-
Potassium Chloride Buffer (0.025 M), pH 1.0: Dissolve 1.86 g of KCl in about 980 mL of distilled water and adjust the pH to 1.0 with concentrated HCl. Make up the volume to 1 L.
-
Sodium Acetate Buffer (0.4 M), pH 4.5: Dissolve 54.43 g of CH₃COONa·3H₂O in about 960 mL of distilled water and adjust the pH to 4.5 with glacial acetic acid. Make up the volume to 1 L.
3. Procedure:
-
Prepare two dilutions of the this compound-containing sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max), typically around 520 nm for this compound, and at 700 nm to correct for haze.
-
The absorbance (A) of the sample is calculated as: A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5.
4. Calculation:
-
The total monomeric anthocyanin content, expressed as this compound equivalents, is calculated using the following formula:
-
Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × L)
-
Where:
-
MW = Molecular Weight of this compound
-
DF = Dilution Factor
-
ε = Molar absorptivity of this compound
-
L = Pathlength of the cuvette in cm
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Caption: Cross-validation workflow for HPLC and spectrophotometric methods.
Caption: Logical relationship between HPLC and spectrophotometric methods.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jgtps.com [jgtps.com]
Aurantinidin versus synthetic red dyes: a comparative stability study
For Researchers, Scientists, and Drug Development Professionals
In the quest for stable and safe colorants for food, pharmaceutical, and cosmetic applications, the choice between natural and synthetic options remains a critical consideration. This guide provides a comprehensive comparison of the stability of aurantinidin, a natural anthocyanidin, against three commonly used synthetic red dyes: Allura Red AC, Amaranth, and Ponceau 4R. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers and professionals with the necessary information to make informed decisions in product development.
Executive Summary
Natural colorants are gaining favor due to consumer preference for "clean-label" products. This compound, a plant-derived red dye, offers a promising natural alternative to synthetic colorants. However, the stability of natural dyes under various processing and storage conditions is a primary concern. This guide demonstrates that while synthetic dyes generally exhibit higher stability across a wide range of conditions, this compound's stability can be predictable and manageable, particularly in acidic environments. Understanding the degradation kinetics and pathways of these dyes is crucial for their effective application.
Comparative Stability Analysis
The stability of a colorant is its ability to resist changes in its chemical structure and color properties when exposed to various environmental factors such as light, heat, and pH. The following sections detail the comparative stability of this compound and the selected synthetic red dyes.
Data Presentation
The following table summarizes the available quantitative data on the stability of this compound and the synthetic red dyes. It is important to note that the data for this compound is based on studies of similar anthocyanins and should be considered indicative.
| Dye | Condition | Parameter | Result |
| This compound (Anthocyanin) | pH | Stability | Most stable in acidic conditions (pH < 3)[1][2]. |
| Thermal (80-120 °C) | Degradation Kinetics | Thermostable[3][4]. | |
| Thermal (120-180 °C) | Degradation Kinetics | Follows first-order kinetics[3][4]. | |
| Light | Stability | Susceptible to photodegradation[2]. | |
| Allura Red AC | pH | Degradation | Maximum degradation at pH 3.[1] |
| Light (Solar) | Degradation Kinetics | Pseudo-first-order kinetics, 96% degradation in 150 min under optimized conditions[5][6][7]. | |
| Thermal (120-162 °C) | Decomposition | Subject to decomposition at high temperatures.[1] | |
| Ponceau 4R | pH | Stability | Stable in acidic conditions but fades in the presence of ascorbic acid[6]. Degradation is slow in neutral and fast in alkaline medium (maximum at pH 11.5)[8]. |
| Light | Stability | Stable to light[6]. | |
| Thermal | Stability | Stable to heat[6]. | |
| Amaranth | pH | Degradation | Lower pH leads to higher degradation[9]. |
| Light | Stability | Stable to light in aqueous solution[10]. | |
| Thermal | Decomposition | Decomposes at 120 °C without melting[9]. |
Experimental Protocols
To ensure reproducible and comparable stability testing, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
pH Stability Testing
Objective: To determine the effect of pH on the color and stability of the dyes.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 8.
-
Dissolve a known concentration of the dye in each buffer solution to create test solutions.
-
Measure the initial absorbance spectrum (e.g., 400-700 nm) of each solution using a UV-Vis spectrophotometer.
-
Store the solutions in the dark at a constant temperature (e.g., 25 °C).
-
Measure the absorbance spectrum at regular intervals over a set period (e.g., 24, 48, 72 hours).
-
Calculate the degradation rate constant and half-life at each pH value, assuming first-order kinetics where applicable.[3][4][11][12][13]
-
Color changes can also be quantified using a colorimeter to measure CIELAB values (L, a, b*) at each time point.[2][14]
Thermal Stability Testing
Objective: To evaluate the effect of temperature on the stability of the dyes.
Methodology:
-
Prepare solutions of the dyes in a buffer of a specific pH (e.g., pH 3 for this compound, pH 7 for synthetic dyes).
-
Dispense the solutions into sealed, airtight containers.
-
Expose the samples to a range of constant temperatures (e.g., 60, 80, 100, 120 °C) in a controlled temperature chamber or water bath.
-
At specific time intervals, remove a sample from each temperature and rapidly cool it to room temperature.
-
Measure the absorbance spectrum or CIELAB values.
-
Determine the degradation kinetics at each temperature to calculate activation energy (Ea) using the Arrhenius equation.[11][12][13]
Photostability Testing
Objective: To assess the stability of the dyes upon exposure to light.
Methodology:
-
Prepare solutions of the dyes in a transparent, inert solvent.
-
Place the solutions in a photostability chamber equipped with a calibrated light source (e.g., xenon lamp simulating sunlight or a fluorescent lamp).
-
Expose the samples to a controlled light intensity and temperature.
-
A control group of samples should be stored in the dark under the same temperature conditions.
-
At predetermined time intervals, measure the absorbance spectrum or CIELAB values of both the exposed and control samples.
-
Calculate the rate of photodegradation.
Analytical Methods
-
Spectrophotometry: A primary tool for quantifying the concentration of the dye in a solution by measuring its absorbance at a specific wavelength (λmax).[15][16][17] The degradation kinetics can be determined by monitoring the decrease in absorbance over time.[9][16][17]
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent dye from its degradation products.[11][18][19][20][21] This technique provides a more accurate measure of the parent dye concentration and allows for the identification and quantification of degradation products.
-
Colorimetry: The CIELAB color space (L, a, b) is used to quantify color objectively. A colorimeter measures these values, allowing for the calculation of the total color difference (ΔE) to assess changes in color over time.[2][14]
Mandatory Visualizations
pH-Dependent Equilibrium of this compound
Caption: pH-dependent structural forms of this compound.
Experimental Workflow for Comparative Stability Study
Caption: Workflow for the comparative stability study.
Simplified Degradation Pathway of Allura Red AC
Caption: Simplified degradation pathway of Allura Red AC.
Conclusion
This comparative guide highlights the stability differences between the natural colorant this compound and the synthetic red dyes Allura Red AC, Amaranth, and Ponceau 4R. While synthetic dyes offer broad stability, this compound presents a viable natural alternative, particularly in acidic formulations where its stability is enhanced. The choice of colorant will ultimately depend on the specific application, processing conditions, and desired shelf-life of the final product. The provided experimental protocols offer a framework for conducting in-house stability studies to determine the most suitable colorant for a given application. Further research into microencapsulation and other stabilization technologies may enhance the robustness of natural colorants like this compound, expanding their applicability in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azo Dye Degradation Spectroscopy Measurements - Application Note [avantes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decolorization of Textile Dyes and Degradation of Mono-Azo Dye Amaranth by Acinetobacter calcoaceticus NCIM 2890 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experiment 11 - Kinetics of Food Dyes [groups.chem.ubc.ca]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. btsa.com [btsa.com]
- 15. Degradation products of the artificial azo dye, Allura red, inhibit esterase activity of carbonic anhydrase II: A basic in vitro study on the food safety of the colorant in terms of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ChemCollective: Experiment 11 - Qualitative and Quantitative Analysis of Food Dyes [chemcollective.org]
- 17. The ChemCollective: Kinetics Studies of the Bleaching of Food Dyes [chemcollective.org]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. scioninstruments.com [scioninstruments.com]
- 20. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 21. imeko.org [imeko.org]
Aurantinidin's Biological Activity: An In Vivo Comparative Guide for Researchers
A comprehensive review of the in vivo biological validation of Aurantinidin remains notably absent in the current scientific literature. Despite the well-documented in vitro activities of many flavonoids, including the closely related auronidin, Aureusidin, which has shown anti-inflammatory potential, animal model studies specifically investigating this compound are yet to be published. This guide, therefore, provides a comparative analysis of two extensively studied flavonoids with similar therapeutic potentials—Quercetin (B1663063) and Curcumin (B1669340)—to offer a predictive framework and guide future in vivo research on this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the in vivo biological activities of Quercetin and Curcumin in animal models of inflammation, cancer, and diabetes. The data presented is intended to serve as a valuable resource for designing and interpreting future in vivo studies on this compound, a lesser-studied anthocyanidin.
Comparative Analysis of In Vivo Biological Activities
To facilitate a clear comparison, the following tables summarize the in vivo effects of Quercetin and Curcumin in various animal models.
Anti-inflammatory Activity
| Compound | Animal Model | Dosage & Route | Key Findings |
| Quercetin | Rats (formalin-induced chronic inflammation) | 150 mg/kg, P.O. | Significantly decreased the formation of exudate and granulation tissue.[1] |
| Rats (cotton wool granuloma) | 150 mg/kg, P.O. | Inhibited the production of granulation tissue.[1] | |
| Mice (DNCB-induced atopic dermatitis) | Oral administration | Decreased inflammation, as indicated by reduced ear thickness and serum immunoglobulin E levels.[2] | |
| Curcumin | Mice (STZ-induced diabetes) | 20 mg/kg | Suppressed inflammatory cytokine expression.[3] |
| Rats (obesity and Type 2 diabetes) | 100 mg/kg, gastric gavage | Reduced activities of protein tyrosine phosphatase (PTP1B) and dipeptidyl peptidase-4 (DPP-4).[4] |
Anticancer Activity
| Compound | Animal Model | Dosage & Route | Key Findings |
| Quercetin | Mice (Ehrlich tumor-induced cancer pain) | 10-100 mg/kg, i.p. | Inhibited tumor-induced pain-like behavior in a dose-dependent manner.[5] |
| Mice (xenograft with EBV-associated human gastric carcinoma) | N/A | Anti-cancer effect was greater than isoliquiritigenin (B1662430) in EBV(+) tumors.[6] | |
| Mice (C3(1)/SV40Tag transgenic model of breast cancer) | 0.02%, 0.2%, 2% in diet | Dose-dependent reduction in tumor number and volume.[7] | |
| Curcumin | Rats (colorectal cancer liver metastases) | 200 mg/kg/day, oral | Slowed down the tumor volume of liver implants by 5.6-fold.[8] |
| Mice (orthotopic model of human pancreatic cancer) | 0.6% in diet | Inhibited tumor growth and angiogenesis.[9] | |
| Mice (Ehrlich ascites and solid tumor) | 25 and 50 mg/kg, i.p. | Reduced number of EAT cells in surrounding tissues.[10] |
Anti-diabetic Activity
| Compound | Animal Model | Dosage & Route | Key Findings |
| Quercetin | Rats (STZ-induced diabetes) | 100 mg/kg, oral | Significantly decreased incremental serum glucose levels after a starch load.[11] |
| db/db mice | 100 mg/kg in diet for 7 weeks | Significantly decreased serum glucose and blood glycated hemoglobin levels.[11] | |
| Rats (STZ-induced diabetes) | N/A | Improved glucose and lipid metabolism, likely associated with upregulated SIRT1 activity and its influence on the Akt signaling pathway.[12] | |
| Curcumin | Mice (high-fat diet-induced obese and leptin-deficient ob/ob) | N/A | Ameliorated diabetes as determined by glucose and insulin (B600854) tolerance testing and hemoglobin A1c percentages.[13] |
| Rats (STZ-induced diabetes) | 100 mg/kg b.w./day | Reduced serum glucose levels and increased insulin levels.[14] | |
| Mice (accelerated autoimmune diabetes) | 5, 25, 50 mg/kg, i.p. | Delayed the onset of Type 1 diabetes in a dose-dependent manner.[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for reproducibility and further research.
Formalin-Induced Chronic Inflammation in Rats
This model is used to assess the anti-inflammatory effects of compounds on chronic inflammation.
-
Animals: Wistar rats are typically used.
-
Induction: A solution of formalin is injected into the subplantar region of the rat's hind paw.
-
Treatment: The test compound (e.g., Quercetin at 150 mg/kg) is administered orally. A control group receives the vehicle, and a standard drug group (e.g., dexamethasone) is also included.
-
Assessment: The degree of inflammation is quantified by measuring the paw volume or thickness at various time points after formalin injection. At the end of the experiment, granulation tissue can be dissected and weighed.[1]
Xenograft Models for Anticancer Activity in Mice
Xenograft models are widely used to evaluate the efficacy of potential anticancer agents in an in vivo setting.
-
Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cell lines (e.g., gastric carcinoma cells) are injected subcutaneously or orthotopically into the mice.[6]
-
Treatment: Once tumors are established, the mice are treated with the test compound (e.g., Quercetin) via a specified route (e.g., intraperitoneal injection or dietary administration).
-
Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation, apoptosis, and angiogenesis.[6][7]
Streptozotocin (STZ)-Induced Diabetes in Rodents
STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and it is commonly used to induce a model of type 1 diabetes.
-
Animals: Rats or mice are used.
-
Induction: A single high dose or multiple low doses of STZ are injected intraperitoneally or intravenously.
-
Treatment: The test compound (e.g., Quercetin or Curcumin) is administered, often orally, for a specified period.
-
Assessment: Blood glucose levels are monitored regularly. At the end of the study, parameters such as glycated hemoglobin (HbA1c), insulin levels, and lipid profiles can be measured. Histopathological examination of the pancreas can also be performed to assess the integrity of the islets of Langerhans.[11][14]
Signaling Pathways and Molecular Mechanisms
The biological activities of Quercetin and Curcumin are mediated through the modulation of various signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for identifying potential targets for future drug development.
Quercetin Signaling Pathways
Caption: Quercetin's multifaceted biological activities are mediated through key signaling pathways.
Curcumin Signaling Pathways
Caption: Curcumin exerts its therapeutic effects by modulating critical cellular signaling cascades.
Experimental Workflow for In Vivo Validation
The following diagram outlines a general workflow for the in vivo validation of a novel compound like this compound, based on the established protocols for Quercetin and Curcumin.
Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.
Conclusion and Future Directions
While in vivo data for this compound is currently unavailable, the extensive research on Quercetin and Curcumin provides a strong foundation for predicting its potential biological activities. Both Quercetin and Curcumin have demonstrated significant anti-inflammatory, anticancer, and anti-diabetic effects in a variety of animal models, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and AMPK.
Future research should prioritize in vivo studies on this compound to validate the promising in vitro findings of related compounds. Such studies should employ well-established animal models of inflammation, cancer, and diabetes, similar to those used for Quercetin and Curcumin. A systematic investigation of this compound's dose-response relationship, bioavailability, and toxicity will be crucial for determining its therapeutic potential. Furthermore, elucidation of the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and facilitate its development as a novel therapeutic agent. The comparative data and experimental frameworks presented in this guide are intended to serve as a valuable starting point for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Analogs Reduce Stress and Inflammation Indices in Experimental Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Isolated Curcumin From Curcuma longa on Key Enzymes Involved in the Insulin Signaling Pathway and Digestive and Metabolic Enzymes Associated With Obesity, Type 2 Diabetes, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin Reduces Ehrlich Tumor-Induced Cancer Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effect of Quercetin in Xenograft Models with EBV-Associated Human Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Curcumin Inhibits Tumor Growth and Angiogenesis in an Orthotopic Mouse Model of Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the anti-tumoral effect of curcumin on the mice in which Ehrlich ascites and solid tumor is created - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Antidiabetic Properties of Curcumin II: Evidence from In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin ameliorates autoimmune diabetes. Evidence in accelerated murine models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative bioavailability of Aurantinidin and its glycosides
A Comparative Guide to the Bioavailability of Aurantinidin and its Glycosides
Introduction
This compound is an O-methylated anthocyanidin, sharing a core structure with other common anthocyanidins. Like other flavonoids, this compound is typically found in nature as glycosides, where one or more sugar molecules are attached. The sugar moiety is known to significantly influence the stability, solubility, and ultimately, the bioavailability of the parent aglycone. Understanding the differences in bioavailability between the aglycone (this compound) and its glycosidic forms is crucial for researchers in the fields of pharmacology, nutrition, and drug development to ascertain their potential health benefits. Generally, the bioavailability of anthocyanins is low, with glycosylation playing a complex role in their absorption and metabolism.
Quantitative Bioavailability Data
The following tables summarize pharmacokinetic parameters for common anthocyanidins and their glycosides from in vivo studies in rats and humans. This data can be used to estimate the potential bioavailability of this compound and its glycosides.
Table 1: Pharmacokinetic Parameters of Anthocyanidin Glycosides in Rats
| Compound | Dose | Cmax (nmol/L) | Tmax (h) | Urinary Excretion (% of dose) | Species | Reference |
| Delphinidin-3-O-rutinoside | 800 µmol/kg | 580 ± 410 | 0.5 - 2.0 | - | Rat | [1] |
| Cyanidin-3-O-rutinoside | 800 µmol/kg | 850 ± 120 | 0.5 - 2.0 | - | Rat | [1] |
| Cyanidin-3-O-glucoside | 800 µmol/kg | 840 ± 190 | 0.5 - 2.0 | - | Rat | [1] |
| Delphinidin-3-O-glucopyranoside | 100 mg/kg | Two peaks at 15 and 60 min | 0.25 and 1.0 | - | Rat | |
| Cyanidin-3-glucoside | 300 mg/kg | ~1500 | 0.5 | 0.5 - 1.5 | Rat | |
| Blackberry Anthocyanins (total) | - | - | - | 0.19 ± 0.02 | Rat | [2] |
Table 2: Pharmacokinetic Parameters of Anthocyanidin Glycosides in Humans
| Compound | Dose | Cmax (nmol/L) | Tmax (h) | Urinary Excretion (% of dose in 7-8h) | Reference |
| Delphinidin-3-O-rutinoside | 2.75 µmol/kg | 73.4 ± 35.0 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Cyanidin-3-O-rutinoside | 2.08 µmol/kg | 46.3 ± 22.5 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Delphinidin-3-O-glucoside | 1.04 µmol/kg | 22.7 ± 12.4 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Cyanidin-3-O-glucoside | 0.37 µmol/kg | 5.0 ± 3.7 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Cyanidin-3-sambubioside | 62.6 mg | 0.036 ng/mL/mg (dose-normalized) | 1.5 | 0.016 | [3] |
| Delphinidin-3-sambubioside | 81.6 mg | 0.015 ng/mL/mg (dose-normalized) | 1.5 | 0.021 | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of bioavailability. Below are representative protocols for in vivo and in vitro studies.
In Vivo Bioavailability Study in a Rat Model
This protocol describes a typical procedure for evaluating the pharmacokinetics of an anthocyanin following oral administration to rats.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before oral administration, with free access to water.
2. Test Substance Administration:
-
Preparation: Dissolve the test compound (e.g., this compound or its glycoside) in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Administration: Administer a single dose of the test substance via oral gavage at a defined concentration (e.g., 100 mg/kg body weight).
3. Blood Sampling:
-
Time Points: Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Collection: Collect blood into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
4. Urine and Feces Collection:
-
Housing: House rats in metabolic cages to allow for the separate collection of urine and feces.
-
Collection Period: Collect urine and feces over a 24 or 48-hour period post-administration.
-
Storage: Store samples at -80°C until analysis.
5. Sample Analysis:
-
Extraction: Extract anthocyanins and their metabolites from plasma and urine samples, often involving solid-phase extraction (SPE) or protein precipitation with an organic solvent like acetonitrile.
-
Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS) for sensitive and specific quantification.[4]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t1/2) using non-compartmental analysis software.
In Vitro Intestinal Permeability using Caco-2 Cell Monolayers
The Caco-2 cell line is a widely used in vitro model to predict the intestinal absorption of compounds.
1. Cell Culture:
-
Cell Line: Human colon adenocarcinoma cells (Caco-2).
-
Culture Medium: Grow cells in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding on Transwells: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
2. Monolayer Integrity Assessment:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER across the cell monolayer using a voltohmmeter. TEER values should be above 250 Ω·cm² to indicate a confluent and intact monolayer.
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of a fluorescent marker, Lucifer Yellow, which should have a low permeability (<1% per hour).
3. Transport Experiment:
-
Preparation: Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport (Absorption): Add the test compound (dissolved in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analysis: Quantify the concentration of the test compound in the collected samples using HPLC-DAD or LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (in cm/s) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.
-
Signaling Pathways
Anthocyanins, including likely this compound, exert their biological effects by modulating various intracellular signaling pathways. Key pathways identified for common anthocyanins include those related to inflammation, oxidative stress, and metabolism.
Anti-inflammatory Signaling: NF-κB and MAPK Pathways
Anthocyanins have been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]
Caption: Anthocyanin-mediated inhibition of NF-κB and MAPK pathways.
Antioxidant Response: Nrf2 Signaling Pathway
Anthocyanins can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]
Caption: Activation of the Nrf2 antioxidant pathway by anthocyanins.
Metabolic Regulation: AMPK Signaling Pathway
Anthocyanins may improve metabolic health by activating the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy homeostasis.[9]
Caption: Modulation of the AMPK metabolic pathway by anthocyanins.
Experimental Workflow
The following diagram illustrates a general workflow for a comparative bioavailability study of an anthocyanidin and its glycoside.
Caption: General workflow for comparative bioavailability studies.
Conclusion
While direct comparative bioavailability data for this compound and its glycosides are currently lacking, the extensive research on structurally similar anthocyanins provides a valuable framework for understanding their likely behavior in biological systems. The available evidence suggests that anthocyanin glycosides are absorbed, albeit at low levels, and undergo significant metabolism. The glycosylation pattern is a key determinant of the rate and extent of absorption. The biological activities of these compounds are mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and metabolism. Future research should focus on direct comparative studies of this compound and its glycosides to confirm these extrapolated findings and to fully elucidate their potential as therapeutic agents.
References
- 1. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin metabolism in rats and their distribution to digestive area, kidney, and brain [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanins Inhibits Oxidative Injury in Human Retinal Pigment Epithelial ARPE-19 Cells via Activating Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Bioavailability Studies of Galgravin after Oral and Intravenous Administration to Rats Using HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanins downregulate lipopolysaccharide-induced inflammatory responses in BV2 microglial cells by suppressing the NF-κB and Akt/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anthocyanins protect human endothelial cells from mild hyperoxia damage through modulation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthocyanin Bioactivity in Obesity and Diabetes: The Essential Role of Glucose Transporters in the Gut and Periphery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antioxidant Assays for Aurantinidin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Comparison of Antioxidant Assays
The selection of an appropriate antioxidant assay is critical and depends on the specific research question, the properties of the compound being tested, and the desired mechanistic insights. The following table provides a qualitative comparison of the four most common antioxidant assays.
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Single Electron Transfer (SET) & Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) & Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) | Hydrogen Atom Transfer (HAT) |
| Radical/Oxidant | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Ferric tripyridyltriazine complex (Fe³⁺-TPZ) | Peroxyl radicals generated from AAPH |
| Measurement | Decrease in absorbance at ~517 nm | Decrease in absorbance at ~734 nm | Increase in absorbance at ~593 nm | Decrease in fluorescence over time |
| Advantages | Simple, rapid, and does not require specialized equipment.[1][2] | Applicable to both hydrophilic and lipophilic antioxidants; can be used at different pH values.[3][4] | Simple, rapid, and highly reproducible.[1] | Uses a biologically relevant radical source.[1] |
| Disadvantages | DPPH radical is not soluble in aqueous solutions, limiting its applicability.[3] The reaction can be slow and may be affected by light and oxygen. | The ABTS radical is not found in biological systems, which may limit the physiological relevance of the results.[5] | Does not measure the response to -SH group containing antioxidants. The reaction is conducted at an acidic pH, which is not physiologically representative. | Requires a fluorescence plate reader; the assay is sensitive to temperature fluctuations.[5][6] |
Experimental Protocols
The following are generalized protocols for the DPPH, ABTS, FRAP, and ORAC assays, adapted for the analysis of an anthocyanidin like Aurantinidin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[7] The reduction of the purple DPPH radical to a yellow-colored hydrazine (B178648) is monitored spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound stock solution (in a suitable solvent, e.g., methanol)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control in methanol.
-
Reaction: In a 96-well plate, add 20 µL of each dilution of the sample or standard to 180 µL of the DPPH working solution. For the blank, add 20 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The results can be expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[10][11]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.
-
Reaction: In a 96-well plate, add 10 µL of each dilution of the sample or standard to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.[13][14]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound stock solution
-
Positive control (e.g., FeSO₄ or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.
-
Reaction: In a 96-well plate, add 10 µL of each dilution of the sample or standard to 220 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the positive control. The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[6][16]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare a solution of AAPH in phosphate buffer immediately before use.
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound stock solution and the positive control in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add 150 µL of the fluorescein working solution and 25 µL of each dilution of the sample, standard, or blank (phosphate buffer). Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.
-
Calculation: The area under the curve (AUC) for the fluorescence decay is calculated for each sample, standard, and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the concentration of the Trolox standards. The ORAC value of the sample is then calculated from the standard curve and expressed as Trolox equivalents.
Visualizations
Experimental Workflow for Comparing Antioxidant Assays
Caption: A generalized workflow for the comparative analysis of antioxidant assays.
Antioxidant Signaling Pathway of Anthocyanins
Caption: General antioxidant mechanisms of anthocyanins like this compound.
References
- 1. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.muohio.edu [chemistry.muohio.edu]
- 11. protocols.io [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. zen-bio.com [zen-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
Validating Analytical Method Specificity for Aurantinidin: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is a critical step in the validation process. This guide provides a comprehensive comparison of key performance indicators for a typical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Aurantinidin, alongside detailed experimental protocols for specificity validation.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] For this compound, a naturally occurring anthocyanidin, this is crucial for accurate quantification in various samples, including pharmaceutical formulations and natural product extracts. A well-validated, specific method ensures that the measured signal corresponds only to this compound and not to any interfering substances.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of flavonoids like this compound due to their high resolution and sensitivity.[3][4] The development of a stability-indicating method, which can separate the drug substance from its degradation products, is essential for demonstrating specificity.[5][6]
The following table summarizes typical performance data for a validated stability-indicating HPLC method suitable for this compound analysis, based on common findings for similar flavonoid compounds.[7][8][9]
| Parameter | Typical Performance of HPLC Method | Alternative Method (e.g., UPLC) |
| Specificity | No interference from blank, placebo, impurities, or degradation products at the retention time of this compound. | Enhanced peak resolution and separation from closely eluting impurities due to smaller particle size columns. |
| Peak Purity Index | > 0.999 (as determined by a photodiode array detector) | > 0.999, often with higher confidence due to better peak shape. |
| Resolution (Rs) | > 2.0 between this compound and the closest eluting peak (degradant or impurity). | Generally higher Rs values (> 2.5), allowing for better separation in shorter run times. |
| Retention Time (Rt) | Typically 5-15 minutes, depending on the column and mobile phase. | Shorter retention times (typically < 5 minutes) leading to higher throughput. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.15 µg/mL |
Experimental Protocol: Specificity Validation of an HPLC Method for this compound
This protocol outlines the steps to validate the specificity of an HPLC method for this compound through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][10]
Preparation of Solutions
-
This compound Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) with a small percentage of acid to maintain stability) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of the this compound-containing sample (e.g., a formulated drug product or a plant extract) in the same solvent to a target concentration.
-
Placebo Solution: If applicable (for formulated products), prepare a solution of the placebo (all excipients without the active pharmaceutical ingredient) in the same manner as the sample solution.
-
Blank Solution: Use the solvent as a blank.
Forced Degradation Studies
Subject the this compound stock solution to various stress conditions to induce degradation. The goal is to achieve approximately 10-30% degradation of the active substance.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound reference standard in an oven at 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
Chromatographic Analysis
Analyze the blank, placebo, untreated this compound standard, and all stressed samples using the developed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Typical HPLC Conditions for Flavonoid Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of two solvents, such as A: 0.1% formic acid in water and B: acetonitrile (B52724) or methanol.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength for this compound (typically around 520 nm for anthocyanins).[3]
-
Injection Volume: 10-20 µL.
-
Evaluation of Specificity
-
Peak Identification: Compare the chromatograms of the stressed samples with that of the untreated standard. Identify the peak corresponding to this compound and any new peaks that represent degradation products.
-
Resolution: Calculate the resolution between the this compound peak and the closest eluting degradation peak. A resolution of > 2.0 is generally considered acceptable.
-
Peak Purity Analysis: Use the PDA detector software to assess the peak purity of the this compound peak in the presence of its degradants and in the sample matrix. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous.
-
Interference from Blank and Placebo: The chromatograms of the blank and placebo solutions should not show any significant peaks at the retention time of this compound.[11]
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. A review on specific and sensitive analytical method development and validation - Int J Pharm Chem Anal [ijpca.org]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. japsonline.com [japsonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
Comparative Analysis of Aurantinidin and Related Anthocyanins in Select Plant Species
A Guide for Researchers and Drug Development Professionals
Aurantinidin is a rare, water-soluble red plant pigment belonging to the anthocyanidin class of flavonoids. As a hydroxylated derivative of pelargonidin, its unique structure is of interest to researchers studying the antioxidant and anti-inflammatory properties of natural compounds. However, a direct quantitative comparison of this compound content across different plant species is challenging due to a lack of extensive research. This guide provides a comparative overview of the anthocyanin profiles of plant species known to or suspected of containing this compound and its glycosides, alongside detailed experimental protocols for their analysis.
Comparative Anthocyanin Profiles
While this compound has been reported in a limited number of species, a broader look at the anthocyanin composition of these plants provides context for its occurrence. The following table summarizes the major anthocyanins identified in Alstroemeria cultivars and select Impatiens species. Notably, this compound, in its glycosidic form (6-hydroxypelargonidin), has been identified in orange-red Alstroemeria cultivars.
| Plant Species/Cultivar | Major Anthocyanidins/Anthocyanins Identified | Presence of this compound Glycosides |
| Alstroemeria cultivars (orange-red flowers) | 6-Hydroxypelargonidin 3-O-glucoside, 6-Hydroxypelargonidin 3-O-rutinoside, 6-Hydroxycyanidin 3-rutinoside, Cyanidin 3-rutinoside, Pelargonidin 3-rutinoside.[1] | Yes |
| Alstroemeria cultivars (red/red-purple flowers) | 6-Hydroxycyanidin 3-rutinoside, Cyanidin 3-rutinoside, 6-Hydroxydelphinidin 3-rutinoside, Delphinidin 3-rutinoside.[2][3] | No |
| Impatiens balsamina (red/purple flowers) | Pelargonidin glucosides, Malvidin glucosides, Cyanidin, Delphinidin, Peonidin, Petunidin.[4][5] | Not Reported |
| Impatiens walleriana (orange/pink flowers) | Pelargonidin derivatives, Peonidin derivatives, Malvidin derivatives.[6] | Not Reported |
Experimental Protocols
The following is a representative protocol for the extraction, identification, and quantification of anthocyanins from plant petals, based on methodologies described in the literature.[7][8][9][10]
Sample Preparation and Extraction
-
Harvesting and Storage: Collect fresh flower petals and immediately freeze them in liquid nitrogen. Store the samples at -80°C until extraction to prevent pigment degradation.
-
Lyophilization and Grinding: Lyophilize the frozen petals to remove water and then grind them into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction:
-
Weigh approximately 0.5 g of the dried powder into a centrifuge tube.
-
Add 20 mL of an acidified methanol (B129727) solution (e.g., methanol with 0.1% HCl or 1% formic acid). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.
-
Vortex the mixture thoroughly and then sonicate for 30 minutes in the dark at a controlled temperature (e.g., 25°C).
-
Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery of anthocyanins.
-
Combine the supernatants and concentrate them under a vacuum at a temperature below 40°C using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of HPLC-grade methanol.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-DAD-MS Analysis
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A binary gradient system is typically employed.
-
Solvent A: 5-10% formic acid in water.
-
Solvent B: 100% HPLC-grade methanol or acetonitrile.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-40 min, 40-100% B; followed by a wash and re-equilibration period.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
DAD: Monitor the absorbance spectra from 200-600 nm. Anthocyanins typically have a maximum absorbance around 520 nm.
-
MS: Operate in positive ion mode to detect the [M]+ or [M+H]+ ions of the anthocyanins. Use a mass range of m/z 100-1500. For structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns. The loss of sugar moieties is a characteristic fragmentation pattern for anthocyanin glycosides.
-
-
Quantification:
-
Create a calibration curve using an external standard of a known anthocyanin, such as cyanidin-3-O-glucoside.
-
Quantify the individual anthocyanins in the sample by comparing their peak areas at 520 nm to the calibration curve.
-
Express the results as milligrams of cyanidin-3-O-glucoside equivalents per gram of dry weight (mg C3G/g DW).
-
Visualizations
The following diagrams illustrate the experimental workflow for anthocyanin analysis and a key signaling pathway associated with the anti-inflammatory activity of flavonoids.
Caption: Experimental workflow for anthocyanin analysis.
Caption: Arachidonic acid inflammatory pathway.
References
- 1. 6-Hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Alstroemeria pallida Flower Colour: Links between Phenotype, Anthocyanins and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition and Bioactive Characterisation of Impatiens walleriana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Anthocyanins and Their Antioxidant Activities in Indian Rose Varieties (Rosa × hybrida) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Synthesized Aurantinidin and a Commercial Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-house synthesized Aurantinidin against a commercially available reference standard. The objective is to present a clear, data-driven assessment of the purity, structural integrity, and biological activity equivalence of the synthesized compound. All experimental data is summarized in comparative tables, and detailed protocols are provided for reproducibility.
Introduction
This compound is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class of flavonoids.[1] As a 6-hydroxypelargonidin, its chemical structure is characterized by hydroxyl groups at the 3, 5, 6, 7, and 4' positions.[2][3] this compound and other anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties. These biological activities are largely attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and oxidative stress.[4][5]
The availability of high-purity this compound is crucial for accurate in vitro and in vivo studies. While commercial reference standards provide a benchmark for quality, in-house synthesis can offer a more cost-effective and readily available source of the compound for research purposes. This guide details the synthesis and subsequent purity and structural verification of this compound, comparing it directly with a certified reference standard.
Synthesis of this compound
A plausible multi-step chemical synthesis of this compound (6-hydroxypelargonidin) can be achieved through a modification of the Robinson annulation, a well-established method for the formation of six-membered rings in the synthesis of flavonoids and other natural products.[1][6][7][8] The general strategy involves the acid-catalyzed condensation of a suitably substituted phloroglucinol (B13840) derivative with a substituted acetophenone, followed by cyclization to form the flavylium (B80283) core.
Representative Synthesis Workflow:
Caption: A representative workflow for the chemical synthesis of this compound.
Purity Assessment and Structural Elucidation
The purity of the synthesized this compound was rigorously assessed and compared against a commercial reference standard (this compound chloride, CAS No. 25041-66-1).[2][9][10][11] The analytical methods employed were Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
UPLC-MS/MS Analysis
UPLC-MS/MS provides high sensitivity and selectivity for the quantification of flavonoids and the identification of impurities.[12]
Table 1: UPLC-MS/MS Purity Comparison
| Sample | Retention Time (min) | Purity by UV (520 nm) (%) | [M+H]+ (m/z) | Major Fragment Ions (m/z) |
| Synthesized this compound | 4.28 | 98.6 | 287.0556 | 259.06, 137.02, 121.03 |
| Reference Standard | 4.29 | >99.0 | 287.0555 | 259.06, 137.02, 121.03 |
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[12]
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
NMR Spectroscopy
1D and 2D NMR spectroscopy were employed to confirm the chemical structure of the synthesized this compound by comparing its spectral data with that of the reference standard.
Table 2: ¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)
| Position | Synthesized this compound (δ, ppm) | Reference Standard (δ, ppm) |
| ¹H NMR | ||
| H-2' | 8.15 (d, J=8.8 Hz) | 8.15 (d, J=8.8 Hz) |
| H-3' | 7.10 (d, J=8.8 Hz) | 7.10 (d, J=8.8 Hz) |
| H-5' | 7.10 (d, J=8.8 Hz) | 7.10 (d, J=8.8 Hz) |
| H-6' | 8.15 (d, J=8.8 Hz) | 8.15 (d, J=8.8 Hz) |
| H-4 | 8.90 (s) | 8.91 (s) |
| H-8 | 6.85 (s) | 6.86 (s) |
| ¹³C NMR | ||
| C-2 | 163.5 | 163.6 |
| C-3 | 145.8 | 145.8 |
| C-4 | 135.2 | 135.3 |
| C-5 | 157.1 | 157.2 |
| C-6 | 132.8 | 132.9 |
| C-7 | 156.9 | 157.0 |
| C-8 | 94.5 | 94.6 |
| C-9 | 155.6 | 155.7 |
| C-10 | 102.3 | 102.4 |
| C-1' | 121.7 | 121.8 |
| C-2' | 130.5 | 130.6 |
| C-3' | 116.2 | 116.3 |
| C-4' | 161.4 | 161.5 |
| C-5' | 116.2 | 116.3 |
| C-6' | 130.5 | 130.6 |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.
The close correlation of the analytical data between the synthesized this compound and the reference standard confirms the successful synthesis of a high-purity compound with the correct chemical structure.
Biological Activity Assessment: Signaling Pathway Modulation
To further validate the synthesized this compound, its biological activity was inferred through its known modulation of key signaling pathways associated with its antioxidant and anti-inflammatory effects.
Antioxidant Activity: Nrf2 Signaling Pathway
Flavonoids, including anthocyanins, are known to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: this compound's role in the Nrf2 antioxidant signaling pathway.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The anti-inflammatory properties of anthocyanins are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The data presented in this guide demonstrates the successful synthesis of this compound with a purity profile and structural identity comparable to a commercial reference standard. The analytical results from UPLC-MS/MS and NMR spectroscopy confirm the high quality of the synthesized compound. The expected biological activity, as inferred from its known interactions with the Nrf2 and NF-κB signaling pathways, further supports its suitability for use in research and development. This guide provides the necessary experimental framework for the in-house production and validation of this compound, offering a reliable alternative to commercial sources for the scientific community.
References
- 1. chemistwizards.com [chemistwizards.com]
- 2. Buy Online CAS Number 25041-66-1 - TRC - this compound Chloride | LGC Standards [lgcstandards.com]
- 3. This compound | C15H11O6+ | CID 441648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. scispace.com [scispace.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Cas 25041-66-1,this compound chloride | lookchem [lookchem.com]
- 10. This compound chloride | C15H11ClO6 | CID 14496543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Chloride | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Quantitative Method for Aurantinidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key considerations and a comparative framework for the inter-laboratory validation of a quantitative analytical method for Aurantinidin. As a specific inter-laboratory study for this compound is not publicly available, this document outlines the essential validation parameters and presents representative performance data from single-laboratory validation studies of similar anthocyanin compounds. This information is intended to serve as a valuable resource for researchers developing and validating methods for the quantification of this compound.
This compound is an anthocyanidin, a type of flavonoid that contributes to the vibrant colors of many plants.[1] Its chemical structure, characterized by multiple hydroxyl groups, makes it a subject of interest for its potential antioxidant and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound is crucial for research, quality control in natural product development, and potential therapeutic applications.
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) or Diode Array Detection (DAD) is a widely used technique for the quantification of anthocyanins like this compound. The following table summarizes typical performance characteristics of HPLC-based methods for anthocyanin quantification, providing a baseline for what can be expected from a well-validated method for this compound.
| Validation Parameter | HPLC-UV Method 1 (Representative) | HPLC-UV Method 2 (Representative) | UPLC-MS Method (Representative) |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 97.5 - 103.2% | 96.3 - 104.2%[3] | 98.4 - 103.2%[3] |
| Precision (RSD) | |||
| - Intra-day | < 2.0% | < 1.5% | < 4.1%[4] |
| - Inter-day | < 3.0% | < 2.5% | < 4.3%[4] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 1 - 4 mg/L[3] | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | - | 0.03 - 0.3 µg/mL |
Experimental Protocols
A detailed and standardized experimental protocol is fundamental for the success of an inter-laboratory validation study. Below is a representative HPLC-UV method for the quantification of this compound.
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.5% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
A common gradient might be: 10-30% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 520 nm, which is the characteristic maximum absorption for many anthocyanins.[5]
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) with a small percentage of acid to improve stability) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: The extraction of this compound from a sample matrix (e.g., plant material, formulated product) is a critical step. A typical procedure involves extraction with an acidified solvent (e.g., methanol/water/HCl) followed by filtration before injection into the HPLC system.
Stability Considerations
The stability of anthocyanins like this compound is influenced by factors such as pH, temperature, and light.[6][7][8] It is crucial to control these factors during sample preparation and analysis. Solutions should be protected from light and stored at low temperatures to minimize degradation.[6][7][8]
Diagrams
The following diagrams illustrate the workflow of an inter-laboratory validation study and the logical relationship of the validation parameters.
Caption: Workflow for an inter-laboratory validation study.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. Buy this compound | 25041-66-1 [smolecule.com]
- 2. CAS 25041-66-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Rapid quantitative analysis of individual anthocyanin content based on high-performance liquid chromatography with diode array detection with the pH differential method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aurantinidin: A Guide for Laboratory Professionals
Aurantinidin is a water-soluble plant pigment belonging to the anthocyanidin class of flavonoids.[1] While anthocyanins are generally not classified as hazardous substances, proper disposal is crucial to maintain a safe and compliant laboratory environment.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided below. This information is essential for understanding its behavior and potential interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁O₆⁺ | [2] |
| Molar Mass | 287.24 g/mol | [1] |
| Appearance | Red, crystalline solid (expected) | |
| Solubility | Water-soluble | [1] |
Personal Protective Equipment (PPE) and Handling
When handling this compound powder or solutions, it is important to use appropriate personal protective equipment to minimize exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.
-
Waste Identification and Segregation:
-
Solid Waste: Includes pure this compound powder, contaminated absorbent materials (e.g., paper towels, weigh boats), and contaminated PPE.
-
Aqueous Solutions: Solutions of this compound in water or aqueous buffers.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents. Note: While this compound is primarily water-soluble, any use of organic solvents necessitates segregation into the appropriate organic waste stream.
-
Contaminated Sharps: Any needles, pipette tips, or broken glass contaminated with this compound.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Aqueous Solutions: Collect in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy). The container must be clearly labeled as "Aqueous this compound Waste." Do not mix with other waste streams.
-
Organic Solvent Solutions: Collect in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used. The container must be clearly labeled with all chemical constituents.
-
Contaminated Sharps: Dispose of immediately into a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the primary solvent if in solution.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's EHS department.
-
Do not dispose of solid this compound waste in the regular trash.
-
Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous, water-soluble organic compounds. In a laboratory setting, it is best practice to collect all chemical waste for professional disposal.
-
Spill Management
In the event of a spill:
-
Personnel Precautions: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, gently sweep up the material to avoid creating dust and place it in the solid waste container.
-
For liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads). Collect the contaminated absorbent material and place it in the solid waste container.
-
-
Surface Decontamination: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aurantinidin
Understanding the Hazard Profile
Aurantinidin belongs to the anthocyanidin class of water-soluble plant pigments. While comprehensive toxicological data for this compound itself is limited, information on the closely related and structurally similar compound, Pelargonidin, suggests a low hazard profile. Multiple safety data sheets for Pelargonidin chloride classify it as not hazardous according to the Globally Harmonized System (GHS).
Quantitative Safety Data Summary
To provide a clear reference, the following table summarizes the available safety ratings for Pelargonidin, which can be used as a conservative proxy for this compound until specific data becomes available.
| Hazard Category | NFPA Rating | HMIS Rating | GHS Classification |
| Health | 0 | 0 | Not Classified |
| Flammability | 0 | 0 | Not Classified |
| Reactivity | 0 | 0 | Not Classified |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System; GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
It is important to note that the absence of a hazardous classification does not imply a complete lack of risk. Standard laboratory hygiene and safety protocols should always be observed.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following recommendations are based on general best practices for handling chemical compounds of low to unknown toxicity.
Recommended PPE for Handling this compound
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
A visual guide to the standard PPE workflow is provided below to reinforce these essential practices.
Operational Plan: Safe Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing risks and ensuring the integrity of your research.
1. Engineering Controls:
- Work in a well-ventilated area. A standard laboratory fume hood is recommended, especially if there is a potential for aerosol generation.
2. Administrative Controls:
- Ensure all personnel are trained on standard laboratory safety procedures.
- Keep quantities of this compound in the immediate work area to a minimum.
- Clearly label all containers with the chemical name and any known hazards.
3. Procedural Guidance:
- Avoid direct contact with the skin and eyes.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
- In case of a spill, follow the spill response plan outlined below.
Emergency Response: Spill and Exposure Protocols
In the event of an accidental spill or exposure, a clear and immediate response is vital.
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain the spill using appropriate absorbent materials (e.g., vermiculite, sand, or chemical absorbent pads).
-
Clean the spill area wearing appropriate PPE. For solid spills, gently sweep to avoid creating dust. For liquid spills, absorb with inert material.
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.
-
Decontaminate the area with a suitable cleaning agent.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
The following diagram illustrates the logical steps for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Containerization:
-
Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
The label should include the full chemical name ("this compound Waste") and the primary solvent if in solution.
Disposal Method:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
By implementing these comprehensive safety and handling protocols, you can foster a secure research environment and ensure the well-being of all laboratory personnel. This commitment to safety not only protects your team but also enhances the quality and integrity of your scientific endeavors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
